Azane;phenyl acetate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
azane;phenyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2.H3N/c1-7(9)10-8-5-3-2-4-6-8;/h2-6H,1H3;1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKXCHIJHFOLCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1.N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Ammonium Phenylacetate (Azane;phenyl acetate)
The following technical guide provides an in-depth analysis of Ammonium Phenylacetate (systematically denoted in some databases as Azane;phenylacetic acid or ambiguously as Azane;phenyl acetate ).
Based on the chemical nomenclature and pharmaceutical context, this guide resolves the identity of "Azane;phenyl acetate" as the ammonium salt of phenylacetic acid , a critical precursor in antibiotic manufacturing and a specialized reagent in radiopharmaceutical synthesis.
Identity, Properties, and Applications in Drug Development
Executive Summary & Identity Resolution
In the context of chemical databases (e.g., PubChem) and drug development, the string "Azane;phenyl acetate" refers to the multi-component system of Ammonia (Azane) and Phenylacetic acid (often abbreviated to the anion name "phenyl acetate" in salt nomenclature, though distinct from the ester phenyl acetate).
-
Primary Identity: Ammonium Phenylacetate
-
Systematic Name: Azanium;2-phenylacetate
-
Molecular Formula:
-
CAS Registry Number: 114-63-6 (Free acid), 7188-16-1 (Ammonium salt - generic)
-
Key Role: The primary side-chain precursor for Penicillin G (Benzylpenicillin) production and a quenching agent in radiopharmaceutical labeling.
Nomenclature Alert: Researchers must distinguish between Ammonium Phenylacetate (the salt discussed here) and the mixture of Ammonia and Phenyl Acetate (Ester) . The latter undergoes aminolysis to form acetamide and phenol, a degradation pathway rather than a stable salt formation.
Chemical Structure & Constitution
Ammonium phenylacetate is an ionic salt composed of the ammonium cation (
Structural Diagram (DOT Visualization)
The following diagram illustrates the ionic interaction and the equilibrium dynamics critical for its function as a buffer and precursor.
Caption: Dissociation of Ammonium Phenylacetate into active ionic species for biosynthetic incorporation.
Physicochemical Properties
The suitability of ammonium phenylacetate for fermentation and synthesis is dictated by its solubility and thermal stability.
| Property | Value / Description | Relevance to Protocols |
| Molecular Weight | 153.18 g/mol | Calculation of molar equivalents for quenching. |
| Physical State | White to off-white crystalline solid | Easy handling for solid-state addition. |
| Solubility | Highly soluble in water; Soluble in ethanol | Ideal for aqueous fermentation broths. |
| pH (Aqueous) | ~6.5 - 7.5 (Buffered) | Physiological range; prevents acid shock to cell cultures. |
| Odor | Slight ammoniacal/floral odor | Indicator of free ammonia/phenylacetic acid equilibrium. |
| Stability | Hygroscopic; degrades at high T (>100°C) | Must be stored in desiccated, cool conditions. |
Mechanism of Action & Applications
A. Biopharmaceutical Precursor (Penicillin G)
This is the dominant industrial application. The mold Penicillium chrysogenum naturally produces a mix of penicillins. To force the production of Penicillin G (Benzylpenicillin) , the fermentation broth is supplemented with a phenylacetyl donor.
-
Mechanism: The phenylacetate anion is activated by the fungal enzyme phenylacetyl-CoA ligase and exchanged for the L-
-aminoadipyl side chain of isopenicillin N. -
Advantage: Using the ammonium salt avoids adding excess sodium or potassium ions, which can alter the osmotic balance or pH of the bioreactor more drastically than the metabolizable ammonium ion.
B. Radiopharmaceutical Quenching Agent
In the synthesis of technetium-labeled radiopharmaceuticals (e.g.,
-
Mechanism: It acts as a proton source (via
) and a solubilizing agent. It converts reactive metallic sodium into stable salts and facilitates the removal of byproducts (like sodium phenylacetate) which are soluble in organic wash solvents (e.g., 2-propanol).
Experimental Protocols
Protocol 1: Preparation of Ammonium Phenylacetate Feed Solution (Fermentation)
Objective: Create a sterile, pH-balanced precursor feed for P. chrysogenum culture.
-
Dissolution: In a glass vessel, dissolve 136.15 g of Phenylacetic acid (1.0 mol) in 500 mL of deionized water.
-
Neutralization: Slowly add Ammonium Hydroxide (
solution) while stirring. Monitor pH continuously.-
Target: Adjust pH to 7.0 ± 0.2.
-
Observation: The solution will clear as the salt forms.
-
-
Sterilization: Filter-sterilize the solution through a 0.22
PES membrane. Do not autoclave as phenylacetic acid can be volatile and toxic to the autoclave environment. -
Storage: Store at 4°C. Use within 48 hours to prevent precipitation or ammonia loss.
Protocol 2: Reaction Quenching in Radiosynthesis
Objective: Terminate a Na/Liquid
-
Setup: Perform under Argon atmosphere in a shielded fume hood.
-
Reaction: Upon completion of the reduction step (e.g., deprotection of a ligand), maintain the vessel at -78°C (dry ice/acetone bath).
-
Quenching: Add Ammonium Phenylacetate solid (12.0 equivalents relative to sodium) directly to the reaction mixture.
-
Reaction:
. -
Visual Cue: The characteristic deep blue color of solvated electrons will fade to colorless/white.
-
-
Workup: Allow liquid ammonia to evaporate under Argon flow. Wash the residue with 2-propanol to remove the sodium phenylacetate byproduct, leaving the desired ligand.[2]
Biosynthetic Pathway Visualization
The following diagram details the specific role of the phenylacetate anion in the Penicillin biosynthesis pathway.
Caption: Incorporation of phenylacetate from ammonium phenylacetate into Penicillin G.
References
-
BenchChem. (2025). Ammonium phenylacetate properties and applications in drug development. Retrieved from
-
PubChem. (2024). 2-[4-(Azaniumylmethyl)phenyl]acetate and related phenylacetate salts. National Library of Medicine. Retrieved from
-
Google Patents. (2015). WO2015118498A1: A kit for preparing a radiopharmaceutical. Retrieved from
-
ResearchGate. (2022). Phenyl acetate as an acetylating agent of various primary amines. Retrieved from
- Ucal, S., et al. (2020).
Sources
Biological Activity of Phenylacetic Acid and Its Salts: A Technical Guide
Executive Summary
Phenylacetic acid (PAA) and its salts (primarily sodium phenylacetate) represent a unique class of bioactive compounds with dual significance in plant physiology and human pharmacology. In botany, PAA functions as a non-polar auxin, regulating growth through mechanisms distinct from the canonical indole-3-acetic acid (IAA).[1][2][3][4] In human medicine, it serves as a critical nitrogen scavenger for Urea Cycle Disorders (UCDs) and exhibits promise as a differentiation-inducing antineoplastic agent.[3] This guide synthesizes the mechanistic pathways, therapeutic applications, and analytical protocols for PAA, providing a rigorous foundation for experimental design and clinical application.
Chemical & Physical Profile
PAA (
| Property | Specification |
| IUPAC Name | 2-Phenylethanoic acid |
| Molecular Weight | 136.15 g/mol |
| Solubility | Water (15 g/L at 20°C); Highly soluble in ethanol, ether |
| Acidity ( | 4.31 |
| Key Salts | Sodium Phenylacetate (NaPA), Potassium Phenylacetate |
Plant Physiology: The "Non-Polar" Auxin
While Indole-3-acetic acid (IAA) is the dominant auxin studied in plant biology, PAA is ubiquitous in vascular plants.[3] Its biological activity differs fundamentally from IAA in transport and stability.[3]
Mechanism of Action
Like IAA, PAA binds to the TIR1/AFB family of F-box proteins, triggering the ubiquitination and degradation of Aux/IAA repressor proteins.[1] This releases ARF (Auxin Response Factors) transcription factors to initiate gene expression [1].[3]
However, PAA does not exhibit polar auxin transport (PAT).[1][3][4] Unlike IAA, which is actively transported by PIN efflux carriers to create concentration gradients (essential for tropisms), PAA moves passively or via non-polar mechanisms.[3][4] This makes PAA less effective at driving directional growth (e.g., gravitropism) but crucial for general tissue expansion and lateral root formation [2].[3]
Biosynthesis & Metabolism
PAA is synthesized from Phenylalanine via phenylpyruvate, distinct from the Tryptophan-dependent IAA pathway.[3] It forms conjugates with amino acids (e.g., PAA-Asp) via GH3 enzymes, a mechanism for reversible inactivation [3].[3]
Visualization: Auxin Signaling Pathways
The following diagram contrasts the transport and signaling logic of IAA and PAA.
Caption: Comparative signaling of IAA and PAA. Note that while both converge on TIR1/AFB, PAA lacks the polar transport machinery (PINs) utilized by IAA.[1]
Human Pharmacology: Nitrogen Scavenging & Oncology[5]
Nitrogen Scavenging (Urea Cycle Disorders)
Sodium phenylacetate (often administered as the prodrug sodium phenylbutyrate) is a standard of care for Urea Cycle Disorders (UCDs). In these patients, the urea cycle cannot effectively convert ammonia to urea.[3]
Mechanism:
-
Activation: Phenylacetate is activated to Phenylacetyl-CoA .[3]
-
Conjugation: Phenylacetyl-CoA reacts with Glutamine via the enzyme glutamine N-acyltransferase to form Phenylacetylglutamine (PAGN) .[3]
-
Excretion: PAGN is biologically inert and rapidly excreted in urine.[3]
-
Net Effect: Removal of 2 moles of nitrogen per mole of PAA (since Glutamine contains 2 nitrogen atoms) [4].[3]
Antineoplastic Activity
PAA and its derivatives (e.g., phenylbutyrate) function as differentiation inducers and histone deacetylase (HDAC) inhibitors.
-
Differentiation: PAA promotes the maturation of undifferentiated tumor cells (e.g., glioblastoma, prostate cancer) into a non-proliferative phenotype.
-
Metabolic Modulation: It inhibits protein prenylation (farnesylation), disrupting Ras signaling pathways essential for tumor growth [5].[3]
-
PPAR Activation: PAA acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), regulating lipid metabolism and inflammation.[3]
Visualization: The Nitrogen Scavenging Pathway
This pathway illustrates how PAA bypasses the defective urea cycle.[3]
Caption: Mechanism of Sodium Phenylacetate in UCDs. PAA conjugates with Glutamine to form PAGN, excreting waste nitrogen independent of the urea cycle.
Antimicrobial Spectrum & Mechanism[6][7]
PAA exhibits antimicrobial activity against bacteria (S. aureus, E. coli, Agrobacterium tumefaciens) and fungi.[3]
Mechanisms:
-
Membrane Disruption: PAA increases membrane permeability, leading to leakage of electrolytes and nucleic acids.[3]
-
TCA Cycle Inhibition: It suppresses the activity of Malate Dehydrogenase (MDH) and Succinate Dehydrogenase (SDH), crippling cellular respiration [6].[3]
-
ROS Generation: Treatment leads to an accumulation of Reactive Oxygen Species, inducing oxidative stress and cell death.[3]
Detailed Experimental Protocol: HPLC Quantification
Objective: Simultaneous quantification of Phenylacetic Acid (PAA) and its metabolite Phenylacetylglutamine (PAGN) in biological fluids (plasma/urine) or plant extracts.[3] This protocol is essential for monitoring therapeutic adherence in UCD patients or auxin levels in plant tissue.[3]
Equipment & Reagents
-
System: HPLC with UV-Vis Detector (PDA preferred).
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (
), adjusted to pH 2.5 with Phosphoric Acid ( ).[3] -
Mobile Phase B: Acetonitrile (HPLC Grade).[3]
Method Parameters[8][9][10]
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25°C - 30°C |
| Detection Wavelength | 210 nm (Primary), 254 nm (Secondary confirmation) |
| Run Time | 20 - 30 minutes |
Gradient Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 90 | 10 |
| 10.0 | 70 | 30 |
| 15.0 | 40 | 60 |
| 20.0 | 40 | 60 |
| 21.0 | 90 | 10 |
| 30.0 | 90 | 10 |
Sample Preparation (Urine/Plasma)
-
Protein Precipitation: Mix 100 µL sample with 400 µL cold Acetonitrile. Vortex for 30s.
-
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
-
Filtration: Transfer supernatant to a fresh tube and filter through a 0.22 µm PTFE syringe filter.
-
Dilution: Dilute 1:1 with Mobile Phase A prior to injection to match initial solvent strength.
Validation Criteria:
-
Linearity:
over range 10–500 µg/mL.[3] -
Retention Times: PAGN elutes earlier (~5-8 min) due to higher polarity; PAA elutes later (~12-15 min) [7].[3]
Safety & Toxicology
While therapeutic, PAA and its salts have a defined toxicity profile.[3]
-
Acute Toxicity: Oral
in rats is approximately 2,250 mg/kg [8].[3] -
Adverse Effects (Human):
-
Handling: PAA is a skin and eye irritant.[3] Use standard PPE (gloves, goggles) and handle in a fume hood to avoid inhalation of dust/vapors.
References
-
Sugawara, S., et al. (2015).[2][3][5] "Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants." Plant & Cell Physiology. Link
-
Cook, S. D. (2019).[3] "An Historical Review of Phenylacetic Acid." Plant & Cell Physiology. Link
-
Westfall, C. S., et al. (2016).[2][3] "Arabidopsis GH3.5 acyl acid amido synthetase mediates metabolic activation of the auxin phenylacetic acid."[3] PNAS.[3] Link
-
Brusilow, S. W., et al. (1984).[3] "Treatment of episodic hyperammonemia in children with inborn errors of urea synthesis." New England Journal of Medicine.[3] Link
-
Samid, D., et al. (1993).[3] "Phenylacetate: a novel nontoxic inducer of tumor cell differentiation."[3][6][7] Cancer Research.[3] Link
-
Liu, F., et al. (2022).[3] "The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens." Frontiers in Microbiology. Link
-
Moller, N., et al. (2010).[3] "Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites." Journal of Inherited Metabolic Disease. Link
-
Sigma-Aldrich. (2023).[3] "Safety Data Sheet: Phenylacetic Acid." Link
Sources
- 1. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants [escholarship.org]
- 5. Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. burzynskimovie.com [burzynskimovie.com]
Ammonium Phenylacetate: Pharmacodynamics and Nitrogen Scavenging Mechanisms
An In-Depth Technical Guide for Drug Development Professionals[1]
Executive Summary & Chemical Ontology
The string "Azane;phenyl acetate" is the IUPAC-compliant component notation for Ammonium Phenylacetate (Empirical Formula:
-
Azane (
): The systematic name for ammonia, the neurotoxic metabolic waste product being targeted.[1] -
Phenyl Acetate (
): The active pharmacological moiety (often administered as Sodium Phenylacetate or the prodrug Glycerol Phenylbutyrate) that acts as a "metabolic sink" for nitrogen.[1]
This guide details the mechanism by which phenylacetate scavenges systemic ammonia (azane) by bypassing the defective urea cycle, providing a self-validating experimental framework for quantifying this activity in pre-clinical and clinical settings.[1]
Mechanistic Pathways: The Nitrogen Scavenging System[1][3]
In healthy physiology, nitrogen waste is converted to urea via the hepatic urea cycle.[1][3] In UCD patients, enzymatic defects (e.g., OTC deficiency) lead to rapid accumulation of ammonia (hyperammonemia).[1] Phenylacetate functions by activating a latent biosynthetic pathway that conjugates nitrogen-rich amino acids for renal excretion.[1][4]
The Conjugation Cascade
The mechanism relies on the acetylation of Glutamine .[1][4] Unlike urea (which removes 1-2 nitrogens depending on the input), the excretion of phenylacetylglutamine (PAGN) removes two nitrogen atoms per molecule of phenylacetate consumed.[1]
-
Activation: Phenylacetate enters the mitochondria and is activated by Phenylacetyl-CoA ligase (also known as acyl-CoA synthetase) to form Phenylacetyl-CoA .[1] This requires ATP.[1]
-
Scavenging: The enzyme Glutamine N-phenylacetyltransferase transfers the phenylacetyl group to the
-amino nitrogen of Glutamine.[1] -
Excretion: The resulting Phenylacetylglutamine (PAGN) is biologically inert and rapidly excreted via the kidneys, effectively removing the ammonia sequestered within the glutamine molecule.[1][2][4]
Pathway Visualization
The following diagram illustrates the diversion of nitrogen from the blocked urea cycle into the phenylacetate scavenging pathway.[1]
Figure 1: The Phenylacetate-Glutamine conjugation pathway bypassing the Urea Cycle.[1][5]
Pharmacodynamics & Stoichiometry
Understanding the stoichiometry is vital for dosing simulations in drug development.[1] Phenylacetate is superior to benzoate in terms of nitrogen removal efficiency per mole of substrate, provided the patient has sufficient glutamine stores.[1]
Table 1: Comparative Stoichiometry of Nitrogen Scavengers
| Scavenger | Target Amino Acid | Metabolite Formed | Nitrogen Moles Removed (per mole drug) | Primary Enzyme System |
| Phenylacetate | Glutamine | Phenylacetylglutamine (PAGN) | 2 (1 | Glutamine N-phenylacetyltransferase |
| Benzoate | Glycine | Hippurate | 1 | Glycine N-acyltransferase |
Key Insight for Researchers: While Phenylacetate removes more nitrogen, it induces a state of glutamine depletion.[1][6] In clinical protocols, it is often necessary to monitor plasma glutamine levels to ensure they do not fall below the critical threshold required for protein synthesis and neurotransmitter regulation.[1]
Experimental Protocols: Validation & Quantification
To validate the "Azane;phenyl acetate" mechanism in a biological system (e.g., murine models or human plasma), one must quantify the formation of PAGN .[1] The following protocol is a self-validating LC-MS/MS workflow.
Protocol: LC-MS/MS Quantification of Phenylacetylglutamine (PAGN)[1]
Objective: Quantify PAGN in plasma as a biomarker of phenylacetate activity.[1]
Reagents:
-
Internal Standard (IS):
-Phenylacetylglutamine (Isotopically labeled).[1][7] -
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
Step-by-Step Methodology:
-
Sample Preparation (Protein Crash):
-
Aliquot
of plasma into a 1.5 mL Eppendorf tube. -
Add
of Internal Standard ( -PAGN, ). -
Add
of ice-cold Methanol to precipitate proteins.[1] -
Vortex vigorously for 30 seconds.
-
Incubate at
for 20 minutes to maximize precipitation.
-
-
Clarification:
-
Centrifuge at
for 10 minutes at . -
Transfer
of the supernatant to an autosampler vial.[1]
-
-
Chromatographic Separation (LC):
-
Mass Spectrometry (MS/MS) Detection:
Analytical Workflow Diagram
Figure 2: Analytical workflow for verifying nitrogen scavenging efficacy.
Safety & Toxicity Considerations
While the "Azane;phenyl acetate" system is a potent detoxifier, the accumulation of phenylacetate itself acts as a rate-limiting toxicity factor.[1]
-
Neurotoxicity: Plasma phenylacetate concentrations
are associated with reversible neurotoxicity (somnolence, confusion).[1] This is often due to the saturation of Phenylacetyl-CoA ligase.[1] -
Glutamine Depletion: Excessive scavenging can deplete glutamine pools essential for gut mucosal integrity and immune function.
-
Therapeutic Window: Drug development protocols must establish a dosing regimen that maintains Phenylacetate levels below the toxic threshold while maximizing PAGN formation.[1]
References
-
Brusilow, S. W., et al. (1984).[1] "Treatment of episodic hyperammonemia in children with inborn errors of urea synthesis." The New England Journal of Medicine.[1] Link[1]
-
FDA Prescribing Information. (2022). "AMMONUL (sodium phenylacetate and sodium benzoate) Injection."[1][4] U.S. Food and Drug Administration.[1][10] Link
-
Mokhtarani, M., et al. (2012).[1] "Urinary phenylacetylglutamine as a biomarker of nitrogen scavenging in urea cycle disorders." Molecular Genetics and Metabolism. Link
-
PubChem Compound Summary. (2024). "Phenylacetylglutamine."[1][2][3][4][5][10][11][12][13][14][15] National Center for Biotechnology Information.[1] Link
-
Enns, G. M., et al. (2007).[1] "Survival after treatment with phenylacetate and benzoate for urea-cycle disorders." The New England Journal of Medicine.[1] Link[1]
Sources
- 1. Phenylacetylglutamine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Sodium phenylacetate? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. orpdl.org [orpdl.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Phenylacetylglutamine, a Novel Biomarker in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Gut-Derived Metabolite Phenylacetylglutamine and White Matter Hyperintensities in Patients With Acute Ischemic Stroke [frontiersin.org]
- 10. publications.aap.org [publications.aap.org]
- 11. Identification and determination of phenylacetylglutamine, a major nitrogenous metabolite in plasma of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two distinct gut microbial pathways contribute to meta-organismal production of phenylacetylglutamine with links to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hyperammonemia Medication: Urea Cycle Disorder Treatment Agents, Antiemetic [emedicine.medscape.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Phenylacetic Acid (PAA) Metabolism, Clinical Significance, and Analytical Quantification
Topic: Phenylacetic Acid (PAA) as a Metabolite of Phenylalanine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenylacetic acid (PAA) is a carboxylic acid ester and a pivotal intermediate metabolite derived from the catabolism of phenylalanine (Phe). While historically viewed merely as a uremic toxin or a marker for Phenylketonuria (PKU), modern metabolomics has repositioned PAA and its glutamine conjugate, Phenylacetylglutamine (PAG/PAGln) , as critical signaling molecules in the "Gut-Heart Axis."
This guide provides a mechanistic breakdown of the microbial-host co-metabolism of PAA, its role in cardiovascular disease (CVD) and sepsis, and a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its quantification in biological matrices.
Metabolic Architecture: The Host-Microbiome Handshake
The production of PAA is a distinct example of metabolic hand-offs between the gut microbiota and the host liver. Unlike canonical mammalian metabolism, the primary source of circulating PAA is the proteolytic fermentation of dietary phenylalanine by colonic bacteria.
Mechanistic Pathway
-
Microbial Fermentation (Colon): Unabsorbed dietary phenylalanine is deaminated by gut bacteria (specifically Clostridium species like C. sporogenes, Bacteroides, and Proteus) to form Phenylpyruvate (PPY) .
-
Decarboxylation: PPY is converted to PAA via two primary microbial enzymes:
-
PPFOR: Phenylpyruvate:ferredoxin oxidoreductase (Oxidative decarboxylation).
-
PPDC: Phenylpyruvate decarboxylase (Non-oxidative decarboxylation).
-
-
Absorption & Conjugation (Portal Vein/Liver): Free PAA is absorbed into the portal circulation. In the human liver, it is rapidly conjugated with glutamine by the enzyme Phenylacetyl-CoA:Glutamine N-Acetyltransferase to form Phenylacetylglutamine (PAG) .
-
Note: In rodents, PAA conjugates with glycine to form Phenylaceturic acid. This species difference is critical for translational drug development.
-
Visualization: The PAA-PAG Axis
The following diagram illustrates the metabolic flux from dietary intake to renal excretion.
Caption: Figure 1. The metabolic trajectory of Phenylalanine to Phenylacetylglutamine via microbial fermentation and hepatic conjugation.
Clinical & Pathological Significance
Cardiovascular Disease (CVD) & Thrombosis
Recent high-impact studies (Nemet et al., Cell, 2020) have identified the PAA-derivative PAG as a pro-thrombotic metabolite.
-
Mechanism: PAG binds to G-protein coupled adrenergic receptors (specifically
, , and ) on the surface of platelets. -
Effect: This binding lowers the threshold for platelet activation, increasing reactivity to agonists like collagen and ADP, thereby elevating the risk of Major Adverse Cardiovascular Events (MACE) such as myocardial infarction and stroke.
Sepsis Biomarker
In states of severe sepsis, the host's capacity to conjugate PAA may be overwhelmed, or the microbiome may shift toward high-PAA producers.
-
Observation: Elevated serum levels of free PAA (and other phenylcarboxylic acids) correlate with sepsis severity and mortality.
-
Threshold: Serum PAA levels > 10 µM are often indicative of severe metabolic dysregulation in septic patients.
Phenylketonuria (PKU)
In PKU patients (deficiency in Phenylalanine Hydroxylase), Phe accumulates and shunts toward minor pathways. PAA becomes a significant metabolite, often responsible for the characteristic "mousy" odor of urine in untreated patients.
Analytical Methodology: GC-MS Quantification
Measuring PAA requires overcoming its polarity and low volatility. The following protocol utilizes Silylation derivatization to render PAA volatile for Gas Chromatography analysis.
Experimental Protocol: Serum/Urine Extraction
Reagents Required:
-
Internal Standard (IS): d5-Phenylacetic acid or Tropic Acid (100 µM stock).
-
Extraction Solvent: Ethyl Acetate (LC-MS grade).
-
Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Acidifier: 6M HCl.
Step-by-Step Workflow:
-
Sample Preparation:
-
Aliquot 100 µL of serum or urine into a 1.5 mL glass vial.
-
Add 10 µL of Internal Standard (IS).
-
Critical Step: Acidify sample to pH < 2 using 10 µL of 6M HCl. Rationale: This protonates the carboxylic acid group (-COOH), rendering PAA uncharged and soluble in the organic phase.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 400 µL of Ethyl Acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate phases.
-
Transfer the upper organic supernatant to a fresh glass insert.
-
-
Drying:
-
Evaporate the solvent to complete dryness under a gentle stream of Nitrogen (
) gas at 30°C. Note: Ensure no water remains, as moisture hydrolyzes silyl derivatives.
-
-
Derivatization:
-
Add 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Add 10 µL of anhydrous Pyridine (catalyst).
-
Incubate at 70°C for 45 minutes .
-
Cool to room temperature before injection.[1]
-
GC-MS Parameters
-
Column: HP-5ms or DB-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Initial: 70°C (hold 1 min).
-
Ramp: 15°C/min to 300°C.
-
Final: 300°C (hold 5 min).
-
-
Detection (MS): Electron Impact (EI) at 70eV.
-
SIM Mode (Selected Ion Monitoring):
-
Target (PAA-TMS): Quantifier Ion m/z 91 (Benzyl cation); Qualifier Ion m/z 208 (Molecular Ion).
-
Internal Standard: Monitor corresponding shift (e.g., m/z 96 for d5-PAA).
-
Analytical Workflow Diagram
Caption: Figure 2.[1] Validated workflow for the extraction and silylation of Phenylacetic Acid for GC-MS analysis.
Reference Data & Interpretation
The following table summarizes reference ranges derived from healthy populations versus pathological states. Note that values can vary based on the specific analytical platform (LC-MS vs. GC-MS).
| Clinical State | Matrix | PAA Concentration (Mean/Range) | Pathological Implication |
| Healthy Control | Serum | 0.6 – 6.0 µM | Normal microbial catabolism. |
| Healthy Control | Urine | < 10 µmol/mmol creatinine | Low excretion; mostly conjugated as PAG. |
| Sepsis (Severe) | Serum | > 10.0 µM (up to 30 µM) | Metabolic accumulation; mortality risk. |
| PKU (Untreated) | Urine | > 500 µmol/mmol creatinine | Direct result of Phe hydroxylase failure. |
| CVD Risk | Plasma | Measured as PAG (> 2.5 µM) | High PAG correlates with thrombosis risk. |
References
-
Nemet, I., et al. (2020). "A Cardiovascular Disease-Linked Gut Microbial Metabolite Acts via Adrenergic Receptors." Cell, 180(5), 862-877.
-
Beloborodova, N. V., et al. (2009). "Are phenylcarboxylic acids really markers in severe sepsis?" Critical Care, 13(6), R184.
-
Liu, Y., et al. (2020). "Gut Microbiome Fermentation Determines the Efficacy of Exercise for Diabetes Prevention." Cell Metabolism. (Discusses PAA production mechanisms).
-
Saeedi, S., et al. (2020). "Intestinal bacteria influence aging of blood vessels."[2] University of Zurich News. (Links PAA to endothelial senescence).
-
GC-MS Method Validation: "Simultaneous determination of phenylacetic acid and related compounds." Journal of Chromatography B.
Sources
Technical Guide: Antimicrobial Properties of Ammonium Phenylacetate
Executive Summary
Ammonium Phenylacetate (APA) (
This guide analyzes APA not merely as a chemical intermediate, but as a distinct antimicrobial agent. Its activity is governed by pH-dependent dissociation kinetics , where the phenylacetate anion (
Part 1: Physicochemical Profile & Dissociation Kinetics
The antimicrobial efficacy of APA is non-linear and heavily dependent on the solvent pH. Understanding the equilibrium between the salt, the anion, and the free acid is critical for experimental design.
Chemical Structure and Equilibrium
Upon dissolution in aqueous media, APA dissociates completely into the ammonium cation and the phenylacetate anion. The antimicrobial "warhead" is the phenylacetate moiety, which exists in equilibrium with its protonated form, phenylacetic acid (
The Equilibrium Equation:
The "Ion Trap" Phenomenon
The biological activity follows the weak acid preservative theory :
-
Extracellular Phase: In acidic environments (pH <
), the equilibrium shifts toward the undissociated acid ( ). This lipophilic, uncharged molecule freely permeates the microbial cell membrane. -
Intracellular Phase: Once inside the neutral cytoplasm (pH
7.0), the acid dissociates, releasing protons ( ) and the anion ( ). -
The Trap: The charged anion cannot diffuse back out. This accumulation leads to intracellular acidification and anion toxicity.
Part 2: Mechanisms of Action (MOA)
APA exerts a multi-modal attack on microbial viability. Unlike antibiotics that target a single enzyme (e.g., cell wall synthesis), APA disrupts fundamental homeostatic processes, reducing the likelihood of resistance development.
Primary Mechanism: Membrane Disruption & Depolarization
The accumulation of phenylacetate anions and protons disrupts the transmembrane electrochemical gradient (
-
Proton Motive Force (PMF) Collapse: The influx of
dissipates the proton gradient required for ATP synthesis. -
Structural Integrity: High concentrations of the aromatic phenylacetate moiety intercalate into the lipid bilayer, increasing membrane permeability and causing leakage of intracellular electrolytes (e.g.,
).
Secondary Mechanism: Metabolic Uncoupling (TCA Cycle)
Research indicates that phenylacetic acid derivatives inhibit key dehydrogenases in the Krebs cycle.
-
Target Enzymes: Malate Dehydrogenase (MDH) and Succinate Dehydrogenase (SDH).
-
Effect: Inhibition halts electron transport chain feeding, leading to ATP depletion and metabolic arrest.
Tertiary Mechanism: Quorum Sensing (QS) Interference
In Gram-negative bacteria like Pseudomonas aeruginosa, phenylacetic acid acts as a signal analogue.
-
Biofilm Inhibition: It interferes with acyl-homoserine lactone (AHL) signaling pathways, attenuating the expression of virulence factors and preventing the transition from planktonic growth to biofilm formation.
Visualization of MOA
The following diagram illustrates the cascade of antimicrobial effects initiated by APA.
Figure 1: Mechanistic pathway of Ammonium Phenylacetate from extracellular dissociation to intracellular metabolic arrest.
Part 3: Spectrum of Activity & Efficacy Data
APA exhibits a broad but variable spectrum of activity. It is generally bacteriostatic at lower concentrations and bactericidal at higher concentrations.
| Target Organism Group | Susceptibility | Key Observations |
| Gram-Positive Bacteria | High | S. aureus, B. subtilis. Highly susceptible due to lack of outer membrane; PAA penetrates peptidoglycan easily. |
| Gram-Negative Bacteria | Moderate | E. coli, P. aeruginosa. Outer membrane acts as a barrier, but undissociated acid can penetrate. Effective anti-biofilm agent. |
| Fungi / Yeast | Moderate to High | Candida albicans, Aspergillus. PAA is a known antifungal metabolite; disrupts mitochondrial function in fungi. |
| Plant Pathogens | High | Agrobacterium tumefaciens.[1] PAA is naturally produced by some biocontrol strains to suppress plant tumors. |
Part 4: Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To quantify the bacteriostatic potency of APA against a target strain.
Reagents:
-
Ammonium Phenylacetate (High Purity >98%)
-
Mueller-Hinton Broth (MHB) (Adjusted to pH 6.0 and pH 7.0 to test pH dependency)
-
Resazurin dye (viability indicator)
Workflow:
-
Stock Preparation: Dissolve APA in sterile water to a concentration of 50 mg/mL. Filter sterilize (0.22 µm).
-
Inoculum Prep: Adjust bacterial culture to
McFarland Standard ( CFU/mL). Dilute 1:100 in MHB. -
Plate Setup: Use a 96-well microtiter plate.
-
Add 100 µL MHB to columns 2-12.
-
Add 200 µL APA stock to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10.
-
-
Inoculation: Add 100 µL of diluted bacterial suspension to wells 1-11. (Well 12 is sterility control).
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: Add 30 µL Resazurin (0.01%). Incubate 2 hours. Blue = No Growth (Inhibition); Pink = Growth.
Protocol: Time-Kill Kinetics Assay
Objective: To determine if APA acts as a bactericidal agent over time.
Figure 2: Workflow for Time-Kill Kinetics to distinguish bacteriostatic vs. bactericidal activity.
Part 5: Safety, Toxicology & Formulation
Toxicological Profile
While PAA is a natural metabolite, high systemic loads of ammonium phenylacetate can be toxic.
-
Acute Toxicity (Oral LD50):
-
Rat: ~1756 – 2250 mg/kg.
-
Mouse: ~3640 mg/kg.[2]
-
-
Human Safety (Clinical Context): Sodium phenylacetate is FDA-approved (as Ammonul) for intravenous use in urea cycle disorders. This establishes a high threshold for human tolerance, provided ammonia levels are monitored.
-
Cytotoxicity: At antimicrobial concentrations (>1 mg/mL), APA may show cytotoxicity to mammalian fibroblasts. Formulation requires careful titration.
Formulation Considerations
-
Stability: APA is hygroscopic. Store in desiccated, cool conditions.
-
Incompatibility: Avoid mixing with strong oxidizers or strong acids (precipitates insoluble phenylacetic acid).
-
Odor: PAA has a potent, persistent floral-honey odor (unpleasant at high concentrations). Masking agents may be required for topical or oral formulations.
References
-
FDA Access Data. (2005). Ammonul (Sodium Phenylacetate and Sodium Benzoate) Injection Label.[3] U.S. Food and Drug Administration. [Link]
-
Kim, Y., et al. (2004). Phenylacetic acid, an antimicrobial fungal metabolite from Bacillus licheniformis. The Journal of Microbiology. [Link]
-
Musthafa, K.S., et al. (2012).[4] Phenylacetic acid from Bacillus sp. inhibits quorum sensing in Pseudomonas aeruginosa. Colloids and Surfaces B: Biointerfaces. [Link]
-
Pan, H., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens.[1] Frontiers in Microbiology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. DailyMed - AMMONUL- sodium phenylacetate and sodium benzoate injection, solution, concentrate [dailymed.nlm.nih.gov]
- 4. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Understated Auxin: A Technical Guide to Phenylacetic Acid in Plant Biology
Abstract
For decades, the study of auxin biology has been dominated by indole-3-acetic acid (IAA). However, phenylacetic acid (PAA), another endogenous auxin, is often present in plants at significantly higher concentrations and plays a crucial, albeit historically underappreciated, role in plant growth and development. This technical guide provides an in-depth exploration of PAA's function as a plant auxin, designed for researchers, scientists, and professionals in drug development. We will delve into the biosynthesis, transport, and signaling of PAA, contrast its activity with that of IAA, and provide detailed, field-proven methodologies for its study. This guide aims to equip researchers with the knowledge and practical protocols necessary to investigate this important phytohormone.
Introduction: The "Other" Auxin
Auxins are a class of phytohormones that are central to nearly every aspect of plant growth and development. While IAA has been the primary focus of auxin research, PAA has been recognized as a natural auxin for over four decades.[1][2] Despite its widespread presence and often higher endogenous levels compared to IAA in various plant tissues, the specific roles and regulatory mechanisms of PAA have remained comparatively obscure.[1][3] Recent research, however, has begun to shed more light on the unique and overlapping functions of PAA, revealing it to be a significant player in the complex network of plant hormone signaling.[4][5]
This guide will provide a comprehensive overview of PAA, highlighting its distinct characteristics and its interplay with the canonical IAA signaling pathway. We will explore the causality behind experimental choices in PAA research and present self-validating protocols to ensure scientific integrity.
Biosynthesis and Metabolism: A Parallel Pathway
The biosynthesis of PAA originates from the amino acid phenylalanine (Phe), in a pathway that mirrors the tryptophan-dependent biosynthesis of IAA.[3][6] The primary route involves the conversion of Phe to phenylpyruvic acid (PPA), which is then decarboxylated to form PAA.[7][8] While the enzymes responsible for the conversion of PPA to PAA are still under investigation, studies suggest that flavin-containing monooxygenases of the YUCCA (YUC) family, key enzymes in IAA biosynthesis, may also play a role in PAA production.[1][2]
Secondary biosynthesis pathways for PAA have also been proposed, including the conversion of Phe to phenylacetaldehyde (PAAld) via phenylacetaldehyde synthase.[3]
Similar to IAA, the cellular concentration of active PAA is tightly regulated through conjugation to amino acids and sugars.[7][9] The GRETCHEN HAGEN 3 (GH3) family of enzymes, known for their role in conjugating IAA to amino acids, have also been shown to conjugate PAA, primarily to aspartate (Asp) and glutamate (Glu).[9] Additionally, UDP-glucosyltransferases (UGTs), such as UGT84B1, can glucosylate PAA to form PAA-glucose, another inactive storage form.[7]
Visualizing PAA Biosynthesis
Caption: Simplified overview of Phenylacetic Acid (PAA) biosynthesis and inactivation pathways.
Transport and Signaling: A Divergence from the Norm
A key difference between PAA and IAA lies in their transport mechanisms. IAA is famously known for its polar transport, a process mediated by PIN-FORMED (PIN) efflux carriers that creates auxin gradients crucial for developmental patterning.[10] In contrast, PAA does not appear to be actively transported in a polar manner.[1][2][11] This lack of polar transport suggests that PAA may act more locally than IAA, or that its distribution is regulated by different mechanisms.
Despite differences in transport, PAA exerts its auxin activity through the same core signaling pathway as IAA: the TIR1/AFB-mediated pathway.[1] In the absence of auxin, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins repress the activity of AUXIN RESPONSE FACTOR (ARF) transcription factors.[3] Auxin acts as a "molecular glue," promoting the interaction between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) F-box proteins and Aux/IAA repressors.[3] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome, thereby de-repressing ARF transcription factors and allowing for the expression of auxin-responsive genes.[3]
The TIR1/AFB Signaling Pathway
Caption: The core TIR1/AFB signaling pathway for PAA-mediated gene expression.
Physiological Roles of PAA: More Than a Weaker IAA
While the auxin activity of PAA is generally considered to be less potent than that of IAA, it plays a significant role in several developmental processes, most notably in root development.[4][5] PAA has been shown to promote the formation of lateral and adventitious roots in a variety of plant species.[5] Interestingly, in some cases, PAA has been reported to be more active than IAA in stimulating lateral root induction.[12]
The antimicrobial properties of PAA are another area of growing interest.[7][13] PAA exhibits both anti-fungal and anti-bacterial activities, and its production in plants can be induced by herbivory, suggesting a role in plant defense.[7][9]
Comparative Biological Activity of PAA and IAA
| Biological Process | PAA Activity vs. IAA Activity | Key Observations |
| Cell Elongation (Avena Coleoptile Test) | Less than 10% of IAA activity[7] | A classic auxin bioassay demonstrating lower potency of PAA in shoot cell expansion. |
| Lateral Root Formation | 10- to 20-fold lower activity in Arabidopsis[1][5] | PAA promotes lateral root formation, but at higher concentrations than IAA. |
| Adventitious Root Formation | Promotes formation in various species[5] | Effective in inducing rooting from non-root tissues. |
| Root Gravitropism | Cannot recover gravitropism in yucQ mutants[1] | Suggests a limited role in this specific IAA-dependent process. |
| Gene Expression (DR5::GUS) | Nearly 20-fold lower activity than IAA[1] | PAA induces auxin-responsive gene expression, but with lower sensitivity. |
Methodologies for the Study of Phenylacetic Acid
To facilitate further research into the roles of PAA, this section provides detailed protocols for its extraction, quantification, and the assessment of its biological activity.
Extraction and Quantification of PAA by LC-MS/MS
This protocol is adapted from established methods for auxin analysis and is suitable for the quantification of PAA and its conjugates from plant tissues.[14][15]
Experimental Workflow
Caption: A typical workflow for the extraction and quantification of PAA from plant tissues.
Step-by-Step Protocol:
-
Sample Preparation: Weigh approximately 10 mg of fresh plant tissue and place it in a 2 mL microcentrifuge tube with three zirconium oxide beads.
-
Extraction: Add 1 mL of ice-cold 50 mM sodium phosphate buffer (pH 7.0) containing 0.1% diethyldithiocarbamic acid sodium salt. Add a known amount of isotopically labeled internal standards (e.g., [¹³C₆]PAA).
-
Homogenization: Homogenize the tissue using a bead mill (e.g., Retsch MM400) until a uniform slurry is obtained.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 30 minutes at 4°C.
-
Solid Phase Extraction (SPE):
-
Activate a multi-StageTip microcolumn sequentially with 50 µL of acetone, 50 µL of methanol, and 50 µL of water.
-
Acidify the supernatant from step 4 with 0.1% acetic acid and apply it to the activated microcolumn.
-
Wash the column with 50 µL of 0.1% acetic acid.
-
Elute the auxins with 50 µL of 80% methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under vacuum and reconstitute the residue in a suitable volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and methanol, both containing 0.1% acetic acid.
-
Detect and quantify PAA and its conjugates using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Arabidopsis Lateral Root Assay
This assay is used to assess the effect of PAA on lateral root formation in Arabidopsis thaliana.[1][5]
Step-by-Step Protocol:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds and place them on half-strength Murashige and Skoog (MS) medium supplemented with 1% sucrose and varying concentrations of PAA (e.g., 0, 1, 10, 50, 100 µM).
-
Vernalization and Growth: Store the plates at 4°C for 2 days to synchronize germination. Then, transfer the plates to a growth chamber and grow the seedlings vertically at 22°C under a 16/8 hour light/dark cycle.
-
Data Collection: After a specified period (e.g., 10-14 days), remove the seedlings from the plates and count the number of emerged lateral roots under a dissecting microscope. Measure the length of the primary root.
-
Analysis: Calculate the lateral root density (number of lateral roots per unit length of the primary root) for each treatment.
GUS Reporter Assay for Auxin Activity
This assay utilizes a transgenic Arabidopsis line containing the DR5::GUS reporter construct to visualize auxin-responsive gene expression.[1][6]
Step-by-Step Protocol:
-
Seedling Growth: Grow DR5::GUS Arabidopsis seedlings on half-strength MS medium for 5 days.
-
Treatment: Transfer the seedlings to a liquid half-strength MS medium containing the desired concentrations of PAA or IAA (as a positive control) and an appropriate solvent control (e.g., DMSO). Incubate for 5 hours under continuous white light at 24°C.
-
GUS Staining:
-
Prepare a GUS staining buffer: 100 mM sodium phosphate (pH 7.0), 10 mM EDTA, 0.5 mM K₄Fe(CN)₆, 0.5 mM K₃Fe(CN)₆, 0.1% Triton X-100, and 1 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc).
-
Incubate the seedlings in the GUS staining buffer at 37°C for an appropriate duration (e.g., 30 minutes to overnight), until a blue color develops.
-
-
Microscopy: Wash the seedlings with 70% ethanol to remove chlorophyll and visualize the GUS staining pattern in the roots using a light microscope.
Conclusion and Future Perspectives
Phenylacetic acid is an integral component of the auxin family of phytohormones, with distinct and significant roles in plant biology. While its activity is often less potent than that of IAA, its high endogenous concentrations and unique transport characteristics suggest specialized functions, particularly in root development and potentially in plant-microbe interactions. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the complexities of PAA homeostasis and signaling. Future research should focus on identifying the specific enzymes involved in PAA biosynthesis and transport, as well as elucidating the downstream signaling components that may contribute to PAA-specific responses. A deeper understanding of PAA's role will undoubtedly provide a more complete picture of auxin biology and its impact on plant life.
References
-
Hladík, P., Brunoni, F., Žukauskaitė, A., Zatloukal, M., Bělíček, J., Kopečný, D., Briozzo, P., Ferchaud, N., Novák, O., & Pěnčík, A. (2025). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany. [Link]
-
Perez, V. C., Zhao, H., Lin, M., & Kim, J. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. Plants, 12(2), 269. [Link]
-
Sugawara, S., Mashiguchi, K., Tanaka, K., Hishiyama, S., Sakai, T., Hanada, K., Kinoshita-Tsujimura, K., Yu, H., Dai, X., Takebayashi, Y., Takeda-Kamiya, N., Kakimoto, T., Kawaide, H., Natsume, M., Estelle, M., Zhao, Y., Hayashi, K., Kamiya, Y., & Kasahara, H. (2015). Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. Plant & Cell Physiology, 56(8), 1641–1654. [Link]
-
Sugawara, S., et al. (2015). Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. eScholarship, University of California. [Link]
-
Hladík, P., Brunoni, F., Žukauskaitė, A., Zatloukal, M., Bělíček, J., Kopečný, D., Briozzo, P., Ferchaud, N., Novák, O., & Pěnčík, A. (2025). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany. [Link]
-
Hladík, P., et al. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. bioRxiv. [Link]
-
Lee, S., & Ljung, K. (2014). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology, 21, 83-91. [Link]
-
Perez, V. C., Zhao, H., Lin, M., & Kim, J. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. MDPI. [Link]
-
Maki, H., et al. (2022). 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants. PMC. [Link]
-
Hladík, P., et al. (2025). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. PMC. [Link]
-
Wightman, F., & Lighty, D. G. (1982). Identification of phenylacetic acid as a natural auxin in the shoots of higher plants. Physiologia Plantarum, 55(1), 17-24. [Link]
-
Cook, S. D., et al. (2016). Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images?. Plant Physiology, 171(3), 1937–1947. [Link]
-
Cook, S. D. (2019). An Historical Review of Phenylacetic Acid. Plant and Cell Physiology, 60(2), 233-243. [Link]
-
Procházka, S. (1984). Transport and regulative properties of phenylacetic acid. SciSpace. [Link]
-
Sugawara, S., et al. (2015). Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. Oxford Academic. [Link]
-
Perez, V. C., et al. (2023). Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis. Frontiers in Plant Science, 14. [Link]
-
Perez, V. C., et al. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. NSF Public Access Repository. [Link]
-
Hladík, P., et al. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. ResearchGate. [Link]
-
Hladík, P., et al. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. bioRxiv. [Link]
-
Morris, D. A., & Johnson, C. F. (1987). Regulation of auxin transport in pea (Pisum sativum L.) by phenylacetic acid: inhibition of polar auxin transport in intact plants and stem segments. Planta, 172(3), 408-416. [Link]
-
Cook, S. D., et al. (2016). Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images?. Oxford Academic. [Link]
-
Johnson, C. F., & Morris, D. A. (1987). Regulation of auxin transport in pea (Pisum sativum L.) by phenylacetic acid: effects on the components of transmembrane transport of indol-3yl-acetic acid. Planta, 172(3), 400-407. [Link]
-
Cook, S. D. (2019). Historical Review of Phenylacetic Acid. Oxford Academic. [Link]
Sources
- 1. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SCFTIR1/AFB Auxin Signaling for Bending Termination during Shoot Gravitropism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. microscopy.tamu.edu [microscopy.tamu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. academic.oup.com [academic.oup.com]
- 15. biorxiv.org [biorxiv.org]
Technical Guide: Spectroscopic Characterization of Ammonium Phenylacetate
Executive Summary & Scientific Context
Ammonium phenylacetate (APA) is a critical intermediate in the biopharmaceutical industry, serving as a nitrogen source and precursor in the fermentation of Penicillin G. Unlike its free acid counterpart, phenylacetic acid (PAA), the ammonium salt exhibits distinct solubility and ionization properties that are vital for metabolic uptake in Penicillium chrysogenum.[1]
This guide addresses a common analytical challenge: distinguishing the salt from the free acid and quantifying its purity without introducing artifacts. The protocols below are designed to be self-validating , meaning the data generated inherently confirms the success of the sample preparation.
Synthesis & Sample Preparation Protocol
To ensure accurate spectroscopic data, one must generate a reference standard free of excess ammonia or residual free acid.[1]
Protocol: Stoichiometric Neutralization & Lyophilization
Objective: Prepare pure ammonium phenylacetate (
-
Dissolution: Dissolve 13.61 g (100 mmol) of Phenylacetic Acid (PAA) in 50 mL of HPLC-grade water.
-
Titration: Slowly add Ammonium Hydroxide (
) while monitoring pH. -
Lyophilization: Freeze the solution at -80°C and lyophilize (freeze-dry) for 24 hours.
-
Validation: The resulting white powder must be hygroscopic.[1] Store in a desiccator.
Infrared Spectroscopy (FT-IR)
Role: Primary Identification (Salt vs. Acid)
The most diagnostic feature of salt formation is the shift of the carbonyl stretching frequency. In the free acid, the carbonyl is a double bond (
Data Summary: PAA vs. APA[1]
| Functional Group | Phenylacetic Acid (Free Acid) | Ammonium Phenylacetate (Salt) | Mechanistic Explanation |
| Carbonyl ( | 1700 - 1730 | Absent | Loss of pure double bond character.[1] |
| Carboxylate ( | Absent | 1550 - 1570 | Resonance delocalization lowers frequency.[1] |
| Carboxylate ( | Absent | 1390 - 1410 | Coupled vibration of the anion.[1] |
| Hydroxyl ( | 2500 - 3300 | Absent | Deprotonation removes the O-H oscillator.[1] |
| Ammonium ( | Absent | 2800 - 3200 | N-H stretching modes of the cation.[1] |
Diagnostic Workflow
If your spectrum shows a peak at 1700
Nuclear Magnetic Resonance (NMR)
Role: Structural Confirmation & Purity Check
For the ammonium salt, Deuterium Oxide (
NMR Data (300/400 MHz, )
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 7.30 - 7.45 | Multiplet | 5H | Phenyl ring protons ( |
| Methylene | 3.52 | Singlet | 2H | |
| Ammonium | N/A | Exchanged | - |
Shift Logic: The methylene protons in the salt (3.52 ppm) typically appear slightly upfield compared to the free acid in
NMR Data ( )
| Carbon Type | Shift ( | Assignment |
| Carbonyl | 179.5 | Carboxylate carbon ( |
| Ipso | 136.8 | Quaternary aromatic carbon attached to |
| Aromatic | 129.5, 129.0, 127.5 | Ortho, meta, para carbons.[1] |
| Methylene | 44.8 | Benzylic carbon ( |
Visualization: Chemical Shift Logic
Figure 1: NMR Chemical Shift changes upon conversion from Phenylacetic Acid to Ammonium Phenylacetate.
Mass Spectrometry (MS)
Role: Molecular Weight Verification
Critical Warning: Do not use Electron Impact (EI) ionization for the salt.[1] EI requires volatilization, which will thermally decompose the salt into ammonia and phenylacetic acid, yielding the spectrum of the acid (Parent ion 136).[1]
Recommended Technique: Electrospray Ionization (ESI)[3]
-
Mode: Negative Ion Mode (ESI-)
-
Solvent: Methanol/Water (50:50)
MS Spectrum Interpretation (ESI Negative)
| m/z | Ion Type | Interpretation |
| 135.05 | Base Peak. The phenylacetate anion ( | |
| 271.10 | Dimer formation (common in ESI at high concentrations).[1] | |
| 91.05 | Tropylium-like fragment (minor).[1] |
Note: In Positive Mode (ESI+), you will likely see
Integrated QC Workflow
The following diagram illustrates the decision tree for validating the synthesis of Ammonium Phenylacetate.
Figure 2: Quality Control Decision Tree for Ammonium Phenylacetate validation.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 999, Phenylacetic acid.[1] (Data extrapolated for Ammonium salt properties). Retrieved from [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] (7th ed.).[1] John Wiley & Sons.[1] (Authoritative source for Carboxylate vs. Carboxylic Acid IR shifts).
-
AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 1265 (Phenylacetic acid).[1] Retrieved from [Link][1]
-
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry.[1] Thieme.[1] (Reference for ESI-MS ionization patterns of salts).
Sources
Methodological & Application
Use of sodium phenylacetate in urea cycle disorder treatment
Application Note: Sodium Phenylacetate (NaPA) for Nitrogen Scavenging in Urea Cycle Disorders
Executive Summary
Sodium phenylacetate (NaPA) represents a critical pharmacological intervention for the management of hyperammonemia in patients with Urea Cycle Disorders (UCDs).[1] Unlike urea cycle intermediates (e.g., arginine, citrulline) that support the cycle's function, NaPA operates via an alternative pathway for nitrogen disposal .[1] It conjugates with glutamine to form phenylacetylglutamine (PAGN), a waste product excreted by the kidneys, effectively removing two moles of nitrogen per mole of drug.[1] This guide details the mechanistic basis, pharmacokinetic considerations, and standardized protocols for both pre-clinical validation and clinical application of NaPA.
Introduction: The Hyperammonemia Challenge
Urea Cycle Disorders are characterized by deficiencies in enzymes (e.g., OTC, CPS1, ASS1) required to convert toxic ammonia into urea.[1] Accumulation of ammonia leads to cerebral edema, encephalopathy, and irreversible neurological damage.
While dietary protein restriction reduces nitrogen intake, it cannot eliminate endogenous catabolic nitrogen load.[1] NaPA acts as a "nitrogen scavenger," bypassing the defective urea cycle entirely.[1] It is most commonly available as a co-formulation with sodium benzoate (Ammonul®), but this guide focuses specifically on the NaPA component to isolate its distinct pharmacological profile and application.[1]
Mechanism of Action (MOA)
The efficacy of NaPA relies on the acetylation of glutamine.[1] Glutamine is the primary carrier of waste nitrogen in the blood (transporting ammonia from periphery to liver).[1]
-
Activation: NaPA enters the hepatocyte and is activated by acyl-CoA synthetase to form Phenylacetyl-CoA .[1]
-
Conjugation: Phenylacetyl-CoA reacts with glutamine via the enzyme glutamine N-acyltransferase to form Phenylacetylglutamine (PAGN) .[1]
-
Excretion: PAGN is biologically inert and is rapidly excreted in the urine.[1]
-
Net Result: Since each glutamine molecule contains two nitrogen atoms (one amino, one amide), the excretion of one molecule of PAGN removes two atoms of waste nitrogen.[1]
Diagram 1: Nitrogen Scavenging Pathway[1]
Caption: The alternative nitrogen disposal pathway.[1][2][3] NaPA conjugates with glutamine to form PAGN, bypassing the defective urea cycle.[1]
Pharmacology & Pharmacokinetics
Researchers must account for the unique PK properties of NaPA, particularly its saturable metabolism.[1]
-
Kinetics: NaPA exhibits non-linear, saturable kinetics (Michaelis-Menten).[1] High doses can saturate the acyl-CoA synthetase or N-acyltransferase enzymes, leading to a disproportionate increase in plasma phenylacetate levels.[1]
-
Toxicity Threshold: Accumulation of unconjugated phenylacetate is associated with reversible neurotoxicity (somnolence, confusion).[1]
-
Excretion: PAGN is excreted via glomerular filtration and tubular secretion.[1]
Table 1: Pharmacokinetic Parameters (Human Data)
| Parameter | Value (Approx.) | Notes |
| Tmax | ~1.0 - 1.5 hours | Following IV bolus/loading dose.[1] |
| Half-life (t1/2) | Variable | Dose-dependent due to saturation.[1] |
| Metabolite | Phenylacetylglutamine (PAGN) | Non-toxic, efficient renal clearance.[1] |
| Protein Binding | Low | Freely available for metabolism.[1] |
| Volume of Distribution | ~0.2 - 0.3 L/kg | Distributes into extracellular fluid.[1] |
Experimental Protocol: Pre-Clinical Efficacy
For drug development professionals, validating nitrogen scavenging requires robust in vivo models.[1] The spf-ash mouse (Ornithine Transcarbamylase deficient) is the gold standard.[1]
Protocol A: Acute Hyperammonemia Rescue in spf-ash Mice
Objective: Determine the efficacy of NaPA in reducing plasma ammonia following an ammonium challenge.
Reagents:
-
Sodium Phenylacetate (dissolved in sterile saline, pH 7.4).[1]
-
Ammonium Acetate (NH4Ac).[1]
-
Male spf-ash mice (10-12 weeks old).[1]
Workflow:
-
Baseline Sampling: Collect tail vein blood (20 µL) for baseline ammonia measurement.[1]
-
Drug Administration (T = -30 min):
-
Ammonia Challenge (T = 0 min):
-
Administer Ammonium Acetate (5 mmol/kg) IP to induce acute hyperammonemia.[1]
-
-
Monitoring:
-
Analysis:
Diagram 2: Pre-Clinical Experimental Workflow
Caption: Workflow for assessing NaPA efficacy in OTC-deficient mice under acute ammonia challenge.
Clinical Application Note: Dosing & Monitoring
Target Audience: Clinical Pharmacologists and Metabolic Physicians.[1]
Critical Warning: NaPA must be diluted.[1] Direct IV injection of undiluted product may cause hemolysis or thrombophlebitis.[1]
Standard Dosing Regimen (Acute Hyperammonemia)
-
Loading Dose: 250 mg/kg (or 5.5 g/m²) intravenously over 90–120 minutes.[1]
-
Maintenance Dose: 250 mg/kg/day (or 5.5 g/m²/day) as a continuous infusion.[1]
-
Diluent: 10% Dextrose (D10W).[1] NaPA is physically compatible with arginine HCl.[1]
Monitoring Parameters
To ensure "Self-Validating" safety, the following feedback loops must be established:
-
Plasma Ammonia: Draw q4h until stable. Target < 50 µmol/L.
-
Plasma Glutamine: If Glutamine < 400 µmol/L, the substrate for NaPA is depleted.[1] Nitrogen scavenging will fail.[1] Action: Supplement with arginine or reduce NaPA dose to prevent toxicity.
-
Acid-Base Status: NaPA metabolism generates acid.[1] Monitor for metabolic acidosis (gap acidosis) and hyperchloremia.[1]
-
Electrolytes: High sodium load (from the salt form) requires monitoring for hypernatremia and hypokalemia (due to renal loss of K+ with PAGN anion).[1]
Safety & Toxicity Profile
Neurotoxicity: Unlike benzoate, phenylacetate can cross the blood-brain barrier.[1]
-
Symptoms:[1][2][6][7][8] Somnolence, confusion, lightheadedness.[7]
-
Cause: Saturation of hepatic conjugation enzymes leads to accumulation of free phenylacetate.[1]
-
Management:[7][8][9][10][11][12][13][14][15] Stop infusion immediately.[1] Symptoms are reversible upon clearance.[1]
Infusion Reactions:
-
Nausea/Vomiting is common (stimulation of CTZ).[1] Pre-medicate with anti-emetics (e.g., ondansetron).[1]
Contraindications:
References
-
Enns, G. M., et al. (2007).[1] "Survival after treatment with phenylacetate and benzoate for urea-cycle disorders." New England Journal of Medicine.[1] [1]
-
Brusilow, S. W., et al. (1984).[1] "Treatment of episodic hyperammonemia in children with inborn errors of urea synthesis." New England Journal of Medicine.[1] [1]
-
Monteleone, B., et al. (2004).[1] "Pharmacokinetics of sodium phenylacetate and sodium benzoate following intravenous administration." Molecular Genetics and Metabolism.
-
FDA Prescribing Information. (2023). "AMMONUL (sodium phenylacetate and sodium benzoate) Injection."[1][9] U.S. Food and Drug Administration.[1][3]
-
Tuchman, M., et al. (2008).[1] "Consensus statement on the management of urea cycle disorders." Journal of Inherited Metabolic Disease.
Sources
- 1. Phenylacetylglutamine - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. publications.aap.org [publications.aap.org]
- 4. s3.pgkb.org [s3.pgkb.org]
- 5. cocukmetabolizma.com [cocukmetabolizma.com]
- 6. What are the side effects of Sodium phenylacetate? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. sodium phenylacetate and sodium benzoate | LHSC [lhsc.on.ca]
- 9. Sodium Phenylacetate/Sodium Benzoate (SPECIAL ACCESS PROGRAM) | CHEO ED Outreach [outreach.cheo.on.ca]
- 10. drugs.com [drugs.com]
- 11. Guidelines for acute management of hyperammonemia in the Middle East region - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium Benzoate for Treatment of Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Ammonia Removal by Metabolic Scavengers for the Prevention and Treatment of Hepatic Encephalopathy in Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Phenylacetate in Cell Culture
Preamble: Understanding Phenylacetate
Phenylacetate (PA), the subject of this guide, is a naturally occurring aromatic fatty acid and a metabolite of the amino acid phenylalanine.[1][2] The user query specified "Azane;phenyl acetate," which refers to ammonium phenylacetate. In aqueous cell culture media, this salt readily dissociates into the ammonium cation (NH₄⁺) and the biologically active phenylacetate anion. For consistency and alignment with scientific literature, this guide will refer to the active compound as phenylacetate (PA). It is frequently prepared for use from its more soluble salt, sodium phenylacetate (NaPA).
It is critical to distinguish phenylacetate from phenyl acetate, an ester of phenol and acetic acid, which is a different compound with distinct chemical and biological properties.[3]
Phenylacetate has garnered significant interest in oncological research as a relatively non-toxic agent that can induce growth inhibition (cytostasis), differentiation, and programmed cell death (apoptosis) in a wide range of cancer cell lines.[4][5][6] This guide provides a detailed overview of its mechanisms of action and practical, validated protocols for its application in a research setting.
Core Mechanisms of Action: The "Why" Behind Phenylacetate's Effects
The anti-neoplastic properties of phenylacetate are not attributed to a single mode of action but rather to its ability to modulate multiple, critical cellular pathways. Understanding these mechanisms is key to designing effective experiments and interpreting results.
Primary Mechanisms of Anti-Cancer Activity
Phenylacetate's cytostatic and pro-apoptotic effects are primarily driven by two interconnected events: inhibition of the mevalonate pathway and subsequent induction of cell cycle arrest.
-
Inhibition of Protein Prenylation: Phenylacetate disrupts lipid metabolism by inhibiting the mevalonate pathway, a critical metabolic route for producing isoprenoids.[7][8] Specifically, it has been shown to inhibit mevalonate pyrophosphate decarboxylase.[8][9] This blockade reduces the cellular pool of farnesyl pyrophosphate and geranylgeranyl pyrophosphate. These isoprenoid molecules are essential for protein prenylation, a post-translational modification that anchors key signaling proteins—most notably small GTPases like Ras—to the cell membrane, a prerequisite for their function. By inhibiting prenylation, phenylacetate disrupts downstream signaling cascades that are vital for malignant growth and proliferation.[7][10][11]
-
Induction of G1 Cell Cycle Arrest: A primary consequence of phenylacetate treatment is a halt in cell proliferation, with cells accumulating in the G0/G1 phase of the cell cycle.[4][8][12] This arrest is orchestrated by the modulation of key cell cycle regulators. Phenylacetate treatment leads to an increased expression of the cyclin-dependent kinase inhibitor p21Cip1.[12][13] This potent inhibitor then binds to and inactivates the Cyclin E-CDK2 complex.[4][13] The inactivation of CDK2 prevents the hyper-phosphorylation of the retinoblastoma protein (pRb). In its hypophosphorylated state, pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby enforcing the G1 checkpoint.[12][13]
-
Induction of Apoptosis: Beyond halting cell growth, phenylacetate can trigger programmed cell death.[12][14] This is achieved, in part, by altering the expression of key apoptosis-regulating proteins. Studies have shown that treatment can lead to a significant decrease in the expression of the anti-apoptotic protein Bcl-2 and an up-regulation of the pro-apoptotic protein Bax.[12] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability, leading to the release of cytochrome c and the activation of the caspase cascade.
Additional Bioactivities
Phenylacetate's influence extends to other cellular processes, contributing to its pleiotropic anti-cancer effects:
-
Induction of Differentiation: Phenylacetate is recognized as a potent differentiating agent in various tumor models, including promyelocytic leukemia and neuroblastoma.[5][15] In HL-60 leukemia cells, it can induce granulocytic differentiation, which is preceded by a rapid decline in myc oncogene expression.[5]
-
Histone Deacetylase (HDAC) Inhibition: Phenylacetate and its precursor, phenylbutyrate, are known to be weak inhibitors of histone deacetylases (HDACs).[16][17] By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, resulting in a more open chromatin structure (euchromatin) that allows for the transcription of tumor suppressor genes.[18]
-
PPARγ Activation: In human neuroblastoma cells, the differentiation-inducing effects of phenylacetate have been linked to the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway.[15]
Visualizing the Mechanism
The following diagram illustrates the primary signaling pathways modulated by Phenylacetate, leading to cell cycle arrest and apoptosis.
Caption: Phenylacetate's primary mechanisms of anti-cancer action.
Application Notes and Experimental Protocols
Reagent Preparation and Storage
The sodium salt of phenylacetic acid (Sodium Phenylacetate, NaPA) is recommended due to its higher solubility in aqueous solutions compared to the free acid.[19]
Protocol for Preparing a 1 M Sodium Phenylacetate Stock Solution:
-
Materials:
-
Sodium Phenylacetate (NaPA) powder
-
Nuclease-free, sterile water or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the appropriate amount of NaPA powder. (MW of NaPA = 158.13 g/mol ). For 10 mL of a 1 M solution, use 1.5813 g.
-
Add the powder to a sterile conical tube.
-
Add approximately 8 mL of sterile water or PBS.
-
Vortex or gently warm the solution until the powder is completely dissolved.
-
Adjust the final volume to 10 mL with sterile water or PBS.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
-
Storage:
-
Store the 1 M stock solution in aliquots at -20°C for long-term storage (up to 1 year).
-
For frequent use, an aliquot can be stored at 4°C for up to 2-4 weeks. Avoid repeated freeze-thaw cycles.
-
-
Note on using Phenylacetic Acid (PAA): If using the free acid, it is poorly soluble in water.[19] A stock solution can be prepared in DMSO or ethanol.[1] However, be mindful of the final solvent concentration in your culture medium, as it can have independent effects on the cells. A vehicle control (media with the same final concentration of DMSO or ethanol) is mandatory in such experiments.
General Cell Culture Guidelines
-
Cell Seeding Density: Seed cells at a density that allows for logarithmic growth during the treatment period and prevents them from reaching confluency, which can itself induce contact inhibition and affect results. A typical starting point is 30-50% confluency.
-
Dose-Response: The effective concentration of phenylacetate is highly cell-type dependent.[13][14] It is essential to perform a dose-response experiment (e.g., 0, 1, 2.5, 5, 10, 15, 20 mM) for your specific cell line to determine the optimal concentration for the desired effect (e.g., IC50 for growth inhibition).
-
Ammonia Consideration: The use of ammonium phenylacetate will introduce ammonium ions into the culture. While often tolerated, high concentrations of ammonia (>2-5 mM) can be toxic to some cell lines and inhibit proliferation or differentiation.[20][21] When using high concentrations of the ammonium salt, consider this as a potential confounding factor. Using sodium phenylacetate avoids this issue.
| Cell Line Type | Example | Effective Concentration (mM) | Observed Effect(s) | Reference(s) |
| Glioblastoma | U87, CNS1, 9L | 10 - 20 | G0/G1 Arrest, Apoptosis | [14][22] |
| Prostate Cancer | PC3, LNCaP | 3 - 10 | Growth Inhibition, Differentiation | [23][24] |
| Renal Carcinoma | Caki-1, Os-RC-2 | 2 - 5 | G1 Arrest, Growth Inhibition | [13] |
| Osteosarcoma | HOS, U-2 OS | 5 - 10 | G1 Arrest, Apoptosis | [12] |
| Pancreatic Carcinoma | BxPc, MIAPaCa-2 | 2.5 - 10 | G1 Arrest, Growth Inhibition | [8] |
| Leukemia | HL-60 | 5 - 10 | Differentiation, Growth Arrest | [5] |
Protocol 1: Induction of G1 Cell Cycle Arrest and Growth Inhibition
This protocol provides a framework to assess the cytostatic effects of phenylacetate.
Caption: Experimental workflow for assessing PA-induced G1 arrest.
Methodology:
-
Cell Seeding: Seed your cells of interest in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for flow cytometry and Western blotting).
-
Adherence: Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Treatment: Aspirate the old medium and replace it with fresh medium containing the desired concentrations of phenylacetate or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis:
-
Proliferation Assay: Use a metabolic-based assay like MTS or MTT to quantify cell viability.[25] This will allow for the calculation of an IC50 value.
-
Cell Cycle Analysis: Harvest cells (including any floating cells), fix them in cold 70% ethanol, and stain with a DNA-intercalating dye like Propidium Iodide (PI) containing RNase. Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13][14]
-
Western Blot Analysis: Lyse the cells and perform Western blotting to detect changes in the expression and/or phosphorylation status of key G1 regulatory proteins, such as p21Cip1 (expect upregulation), CDK2 (expect no change or slight decrease in total protein), and phospho-Rb (expect downregulation).[12][13]
-
Protocol 2: Induction of Apoptosis
This protocol is designed to quantify phenylacetate-induced programmed cell death.
Methodology:
-
Seeding and Treatment: Follow steps 1-4 from Protocol 1. Apoptosis is often more pronounced at later time points (e.g., 48-72 hours) or slightly higher concentrations than those required for cytostasis.
-
Endpoint Analysis:
-
Annexin V/PI Staining: This is the gold standard for detecting early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptosis. Harvest cells (including supernatant), wash, and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol, followed by flow cytometric analysis.[14][26]
-
Western Blot Analysis: Probe cell lysates for key apoptosis markers. Look for cleavage of PARP or Caspase-3, which indicates the activation of the executioner caspases. Also, assess the expression levels of Bcl-2 family proteins (Bcl-2, Bax).[12]
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Efficacy | Cell line is resistant; PA concentration is too low; Incubation time is too short. | Verify the sensitivity of your cell line from literature. Perform a broader dose-response (up to 25-30 mM) and a time-course experiment (24, 48, 72, 96h). |
| High Cell Toxicity / Death | PA concentration is too high; If using a solvent stock, the solvent concentration is toxic. | Reduce the concentration range of PA. Ensure the final solvent (e.g., DMSO) concentration is non-toxic (typically <0.1%) and include a vehicle control. |
| Inconsistent Results | Inconsistent cell seeding density; Cells are over-confluent; Reagent instability. | Use a cell counter for accurate seeding. Ensure cells are in a logarithmic growth phase during treatment. Use fresh aliquots of PA stock solution. |
| Unexpected Cell Cycle Profile | Cell synchronization issues; Incorrect gating during flow cytometry analysis. | Ensure cells are asynchronously growing before treatment. Set flow cytometry gates carefully based on unstained and single-stain controls. |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses, and gloves, when handling phenylacetate salts or solutions.
-
Handling: Phenylacetic acid has a strong, disagreeable odor.[19] Handle the powder and concentrated solutions in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or aerosols.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
SCIRP. (n.d.). Phenylacetylglutaminate and Phenylacetate in Combination Upregulate VDUP1, Cause Cell Cycle Blockade and Apoptosis in U87 Glioblastoma Cells. SCIRP. Retrieved from [Link]
-
Thariat, J., et al. (2007). Sodium Phenylacetate (NaPa) Improves the TAM Effect on Glioblastoma Experimental Tumors by Inducing Cell Growth Arrest and Apoptosis. Anticancer Research. Retrieved from [Link]
-
Hudgins, W. R., et al. (1995). Cytostatic activity of phenylacetate and derivatives against tumor cells. Correlation with lipophilicity and inhibition of protein prenylation. Biochemical Pharmacology. Retrieved from [Link]
-
Danenberg, K. D., et al. (1997). Phenylacetate inhibits isoprenoid biosynthesis and suppresses growth of human pancreatic carcinoma. Surgery. Retrieved from [Link]
-
Samid, D., et al. (1994). Selective Activity of Phenylacetate against Malignant Gliomas: Resemblance to Fetal Brain Damage in Phenylketonuria. Cancer Research. Retrieved from [Link]
-
Samid, D., et al. (1994). Selective activity of phenylacetate against malignant gliomas: resemblance to fetal brain damage in phenylketonuria. PubMed. Retrieved from [Link]
-
Samid, D., et al. (1992). Phenylacetate: a novel nontoxic inducer of tumor cell differentiation. Cancer Research. Retrieved from [Link]
-
Thariat, J., et al. (2007). Sodium phenylacetate (NaPa) improves the TAM effect on glioblastoma experimental tumors by inducing cell growth arrest and apoptosis. PubMed. Retrieved from [Link]
-
Lee, Y. S., et al. (2003). A phenylacetate derivative, SCK6, inhibits cell proliferation via G1 cell cycle arrest and apoptosis. European Journal of Pharmacology. Retrieved from [Link]
-
Liu, L., et al. (2003). Phenylacetate inhibits growth and modulates cell cycle gene expression in renal cancer cell lines. Anticancer Research. Retrieved from [Link]
-
Miller, A. C., et al. (1998). Impact of the putative differentiating agents sodium phenylbutyrate and sodium phenylacetate on proliferation, differentiation, and apoptosis of primary neoplastic myeloid cells. Blood. Retrieved from [Link]
-
Lee, S. Y., et al. (2004). Phenylacetate Induces Growth Inhibition and Apoptosis of Human Osteosarcoma Cells. Cancer Research and Treatment. Retrieved from [Link]
-
Walls, R., et al. (1996). The differentiating agent phenylacetate increases prostate-specific antigen production by prostate cancer cells. The Prostate. Retrieved from [Link]
-
Bahl, J. J., et al. (2004). Multisite inhibition by phenylacetate of PC-3 cell growth. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PHENYLACETATE. Ataman Kimya. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylacetic Acid. PubChem. Retrieved from [Link]
-
Harrison, L. E., et al. (2001). Differentiation of Human Neuroblastoma by Phenylacetate Is Mediated by Peroxisome Proliferator-activated Receptor γ. Clinical Cancer Research. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of phenyl acetate. PrepChem.com. Retrieved from [Link]
-
Jung, M. (2001). Inhibitors of Histone Deacetylase as New Anticancer Agents. Current Medicinal Chemistry. Retrieved from [Link]
-
Samid, D., et al. (1993). Selective growth arrest and phenotypic reversion of prostate cancer cells in vitro by nontoxic pharmacological concentrations of phenylacetate. The Journal of Clinical Investigation. Retrieved from [Link]
-
Gleave, M. E., et al. (1997). Phenylacetate is an inhibitor of prostatic growth and development in organ culture. The Journal of Urology. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PHENYLACETIC ACID. Ataman Kimya. Retrieved from [Link]
- Zhu, B. (2010). Method for preparing phenylacetate. Google Patents.
-
FooDB. (2015). Showing Compound phenylacetate (FDB031100). FooDB. Retrieved from [Link]
-
Amsbio. (n.d.). Phenyl acetate. Amsbio. Retrieved from [Link]
-
Liu, Y., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. Frontiers in Microbiology. Retrieved from [Link]
-
Kusaczuk, M., et al. (2015). Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line. Tumor Biology. Retrieved from [Link]
-
Dejong, C. H. C., et al. (2020). An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease. Current Opinion in Clinical Nutrition and Metabolic Care. Retrieved from [Link]
-
Gorin, F., et al. (2004). Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells. Molecular Cancer. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ammonium acetate. Carl ROTH. Retrieved from [Link]
-
YouTube. (2018). Y7 preparation of phenylacetate. YouTube. Retrieved from [Link]
-
Zhu, B. (2013). Phenyl acetate preparation method. SciSpace. Retrieved from [Link]
-
Wikipedia. (n.d.). Histone deacetylase inhibitor. Wikipedia. Retrieved from [Link]
-
Souto, G. D. S., et al. (2023). Non-ammoniagenic proliferation and differentiation media for cultivated adipose tissue. bioRxiv. Retrieved from [Link]
-
Lee, Y. M., et al. (2000). Ammonia Removal Using Hepatoma Cells in Mammalian Cell Cultures. Biotechnology Progress. Retrieved from [Link]
Sources
- 1. Phenyl acetate | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. atamankimya.com [atamankimya.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phenylacetate: a novel nontoxic inducer of tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
- 7. Cytostatic activity of phenylacetate and derivatives against tumor cells. Correlation with lipophilicity and inhibition of protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylacetate inhibits isoprenoid biosynthesis and suppresses growth of human pancreatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multisite inhibition by phenylacetate of PC-3 cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Selective activity of phenylacetate against malignant gliomas: resemblance to fetal brain damage in phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-crt.org [e-crt.org]
- 13. Phenylacetate inhibits growth and modulates cell cycle gene expression in renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Inhibitors of Histone Deacetylase as New Anticancer Agents: Ingenta Connect [ingentaconnect.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 19. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Frontiers | Non-ammoniagenic proliferation and differentiation media for cultivated adipose tissue [frontiersin.org]
- 21. lib3.dss.go.th [lib3.dss.go.th]
- 22. Phenylacetylglutaminate and Phenylacetate in Combination Upregulate VDUP1, Cause Cell Cycle Blockade and Apoptosis in U87 Glioblastoma Cells [scirp.org]
- 23. The differentiating agent phenylacetate increases prostate-specific antigen production by prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Selective growth arrest and phenotypic reversion of prostate cancer cells in vitro by nontoxic pharmacological concentrations of phenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Sodium phenylacetate (NaPa) improves the TAM effect on glioblastoma experimental tumors by inducing cell growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Phenylacetate in Human Plasma
This Application Note is structured as a comprehensive technical guide for the analysis of Phenylacetate (PA) and its associated metabolites in biological matrices. It is designed for immediate implementation in clinical pharmacology and toxicology laboratories.
Abstract & Clinical Significance
Phenylacetate (PA) is a critical pharmacologic agent used in the management of Urea Cycle Disorders (UCDs) and hyperammonemia. Often administered directly or generated via the metabolism of the prodrug Phenylbutyrate (PB) , PA functions as an ammonia scavenger. It conjugates with glutamine to form Phenylacetylglutamine (PAG) , which is excreted by the kidneys, thereby removing waste nitrogen.
Accurate quantification of PA is essential for two reasons:
-
Therapeutic Monitoring: To ensure PA levels are sufficient to lower ammonia.
-
Toxicity Avoidance: High levels of PA are neurotoxic and can cause reversible encephalopathy.
This protocol details a robust Reversed-Phase HPLC (RP-HPLC) method with UV detection for the simultaneous quantification of PA, its precursor PB, and its metabolite PAG.[1]
Scientific Rationale & Method Design
The Separation Challenge
The three analytes possess distinct polarities, creating a "General Elution Problem":
-
PAG (Polar): Elutes very early, risking interference with the solvent front.
-
PA (Moderately Polar): The target analyte.[1]
-
PB (Non-polar): Elutes late, requiring strong organic solvent to elute.[1]
The pH Factor (Critical Mechanism)
Phenylacetic acid is a weak acid with a pKa of approximately 4.31 .
-
At Neutral pH (7.0): PA exists as the phenylacetate anion (
).[1] It is highly hydrophilic and will not retain on a C18 column, eluting in the void volume. -
At Acidic pH (< 3.0): PA exists in its protonated, neutral form (
).[1] This form interacts hydrophobically with the C18 stationary phase, ensuring retention and peak sharpness.
Design Decision: We utilize a Potassium Phosphate buffer adjusted to pH 2.5 .[1] This suppresses ionization of both PA and PB, ensuring robust retention and resolution from the early-eluting PAG.
Visualizing the Workflow
Metabolic Pathway & Analytical Targets
The following diagram illustrates the biological conversion we are monitoring.
Caption: Figure 1.[1] Metabolic activation of Phenylbutyrate to Phenylacetate and subsequent conjugation to Phenylacetylglutamine.
Sample Preparation & HPLC Workflow
Caption: Figure 2. Step-by-step analytical workflow from plasma sample to UV detection.
Detailed Protocol
Chemicals and Reagents[2]
-
Standards: Sodium Phenylacetate, Sodium Phenylbutyrate, Phenylacetylglutamine (Sigma-Aldrich or equivalent).[1]
-
Internal Standard (IS): 2-Phenylpropionic acid (preferred due to structural similarity) or Naphthylacetic acid.[1]
-
Buffer Components: Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( ).[1]
Chromatographic Conditions
This method uses a gradient to elute polar PAG and non-polar PB in a single run.
| Parameter | Setting |
| Column | Phenomenex Luna C18(2) or Waters Symmetry C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temp | 30°C (Controlled) |
| Detection | UV @ 210 nm (Primary), 254 nm (Secondary/Confirmation) |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Injection / PAG Elution |
| 5.0 | 70 | 30 | PA Elution |
| 10.0 | 20 | 80 | PB Elution |
| 12.0 | 20 | 80 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 18.0 | 95 | 5 | End of Run |[1]
Sample Preparation (Plasma)
Note: This protocol uses protein precipitation (PPT), which is faster and cheaper than Solid Phase Extraction (SPE), though SPE yields cleaner baselines.
-
Aliquot: Transfer 100 µL of patient plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 20 µL of Internal Standard working solution (e.g., 500 µg/mL 2-phenylpropionic acid).
-
Precipitation: Add 300 µL of ice-cold Acetonitrile.
-
Mixing: Vortex vigorously for 30 seconds to ensure complete protein denaturation.
-
Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the clear supernatant to an HPLC vial containing a glass insert.
-
Optional: Dilute the supernatant 1:1 with Mobile Phase A if peak shape distortion is observed due to high organic content.
-
Method Validation & Performance
To ensure scientific integrity, the method must be validated according to FDA/EMA bioanalytical guidelines.
| Validation Parameter | Acceptance Criteria / Typical Performance |
| Linearity | |
| LLOQ | |
| Precision (CV%) | Intra-day: |
| Accuracy | |
| Recovery |
Troubleshooting & Expert Tips
Peak Tailing on Phenylacetate
-
Cause: Silanol interactions or insufficient pH suppression.[1]
-
Solution: Ensure the buffer pH is 2.5 .[1] If pH rises to 3.5, tailing increases. If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase as a competing base (though rarely needed at pH 2.5).
Retention Time Drift
-
Cause: Temperature fluctuations or organic evaporation.[1]
-
Solution: Use a column oven set to 30°C. Pre-mix Mobile Phase A with 5% ACN to prevent bacterial growth and stabilize the phase, adjusting the gradient start accordingly.
Interference from Endogenous Compounds[1]
-
Observation: Extra peaks near the solvent front (PAG region).[1]
-
Solution: Switch detection wavelength to 254 nm . While 210 nm is more sensitive (carbonyl + ring), 254 nm is more selective for the phenyl ring and reduces background noise from plasma proteins/peptides.
References
-
PubChem. (n.d.).[1] Phenylacetic Acid | C8H8O2 | CID 999.[1] National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]
-
Monostory, K., & Kohalmy, K. (2017). Quantitation of phenylbutyrate metabolites by UPLC-MS/MS demonstrates inverse correlation of phenylacetate:phenylacetylglutamine ratio with plasma glutamine levels. Molecular Genetics and Metabolism. Retrieved March 8, 2026, from [Link]
-
American Society of Health-System Pharmacists. (2025).[1] Sodium Phenylacetate and Sodium Benzoate Monograph for Professionals. Drugs.com. Retrieved March 8, 2026, from [Link]
-
Phenomenex. (2025).[1][4] HPLC Testing Procedure: Guide to HPLC Testing. Retrieved March 8, 2026, from [Link]
Sources
Gas chromatography-mass spectrometry (GC-MS) for phenylacetic acid detection
A Dual-Stream Protocol for Forensics and Metabolomics
Abstract
This Application Note details a robust, self-validating protocol for the quantification of Phenylacetic Acid (PAA) using Gas Chromatography-Mass Spectrometry (GC-MS).[1] PAA presents specific analytical challenges due to its polarity and carboxylic acid moiety, which leads to peak tailing and adsorption in the GC inlet.[2] This guide prioritizes a silylation-based derivatization workflow using BSTFA, ensuring high peak symmetry, improved volatility, and sensitive detection limits suitable for both forensic precursor tracking (P-2-P synthesis) and clinical metabolomics (PKU/depression biomarkers).
The Chemical Basis & Analytical Challenge
The Problem: Polarity & Volatility Phenylacetic acid (CAS: 103-82-2) contains a carboxylic acid group (-COOH) attached to a benzyl ring. In its native state, the acidic proton participates in strong intermolecular hydrogen bonding.[2]
-
Consequence: If injected directly, PAA interacts with active silanol sites in the GC liner and column, resulting in severe peak tailing, memory effects (carryover), and non-linear calibration at low concentrations.[2]
The Solution: Silylation Derivatization To ensure "Trustworthiness" in quantification, we replace the active acidic proton with a trimethylsilyl (TMS) group.[2][3]
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Mechanism: The nucleophilic attack of the silylating agent on the hydroxyl group yields Trimethylsilyl Phenylacetate (TMS-PAA) , which is non-polar, thermally stable, and exhibits excellent chromatographic shape.[2]
Visualization: Silylation Mechanism Logic
Caption: Conversion of polar PAA to volatile TMS-PAA to prevent column adsorption.
Experimental Protocol
2.1 Reagents & Standards
-
Target Analyte: Phenylacetic Acid (Sigma-Aldrich/Merck).
-
Internal Standard (IS): Phenylacetic acid-d5 (d5-PAA) is preferred for mass spectral differentiation. Alternative: Tropic acid (if deuterated standards are unavailable).
-
Derivatization Agent: BSTFA + 1% TMCS (Silylation grade).[4]
-
Solvents: Ethyl Acetate (Extraction), Pyridine (Catalyst/Solvent).
2.2 Sample Preparation (Liquid-Liquid Extraction)
Note: This extraction method works for plasma, urine, or aqueous reaction mixtures.[2]
-
Aliquot: Transfer 200 µL of sample into a glass centrifuge tube.
-
Spike IS: Add 20 µL of Internal Standard solution (100 µg/mL).
-
Acidification: Add 50 µL of 1M HCl.
-
Scientific Rationale: Low pH (<2) ensures PAA is in its protonated, non-ionized form (
rather than ), driving it into the organic phase.
-
-
Extraction: Add 1 mL Ethyl Acetate . Vortex vigorously for 60 seconds.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes.
-
Drying: Transfer the upper organic layer to a clean vial containing anhydrous
to remove residual water (critical, as water hydrolyzes silyl derivatives). -
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2.3 Derivatization Workflow
-
Reconstitution: Add 50 µL of Pyridine to the dried residue.
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .
-
Incubation: Cap the vial tightly (PTFE-lined cap) and heat at 60°C for 30 minutes .
-
Caution: Do not overheat; PAA is relatively stable, but excessive heat can degrade the derivatizing agent.[2]
-
-
Cooling: Allow to cool to room temperature before injection.
Visualization: Analytical Workflow
Caption: Step-by-step extraction and derivatization workflow for PAA analysis.
GC-MS Acquisition Parameters
Instrument: Agilent 7890/5977 (or equivalent).
| Parameter | Setting | Rationale |
| Column | DB-5MS (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates TMS derivatives effectively. |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis (biomarkers). |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode for stable retention times. |
| Oven Program | 80°C (1 min) → 15°C/min → 280°C (3 min) | Slow ramp not required; PAA-TMS elutes early. |
| Transfer Line | 280°C | Prevents condensation of high-boiling matrix components. |
| Ion Source | EI (70 eV), 230°C | Standard Electron Ionization. |
| Acquisition | SIM (Selected Ion Monitoring) | Required for high sensitivity and specificity. |
Data Analysis & Interpretation
4.1 Mass Spectral Identification
The TMS derivative of PAA (TMS-PAA) has a molecular weight of 208. The fragmentation pattern is distinct and allows for high-confidence identification.[5]
Table: Target Ions for SIM Mode
| Analyte | Precursor MW | Derivative MW | Quant Ion ( | Qualifier Ions ( | Structure Note |
| PAA-TMS | 136 | 208 | 91 | 73, 208 | 91 (Tropylium), 73 (TMS), 208 (Molecular Ion) |
| d5-PAA-TMS | 141 | 213 | 96 | 73, 213 | 96 (d5-Tropylium) |
Interpretation Logic:
-
Retention Time: PAA-TMS typically elutes between 6.0 - 8.0 minutes (depending on ramp).
-
Ion Ratio: The ratio of
208 to 91 should be consistent with the calibration standard (±20%). -
Interference Check: The
91 ion is common in many aromatics. If the matrix is complex (e.g., urine), verify with the Molecular Ion ( 208) to avoid false positives.[2]
4.2 Quantification (Self-Validating System)
-
Calibration: 6-point curve (e.g., 10, 50, 100, 500, 1000, 2000 ng/mL).
-
Linearity:
should be > 0.995. -
Internal Standard Correction: Plot the Area Ratio (
) vs. Concentration Ratio. This corrects for injection volume errors and extraction efficiency variations.
Troubleshooting & Quality Control
-
Issue: Low Sensitivity / No Peak.
-
Cause: Moisture in the sample.[5] BSTFA hydrolyzes instantly upon contact with water.
-
Fix: Ensure the
drying step is rigorous. Use fresh BSTFA ampoules.
-
-
Issue: Peak Tailing (even with derivatization).
-
Cause: Activity in the liner.
-
Fix: Replace the inlet liner with a deactivated, wool-packed liner. Trim 10cm from the front of the GC column.
-
-
Issue: Appearance of "Ghost" Peaks.
-
Cause: PAA is a common impurity in some plastics or solvents.
-
Fix: Run a solvent blank (Ethyl Acetate + BSTFA) to establish a system background.
-
References
-
NIST Mass Spectrometry Data Center. "Benzeneacetic acid, TMS derivative - Mass Spectrum."[6] NIST Chemistry WebBook, SRD 69.
-
[Link]
-
-
United Nations Office on Drugs and Crime (UNODC). "Recommended Methods for the Identification and Analysis of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances." UNODC Scientific and Forensic Services.[7]
-
[Link](Note: General precursor protocols applicable to PAA).
-
-
Kawabata, M., et al. "Determination of phenylacetic acid in cerebrospinal fluid by gas chromatography-mass spectrometry."[1] Acta Medica Okayama, 1986.[1][8]
-
[Link]
-
Sources
- 1. scispace.com [scispace.com]
- 2. CN108426964A - A kind of method that LC-MS detects phenylacetic acid content in water - Google Patents [patents.google.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Benzeneacetic acid, TMS derivative [webbook.nist.gov]
- 7. Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials [unodc.org]
- 8. Determination of phenylacetic acid in cerebrospinal fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Ammonium Phenylacetate in Functional Fragrance & Controlled Release Systems
[1]
Abstract
Ammonium Phenylacetate (CAS 1012-19-7) represents a specialized, pH-dependent delivery system for the phenylacetate anion, the primary olfactory driver of honey, civet, and floral-animalic notes. Unlike its parent compound, Phenylacetic Acid (PAA), which is sparingly soluble in water and difficult to handle, the ammonium salt offers high aqueous solubility and a unique "flash-off" release mechanism. This guide details the physicochemical properties, regulatory constraints (DEA List I), and formulation protocols for utilizing Ammonium Phenylacetate as a latent fragrance precursor in functional applications.
Regulatory & Safety Warning (Critical)
DEA LIST I CHEMICAL DESIGNATION Researchers must be acutely aware that Phenylacetic acid, its esters, and its salts (including Ammonium Phenylacetate) are classified as List I Chemicals by the United States Drug Enforcement Administration (DEA) under the Controlled Substances Act (21 CFR 1310.02).[1]
-
Implication: These compounds are precursors in the illicit manufacture of amphetamine and methamphetamine (P2P synthesis).[1]
-
Compliance: Purchase, storage, and usage require strict record-keeping, end-user verification, and potentially DEA registration depending on quantities.[2]
-
Safety: In addition to regulatory controls, the compound releases ammonia upon hydrolysis.[1] Work in well-ventilated areas.[1]
Chemical Identity & Olfactory Mechanics[1][4][5][6]
Physicochemical Profile[7]
| Property | Specification |
| Chemical Name | Ammonium Phenylacetate |
| CAS Number | 1012-19-7 |
| Molecular Formula | |
| Molecular Weight | 153.18 g/mol |
| Solubility (Water) | High (>500 g/L estimate); PAA is only ~15 g/L |
| Appearance | White crystalline solid or hygroscopic powder |
| Odor Profile (Salt) | Faint, ammoniacal; lacks the potent honey note of the acid.[1][3] |
| Odor Profile (Released) | Sweet, Honey, Animalic, Civet, Rose-like (upon dissociation). |
The Dissociation Mechanism
The utility of Ammonium Phenylacetate lies in its acid-base equilibrium.[1] As a salt, it is non-volatile and relatively odorless (excluding trace ammonia).[1] Upon application to a substrate (skin, fabric, paper) or a shift in pH, the equilibrium shifts to release the volatile free acid.
Mechanism:
-
In Solution (High pH): Equilibrium favors the salt.[1] The solution is stable and water-soluble.[1]
-
Upon Drying: Ammonia (
) is volatile and evaporates ("flashes off").[1] As leaves the system, Le Chatelier's principle drives the reaction to the right, generating Phenylacetic Acid, which remains on the substrate as a long-lasting heart/base note.
Visualization: pH-Dependent Release Pathway
The following diagram illustrates the formulation logic, transitioning from a stable aqueous stock to the active olfactory release.
Figure 1: The dissociation workflow of Ammonium Phenylacetate, demonstrating the transition from a stable, soluble salt to the active fragrance compound via ammonia evaporation.
Application Protocols
Protocol A: Preparation of High-Concentration Aqueous Stock
Objective: Create a stable, water-soluble delivery system for Phenylacetic Acid equivalents. Rationale: Phenylacetic acid precipitates in water.[1] Using the ammonium salt allows for clear aqueous solutions used in sprays or functional cleansers.[1]
Materials:
-
Phenylacetic Acid (Solid, High Purity)
-
Ammonium Hydroxide (28-30% solution)
-
Deionized Water[1]
-
pH Meter[1]
Procedure:
-
Calculation: Calculate the molar equivalent. 136.15 g of Phenylacetic Acid requires ~17 g of Ammonia (
).[1] -
Slurry Creation: In a beaker, suspend 13.6 g of Phenylacetic Acid in 80 mL of Deionized Water. (Note: It will not dissolve; it will form a slurry).[1]
-
Neutralization: Under constant stirring, dropwise add Ammonium Hydroxide. Monitor pH.
-
Endpoint: Continue addition until the solution turns clear and the pH reaches 8.0 - 8.5 .
-
Note: A slightly alkaline pH ensures the equilibrium stays on the salt side, preventing premature precipitation of the acid.[1]
-
-
Dilution: Adjust final volume to 100 mL with water.
-
Result: You now have a ~15% w/v solution of Ammonium Phenylacetate.[1]
Protocol B: Functional "Scent-Reveal" Surface Cleaner
Objective: Formulate a hard-surface cleaner that smells neutral/clean in the bottle but leaves a honey-floral residual scent upon drying.
Formulation Table:
| Ingredient | % w/w | Function |
| Ammonium Phenylacetate Stock (15%) | 2.00 | Latent Fragrance Precursor |
| Sodium Laureth Sulfate (SLES) | 5.00 | Surfactant (Cleaning) |
| Ethanol (95%) | 5.00 | Solvent / Flash-off accelerator |
| Ammonium Hydroxide (dilute) | q.s.[1] | pH Adjuster (Target pH 9.0) |
| Deionized Water | to 100 | Carrier |
Methodology:
-
Dissolve SLES in water.[1]
-
Add Ethanol.[1]
-
Add Ammonium Phenylacetate Stock.[1]
-
Critical Step: Check pH.[1] If pH < 8.5, the solution may smell of Phenylacetic Acid (honey/urine) immediately.[1] Adjust with dilute Ammonium Hydroxide to pH 9.0 to "lock" the scent in salt form.[1]
-
Validation: Apply to a glass slide. The wet liquid should smell faintly ammoniacal/soapy.[1] After 5 minutes (dry), the slide should emit a distinct sweet/honey odor.[1]
Analytical Validation
To ensure regulatory compliance and formulation stability, High-Performance Liquid Chromatography (HPLC) is the standard for quantification.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile : Water (adjusted to pH 3.0 with Phosphoric Acid) [40:60].[1]
-
Note: Low pH mobile phase converts all salt to acid form for consistent detection.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm or 254 nm.[1]
-
Retention Time: Phenylacetic acid typically elutes between 3–5 minutes depending on column length.[1]
Trans-disciplinary Insight: Pharmaceutical Overlap
Audience Note for Drug Developers: While this guide focuses on fragrance, the chemistry mirrors the pharmaceutical management of Hyperammonemia (Urea Cycle Disorders).
-
Drug: Sodium Phenylacetate / Sodium Benzoate (Ammonul).[1][4]
-
Mechanism: Phenylacetate conjugates with Glutamine to form Phenylacetylglutamine, which is excreted renally, effectively removing waste nitrogen.[1]
-
Relevance: The solubility data and stability profiles of Ammonium Phenylacetate in this guide are directly translatable to understanding the behavior of phenylacetate salts in biological buffers.[1]
References
-
National Center for Biotechnology Information (NCBI). Phenylacetic Acid (CID 999).[1] PubChem Compound Summary.[1] Retrieved October 26, 2023. [Link]
-
U.S. Drug Enforcement Administration (DEA). List I and II Chemicals.[1][5] Diversion Control Division.[1] [Link]
-
Code of Federal Regulations. 21 CFR 1310.02 - Substances covered.[1][5] Electronic Code of Federal Regulations (eCFR).[1] [Link][1][2]
-
The Good Scents Company. Phenylacetic Acid Odor Profile and Properties. [Link]
Advanced Characterization and Protocol Optimization for Phenylacetic Acid-Derived NSAIDs
Abstract
Phenylacetic acid derivatives (e.g., Diclofenac, Aceclofenac, Bromfenac) represent a cornerstone class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) distinguished by their potent inhibition of Cyclooxygenase (COX) enzymes. Unlike salicylates or propionic acid derivatives, this subclass exhibits a unique Structure-Activity Relationship (SAR) dependent on the torsion angle between aromatic rings, facilitating high-affinity binding to the COX active site. This application note provides a rigorous, field-validated framework for the synthesis, in vitro characterization, and in vivo validation of these compounds. We prioritize the Human Whole Blood Assay (HWBA) for predictive potency and the Carrageenan-Induced Paw Edema model for efficacy, offering optimized protocols that reduce variability and enhance translational reliability.
Chemical Basis & Structure-Activity Relationship (SAR)
The pharmacophore of phenylacetic acid NSAIDs is defined by an acidity-enhancing moiety linked to a lipophilic domain.
-
Core Scaffold: The phenylacetic acid group provides the acidic center (
) required for ionic interaction with the Arg-120 residue in the COX channel. -
The "Twist" Factor: Activity is critically dependent on the non-coplanar arrangement of the two aromatic rings. In Diclofenac, the two ortho-chloro groups on the phenyl ring force the rings to twist at a ~60–90° angle. This conformation fits the hydrophobic pocket of COX-2 more snugly than COX-1, conferring a degree of selectivity (approx. 4 to 20-fold preference for COX-2) rarely seen in other "traditional" NSAIDs.
-
SAR Rule: Removal of the ortho-substituents leads to free rotation and a dramatic loss of potency. Replacement with a secondary amine (-NH-) bridge is essential; ether (-O-) or ketone (-CO-) bridges generally reduce activity.
Figure 1: Mechanism of Action & SAR Logic
Caption: Mechanistic pathway highlighting the structural features of phenylacetic acid derivatives that dictate COX-2 preferential inhibition.
Chemical Synthesis Protocol: The Modified Ullmann/Smiles Route
Objective: Synthesis of Diclofenac Sodium (Target Yield: >65%). Rationale: While multiple routes exist, the diphenylamine synthesis via the Smiles rearrangement is the industrial standard due to cost-efficiency and scalability.
Reagents
-
Sodium Hydroxide (NaOH)[2]
-
Copper powder (Catalyst)
-
DMF (Solvent)
Step-by-Step Methodology
-
N-Alkylation (Formation of Intermediate A):
-
React aniline (1.0 eq) with chloroacetyl chloride (1.1 eq) in mild base to form 2-chloro-N-phenylacetamide .
-
Critical Check: Monitor by TLC (Hexane:EtOAc 7:3). Disappearance of aniline indicates completion.
-
-
Coupling (Formation of Intermediate B):
-
Reflux 2-chloro-N-phenylacetamide with 2,6-dichlorophenol (1.1 eq) in DMF using
and a catalytic amount of Cu/CuI. -
Temp: 130°C for 4–6 hours.
-
Result:N-(2,6-dichlorophenyl)-2-phenoxyacetamide .
-
-
Smiles Rearrangement (The Key Step):
-
Hydrolysis & Salt Formation:
-
Acidify with HCl to precipitate the free acid (Diclofenac acid).
-
Recrystallize from water/ethanol.
-
Neutralize with NaOH to yield Diclofenac Sodium .
-
In Vitro Validation: Human Whole Blood Assay (HWBA)
Why this assay? Unlike purified enzyme assays, the HWBA accounts for plasma protein binding (which is >99% for phenylacetic acids). It is the only in vitro method that accurately predicts in vivo potency.
Protocol A: COX-1 Assay (Platelet Thromboxane Generation)
-
Blood Collection: Collect venous blood from healthy volunteers (no NSAIDs for 2 weeks) into tubes without anticoagulant.
-
Treatment: Aliquot 1 mL blood immediately into wells containing vehicle (DMSO, <0.5% final v/v) or test compound (0.01 – 100
M). -
Incubation: Incubate at 37°C for 60 minutes . This allows clotting, where platelets activate COX-1 to produce Thromboxane A2 (TXA2).[8]
-
Termination: Centrifuge at 3,000 x g for 10 min. Collect serum.
-
Readout: Measure TXB2 (stable metabolite) via ELISA.
Protocol B: COX-2 Assay (LPS-Induced PGE2)
-
Blood Collection: Collect blood into heparinized tubes.
-
Induction: Add Lipopolysaccharide (LPS, 10
g/mL) to induce COX-2 expression in monocytes. -
Treatment: Add test compound immediately.
-
Incubation: Incubate at 37°C for 24 hours . (Note: COX-2 requires transcriptional induction).
-
Readout: Centrifuge plasma and measure PGE2 via ELISA.
Data Analysis Table
| Parameter | COX-1 Assay | COX-2 Assay | Ideal NSAID Profile |
| Stimulus | Clotting (Thrombin) | LPS (Endotoxin) | N/A |
| Cell Source | Platelets | Monocytes/Macrophages | N/A |
| Incubation | 1 Hour | 24 Hours | N/A |
| Target IC50 | High Selectivity Ratio |
In Vivo Validation: Carrageenan-Induced Paw Edema
Core Directive: This is the industry-standard model for acute inflammation. Phenylacetic acids typically show efficacy in the late phase (3–6 hours), which is prostaglandin-driven.
Experimental Design
-
Animals: Male Wistar rats (180–220g). Group size
. -
Vehicle: 0.5% Carboxymethylcellulose (CMC) or Saline.
-
Dose Range: 1, 3, 10 mg/kg (Oral gavage).
Workflow Diagram
Caption: Chronological workflow for the Carrageenan-Induced Paw Edema model.
Detailed Protocol
-
Baseline (T-1h): Measure initial paw volume (
) using a water displacement plethysmometer. -
Dosing (T-1h): Administer test compound or vehicle orally.
-
Induction (T0): Inject 0.1 mL of 1%
-Carrageenan (prepared in sterile saline) into the subplantar region of the right hind paw.-
Expert Tip: Ensure the injection is strictly subcutaneous. Intramuscular injection causes bleeding and alters results.
-
-
Measurement: Measure paw volume (
) at 1, 3, and 5 hours post-injection. -
Interpretation:
Safety & Toxicology: Gastric Ulceration Index
Since phenylacetic acids inhibit COX-1 (gastroprotective), GI toxicity is the primary safety endpoint.
-
Protocol: Fast rats for 24 hours. Administer drug (typically 3x–5x the effective anti-inflammatory dose).
-
Termination: Euthanize 6 hours post-dose.
-
Scoring: Remove stomach, open along greater curvature, wash with saline. Examine under 10x magnification.
-
Score 0: Normal mucosa.
-
Score 1: Red coloration (Erythema).
-
Score 2: Spot ulcers (<1mm).
-
Score 3: Hemorrhagic streaks / deep ulcers.
-
-
Calculation:
.
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.[5][7][8][9][10][] Nature New Biology, 231(25), 232–235. Link
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962).[13] Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[11][13][14][15] Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.[13] Link
-
Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563–7568. Link
-
Moser, P., et al. (1990).[4] Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry, 33(9), 2358–2368.[4] Link
-
Brideau, C., et al. (1996). A human whole blood assay for clinical evaluation of biochemical efficacy of cyclooxygenase inhibitors.[8][16] Inflammation Research, 45, 68–74. Link
-
Ku, E. C., et al. (1986). Characteristics of arylacetic acid derivatives as inhibitors of cyclooxygenase. Seminars in Arthritis and Rheumatism, 15(2 Suppl 1), 36-41. Link
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. US20230234911A1 - Method for synthesizing diclofenac sodium - Google Patents [patents.google.com]
- 3. US20200055811A1 - Method of synthesizing diclofenac sodium - Google Patents [patents.google.com]
- 4. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. inotiv.com [inotiv.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]
In vitro enzymatic assays involving phenylacetic acid
Application Note: Advanced In Vitro Enzymatic Assays Involving Phenylacetic Acid
Introduction: The Phenylacetic Acid Nexus
Phenylacetic acid (PAA) is a deceptively simple aromatic acid that serves as a critical node in both pharmaceutical biotechnology and microbial metabolism. In the pharmaceutical sector, PAA is the side-chain precursor for Penicillin G , making its enzymatic coupling and decoupling (via Penicillin G Acylase) a multi-billion dollar industrial process. Conversely, in metabolic disease research and microbiology, PAA represents a catabolic intermediate requiring activation by Phenylacetyl-CoA Ligase (PCL) to enter the
This guide provides rigorous, standardized protocols for assaying the two most critical enzymatic transformations of PAA: its activation (CoA-ligation) and its hydrolysis (from Penicillin G). Unlike generic protocols, these methods address the specific solubility, UV-absorbance, and kinetic challenges inherent to PAA chemistry.
Assay I: Phenylacetyl-CoA Ligase (PCL) Activity
Principle:
The activation of PAA requires ATP and Coenzyme A (CoA).[1][2] This reaction is thermodynamically driven by the hydrolysis of ATP to AMP and pyrophosphate (PPi).
We present two detection methods:
-
HPLC Method (Gold Standard): Direct quantification of the Phenylacetyl-CoA thioester.
-
Hydroxamate Colorimetric Assay (High Throughput): Indirect measurement via iron-chelation of the activated acyl group.
Mechanistic Workflow
Figure 1: The two-step ping-pong mechanism of Phenylacetyl-CoA Ligase involving an adenylate intermediate.
Protocol A: Direct HPLC Quantitation
Why this method? PAA has weak UV absorbance at 254 nm. However, the adenosine moiety of the CoA product absorbs strongly at 260 nm, allowing sensitive detection of the product over the substrate.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrates: 1 mM PAA, 1 mM Li3-CoA, 5 mM ATP.
-
Cofactor: 5 mM MgCl2 (Critical for ATP-Mg complex).
-
Stop Solution: 10% (v/v) Formic Acid.
Step-by-Step Procedure:
-
Equilibration: Pre-incubate 190 µL of Assay Buffer containing PAA, ATP, and MgCl2 at 30°C for 5 minutes.
-
Initiation: Add 10 µL of purified PCL enzyme (approx. 0.1–0.5 µM final concentration).
-
Reaction: Incubate at 30°C with gentle shaking (300 rpm).
-
Termination: At designated time points (e.g., 1, 5, 10 min), transfer 50 µL of reaction mix into 50 µL of ice-cold Stop Solution.
-
Clarification: Centrifuge at 14,000 x g for 10 min to remove precipitated protein.
-
Analysis: Inject 20 µL onto HPLC.
HPLC Parameters:
| Parameter | Setting |
|---|---|
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 50 mM Ammonium Formate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 260 nm (Detects CoA thioester) |[4]
Assay II: Penicillin G Acylase (PGA) Hydrolysis
Principle:
PGA hydrolyzes Penicillin G (PenG) into PAA and 6-Aminopenicillanic acid (6-APA).
While PAA production can be titrated, the PDAB (p-dimethylaminobenzaldehyde) colorimetric assay is preferred for kinetic profiling because it specifically reacts with the primary amine of 6-APA, avoiding interference from the acidic PAA.
Reaction Scheme
Figure 2: Enzymatic hydrolysis of Penicillin G followed by chemical derivatization of 6-APA for colorimetric detection.
Protocol B: PDAB Colorimetric Assay
Reagents:
-
Substrate Stock: 4% (w/v) Penicillin G in 0.05 M Phosphate Buffer, pH 7.5.
-
PDAB Reagent: Dissolve 1 g p-dimethylaminobenzaldehyde in 100 mL methanol. Add 20 mL glacial acetic acid.
-
Standard: 6-APA (0.1 to 1.0 mg/mL) for calibration curve.
Step-by-Step Procedure:
-
Reaction: Mix 1.0 mL of Substrate Stock with 0.1 mL of Enzyme solution.
-
Incubation: Incubate at 37°C for exactly 10 minutes.
-
Termination: Add 2.0 mL of PDAB Reagent. This simultaneously stops the enzymatic reaction (via solvent/acid shock) and initiates color development.
-
Development: Allow to stand at room temperature for 5 minutes.
-
Measurement: Read Absorbance at 415 nm .
-
Quantification: Calculate activity using the 6-APA standard curve. One unit (U) is defined as the amount of enzyme producing 1 µmol of 6-APA per minute.
Technical Data & Troubleshooting
Key Kinetic Parameters
The following values serve as benchmarks for assay validation.
| Enzyme System | Substrate | Km (Apparent) | Optimal pH | Inhibitors |
| Phenylacetyl-CoA Ligase | Phenylacetic Acid | ~14 µM [1] | 8.0 - 8.5 | High ATP (>10mM) |
| Penicillin G Acylase | Penicillin G | ~150 µM [2] | 7.5 - 8.0 | PAA (Product Inhibition) |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| PCL Assay: Non-linear rates | Substrate depletion or ATP instability | Ensure <10% substrate conversion. Add an ATP-regenerating system (Creatine Kinase) if assays >30 min. |
| PGA Assay: High Background | Spontaneous hydrolysis of PenG | Penicillin G is unstable at acidic pH. Prepare substrate fresh in pH 7.5 buffer daily. |
| HPLC: PAA Peak Tailing | Secondary interactions | PAA is an acid (pKa ~4.3). Ensure Mobile Phase pH is < 3.5 (protonated form) or > 6.0 (ionized). Do not run near pKa. |
References
-
Shimaniuk, N. Ia., & Mishan'kin, B. N. (1976).[5] Method for the quantitative determination of penicillin acylase activity by the formation of phenylacetic acid. Antibiotiki.[5] Retrieved from [Link]
-
Luengo, J. M., et al. (1986). Direct enzymatic synthesis of natural penicillins using phenylacetyl-CoA. The Journal of Antibiotics. Retrieved from [Link]
-
Wang, Y., et al. (2005). Induction and quantification of phenylacyl-CoA ligase enzyme activities in Pseudomonas putida CA-3. FEMS Microbiology Letters. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biochemical and Molecular Characterization of Phenylacetate-Coenzyme A Ligase, an Enzyme Catalyzing the First Step in Aerobic Metabolism of Phenylacetic Acid in Azoarcus evansii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [Method for the quantitative determination of penicillin acylase activity by the formation of phenylacetic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of phenylacetate in the synthesis of pharmaceutical intermediates
Abstract
This technical guide delineates the dual utility of phenylacetate (PA) derivatives in modern pharmaceutical manufacturing. Beyond its classical role as a precursor for beta-lactam antibiotics, phenylacetate has emerged as a versatile motif in transition-metal-catalyzed C-H functionalization and as a biocatalytically cleavable protecting group. This note provides high-fidelity protocols for the enzymatic management of PA-protected synthons and the Palladium-catalyzed
Introduction: The Phenylacetate Paradox
Phenylacetate represents a unique "Janus" intermediate in organic synthesis. Chemically, the
Effectively leveraging phenylacetate requires a bifurcated strategy:
-
Chemical Mode: Exploiting the nucleophilicity of the
-carbon for constructing aryl-acetic acid scaffolds (NSAIDs). -
Biocatalytic Mode: Utilizing the phenylacetyl group as an orthogonal protecting group, removable under neutral pH and ambient temperature.
Biocatalytic Application: The Phenylacetyl Protecting Group
While traditionally associated with Penicillin G hydrolysis, the high specificity of Penicillin G Acylase (PGA) (EC 3.5.1.11) for the phenylacetyl group allows it to function as a "smart" deprotection agent. Unlike standard ester hydrolysis (requiring strong base/acid), PGA cleaves phenylacetyl esters and amides under physiological conditions, preserving sensitive stereocenters and labile functional groups (e.g., glycosidic bonds, beta-lactams).
Mechanism of Action
The catalytic cycle involves a nucleophilic attack by the N-terminal Serine (Ser
Figure 1: Catalytic cycle of Penicillin G Acylase (PGA) mediating the deprotection of phenylacetylated substrates.[1]
Protocol A: Enzymatic Deprotection of N-Phenylacetyl Peptides
Objective: Selective removal of the phenylacetyl (PhAc) group from a sensitive dipeptide intermediate without racemization.
Materials:
-
Substrate: N-Phenylacetyl-L-Phe-L-Leu-OMe (10 mmol)
-
Enzyme: Immobilized Penicillin G Acylase (e.g., on Eupergit C or Sepabeads), activity >150 U/g wet.
-
Buffer: 50 mM Potassium Phosphate, pH 7.8.
-
Solvent: Acetonitrile (optional cosolvent, max 10% v/v).
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of the substrate in 10 mL of Acetonitrile. Slowly add this solution to 90 mL of Phosphate buffer (pH 7.8) under vigorous stirring to create a fine dispersion/solution.
-
Note: PGA is robust, but high organic solvent concentrations (>20%) can reduce activity.
-
-
Initiation: Add 1.0 g of immobilized PGA beads.
-
Incubation: Stir the suspension at 28°C.
-
pH Control: The reaction releases phenylacetic acid, which will lower pH. Use an autotitrator to maintain pH 7.8 using 1.0 M NaOH. Critical: A drop in pH below 7.0 drastically reduces catalytic efficiency.
-
-
Monitoring: Monitor reaction progress via HPLC (C18 column, Water/ACN gradient). Conversion should reach >98% within 2–4 hours.
-
Workup: Filter off the immobilized enzyme (wash with buffer for reuse).
-
Extraction: Acidify the filtrate to pH 3.0 (to protonate Phenylacetic acid) and extract the byproduct with Ethyl Acetate. The aqueous phase (containing the deprotected peptide amine) is then adjusted to basic pH and extracted or processed directly.
Chemical Application: Palladium-Catalyzed -Arylation
The synthesis of aryl-acetic acid derivatives (e.g., Diclofenac, Naproxen analogs) traditionally employs harsh nucleophilic aromatic substitution or multi-step homologation. The Pd-catalyzed
Mechanistic Insight
The reaction proceeds via the formation of a palladium enolate.[2] The high acidity of the benzylic protons in ethyl phenylacetate allows for the use of weaker bases (like LiHMDS or NaOtBu) compared to simple alkyl esters, reducing side reactions like Claisen condensation.
Key Advantages:
-
Atom Economy: Direct C-C bond formation.
-
Versatility: Compatible with electron-rich and electron-poor aryl halides.[2]
Protocol B: -Arylation of Ethyl Phenylacetate with 2-Chloro-iodobenzene
Objective: Synthesis of Ethyl 2-(2-chlorophenyl)-2-phenylacetate (Diclofenac precursor analog).
Data Summary: Reagent Stoichiometry
| Reagent | Equiv.[3][4][5] | Role | Critical Attribute |
| Ethyl Phenylacetate | 1.1 | Nucleophile | Must be dry (<0.1% H2O) |
| 1-Chloro-2-iodobenzene | 1.0 | Electrophile | Aryl Iodides react faster than Chlorides |
| Pd(dba)2 | 0.02 | Catalyst Precursor | Source of Pd(0) |
| P(t-Bu)3 | 0.04 | Ligand | Bulky, electron-rich phosphine is essential |
| LiHMDS (1M in THF) | 2.2 | Base | Non-nucleophilic strong base |
| Toluene | Solvent | Medium | Anhydrous, degassed |
Step-by-Step Methodology:
-
Catalyst Pre-complexation (Glovebox or Schlenk Line):
-
In a flame-dried Schlenk tube, charge Pd(dba)2 (2 mol%) and P(t-Bu)3 (4 mol%).
-
Add anhydrous Toluene (5 mL/mmol substrate). Stir for 10 minutes at RT. The solution should turn from dark purple to a lighter orange/brown, indicating ligand exchange.
-
-
Enolate Formation:
-
In a separate vessel, cool the solution of Ethyl Phenylacetate (1.1 equiv) in Toluene to -78°C (dry ice/acetone).
-
Add LiHMDS (2.2 equiv) dropwise. Stir for 20 minutes.
-
Self-Validation: The solution may turn yellow/orange, indicating enolate formation. If the solution remains colorless, check the quality of LiHMDS.
-
-
Coupling Reaction:
-
Add the Aryl Iodide (1.0 equiv) to the catalyst solution.
-
Cannulate the cold enolate solution into the catalyst/aryl halide mixture.
-
Why Cannulate? Adding the catalyst to the enolate can sometimes lead to catalyst decomposition. Adding enolate to the catalyst ensures the catalytic cycle engages immediately upon warming.
-
-
Reaction:
-
Seal the vessel and heat to 80°C. Stir for 12 hours.
-
Monitoring: TLC (Hexane/EtOAc 9:1). Product will appear as a new spot with lower Rf than the aryl iodide but higher than the starting ester.
-
-
Quench and Purification:
-
Cool to RT. Quench with saturated NH4Cl solution.
-
Extract with Ethyl Acetate (3x). Dry over MgSO4.
-
Purify via flash chromatography on silica gel.
-
Figure 2: Operational workflow for the Palladium-catalyzed alpha-arylation of phenylacetate esters.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Protocol A (Enzymatic): Low Conversion | pH Drift | The hydrolysis releases acid. Ensure continuous titration (pH-stat) or increase buffer strength (100mM). |
| Protocol A: Enzyme Leaching | Mechanical Shear | Use overhead stirring instead of magnetic bars to prevent grinding the immobilized beads. |
| Protocol B (Chemical): Homocoupling of Ar-I | Catalyst Death | Ensure strict O2-free conditions. Increase Ligand:Pd ratio to 2.5:1. |
| Protocol B: Claisen Condensation (Self-reaction) | Temperature/Base | Ensure enolate is formed at -78°C. Do not let the enolate stand too long before adding to the catalyst mixture. |
References
-
Arroyo, M., et al. (2003). "Biotechnological applications of penicillin acylases: state-of-the-art." Applied Microbiology and Biotechnology, 60(5), 507-514. Link
-
Jørgensen, M., Lee, S., Liu, X., & Wolkowski, J. P. (2002). "Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." Journal of the American Chemical Society, 124(42), 12557–12565. Link
-
Culkin, D. A., & Hartwig, J. F. (2003). "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 36(4), 234–245. Link
-
Basso, A., et al. (2000). "Penicillin G acylase-mediated deprotection of phenylacetic acid esters of alcohols and diols." Tetrahedron Letters, 41(42), 8081-8084. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ammonium Phenylacetate Synthesis
Topic: Improving the yield of ammonium phenylacetate synthesis Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Support Center Guide.
Welcome to the Advanced Synthesis Support Hub.
This guide addresses the technical challenges in synthesizing and isolating Ammonium Phenylacetate (APA) (
This guide prioritizes yield optimization through rigorous process control and "anhydrous" workflows.
Module 1: Core Synthesis Protocols
To maximize yield, you must choose the protocol that matches your downstream application. We recommend Method A for analytical standards or high-value precursors (e.g., Penicillin G fermentation) to avoid hydration issues.
Method A: Anhydrous Precipitation (High Yield / High Purity)
Best for: Avoiding hygroscopicity issues and maximizing recovery.
The Logic: Ammonium phenylacetate is highly soluble in water. Synthesizing it in water requires evaporation, which risks thermal dissociation (
Protocol:
-
Dissolution: Dissolve Phenylacetic Acid (PAA) (1.0 eq) in anhydrous Diethyl Ether or Toluene (10 mL/g PAA).
-
Note: Toluene is preferred for scale-up due to higher flash point, though Ether allows easier drying.
-
-
Ammoniation: Bubble anhydrous Ammonia Gas (
) slowly into the stirred solution at 0–5°C. -
Precipitation: The ammonium salt will precipitate immediately as a white solid.
-
Endpoint: Continue until the solution is saturated (excess NH3 will escape; ensure venting).
-
Isolation: Filter rapidly under an inert atmosphere (Nitrogen/Argon) to prevent moisture absorption.
-
Drying: Dry in a vacuum desiccator over
at room temperature. DO NOT HEAT above 40°C.
Method B: Aqueous Neutralization (Industrial / Bulk)
Best for: Large-scale batches where solvent handling is limited.
Protocol:
-
Slurry: Suspend Phenylacetic Acid in a minimum volume of deionized water (1:1 w/v).
-
Neutralization: Add Ammonium Hydroxide (28-30%
) dropwise while monitoring pH. -
Target pH: Stop exactly at pH 7.0–7.5 .
-
Critical: Going to pH > 8.0 introduces excess ammonia that is difficult to remove without dissociating the salt.
-
-
Concentration: Lyophilize (freeze-dry) the solution.
-
Alternative: Rotary evaporate at < 40°C under high vacuum.
-
Warning: Heat evaporation will drive off ammonia, reverting the salt to the free acid (smell of honey/urine indicates failure).
-
Module 2: Process Visualization
The following flowchart illustrates the decision logic and critical control points (CCPs) for synthesis.
Figure 1: Decision matrix for Ammonium Phenylacetate synthesis. Green paths indicate optimal yield preservation; red paths indicate high risk of thermal dissociation.
Module 3: Troubleshooting Guide (FAQs)
Q1: Why does my final product smell strongly of ammonia?
-
Diagnosis: This indicates thermal dissociation . Ammonium phenylacetate is a salt of a weak acid and a weak base. Upon heating (even at 50°C), it exists in equilibrium:
-
The Fix: You cannot "dry off" excess ammonia with heat. If it smells, you have likely reverted some salt to free acid. Re-dissolve in anhydrous ethanol and bubble a small amount of NH3 gas to regenerate the salt, then precipitate with ether.
Q2: My yield is only 40-50% after crystallization from water. Where is the rest?
-
Diagnosis: Solubility Loss . Ammonium phenylacetate is extremely soluble in water. Cooling crystallization often leaves significant product in the mother liquor.
-
The Fix: Do not rely on cooling crystallization alone. Use an anti-solvent .
-
Protocol: Dissolve crude salt in minimum water. Add 5 volumes of Acetone or Isopropanol. The salt will crash out.
-
Q3: The product turns into a mushy paste on the filter paper.
-
Diagnosis: Hygroscopicity .[1][2] The salt is pulling moisture from the air.
-
The Fix:
-
Perform filtration under a nitrogen blanket or in a glovebox.
-
Wash the filter cake with anhydrous diethyl ether (to remove surface water/solvent).
-
Transfer immediately to a vacuum desiccator.[1]
-
Q4: Can I use Ammonium Carbonate instead of Ammonia gas?
-
Answer: Yes, but it complicates the stoichiometry. Ammonium carbonate is often a mixture of carbamate and bicarbonate. It releases
during reaction, which can cause foaming.-
Recommendation: Use Ammonium Bicarbonate (
) if gas is unavailable. It is cleaner but requires careful monitoring to ensure full evolution before isolation.
-
Module 4: Technical Data & Stability
| Parameter | Specification | Notes |
| Formula | MW: 153.18 g/mol | |
| Solubility (Water) | Very High (>1000 g/L) | Difficult to crystallize by cooling alone. |
| Solubility (Ethanol) | Soluble | Good for recrystallization if anti-solvent (Ether) is used. |
| Solubility (Ether) | Insoluble | Ideal anti-solvent for precipitation. |
| Thermal Stability | Unstable > 40°C | Begins losing |
| Hygroscopicity | High | Deliquescent in high humidity (>60% RH). |
| Storage | < 25°C, Desiccated | Store in tightly sealed glass; avoid plastics permeable to moisture. |
References
-
Synthesis of Phenylacetic Acid Derivatives : Organic Syntheses, Coll.[3] Vol. 1, p. 436 (1941); Vol. 2, p. 61 (1943). (Describes the hydrolysis of benzyl cyanide, the precursor step).
-
Hygroscopic Behavior of Ammonium Salts : Wu, Z. J., et al. "Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts."[2] Atmospheric Chemistry and Physics, 11, 12617–12626, 2011.[2] (Validates the hygroscopicity and water uptake issues of ammonium organic salts).
-
Thermal Stability of Ammonium Acetate Analogs: Vinipul Inorganics Technical Data.
-
Willgerodt-Kindler Reaction Optimization: Carlson, R., et al. "Optimum Conditions for the Willgerodt-Kindler Reaction." Acta Chemica Scandinavica, B 40: 534–544, 1986. (For users synthesizing the precursor via acetophenone).
Sources
Technical Support Center: Stability of Amino-Substituted Phenyl Acetates in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of amino-substituted phenyl acetate compounds in aqueous solutions. Given that "Azane;phenyl acetate" is not a standard chemical nomenclature, this guide will focus on the stability of a representative model compound, an amino-substituted phenyl acetate . The principles discussed are broadly applicable to pharmaceutical compounds containing both ester and amine functionalities.
The aqueous stability of a drug candidate is a critical parameter that influences its shelf-life, formulation strategy, and ultimately, its therapeutic efficacy and safety. Understanding the degradation kinetics and pathways is a prerequisite for successful drug development.[1]
Frequently Asked Questions (FAQs): Core Stability Concepts
This section addresses fundamental questions about the chemical stability of amino-substituted phenyl acetates in aqueous environments.
Q1: What is the primary degradation pathway for an amino-substituted phenyl acetate in an aqueous solution?
The principal cause of degradation is the hydrolysis of the ester bond.[2] This reaction involves a nucleophilic attack on the carbonyl carbon of the ester by a water molecule or a hydroxide ion, leading to the cleavage of the acyl-oxygen bond.[3][4] The products of this reaction are the corresponding amino-phenol and acetic acid. This process can be catalyzed by acids, bases, or potentially by the neighboring amino group through intramolecular catalysis.
Q2: How does the pH of the solution impact the stability of the compound?
The rate of ester hydrolysis is highly dependent on the pH of the solution. A plot of the observed rate constant (k_obs) versus pH, known as a pH-rate profile, typically exhibits a "U" or "V" shape for simple esters like phenyl acetate.[5][6][7]
-
Acidic Conditions (pH < 4): In this region, the reaction is subject to specific-acid catalysis. The carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[4][5] The rate of hydrolysis is generally proportional to the concentration of hydronium ions (H₃O⁺).[8]
-
Neutral Region (pH 4-6): In the near-neutral region, the rate of hydrolysis is often at its minimum and can be attributed to uncatalyzed attack by water.
-
Basic Conditions (pH > 7): Under basic or alkaline conditions, the reaction is dominated by specific-base catalysis. The hydroxide ion (OH⁻) is a much stronger nucleophile than water and directly attacks the carbonyl carbon.[3][9] This is typically the most rapid degradation pathway, and the rate is directly proportional to the hydroxide ion concentration.[7]
For an amino-substituted phenyl acetate, the pH-rate profile can be more complex due to the protonation state of the amino group, which can influence both the electronic character of the molecule and its potential for intramolecular catalysis.
Q3: What role does temperature play in the degradation process?
Temperature significantly accelerates the rate of hydrolysis. The relationship between the rate constant (k) and absolute temperature (T) is described by the Arrhenius equation. As a general rule, an increase in temperature of 10°C can lead to a 2- to 4-fold increase in the reaction rate. Therefore, controlling temperature during experiments is critical for obtaining reproducible data.[2] For long-term storage, keeping solutions frozen at -20°C or below is recommended to minimize degradation.
Q4: Can the choice of buffer influence the stability measurements?
Yes, buffer components can participate in the reaction through general acid-base catalysis. For example, buffer species like phosphate or acetate can act as proton donors or acceptors, accelerating hydrolysis beyond what would be expected from specific-acid or specific-base catalysis alone.[9] When conducting stability studies, it is crucial to:
-
Select a buffer system with a pKa close to the desired experimental pH.
-
Maintain a low buffer concentration to minimize catalytic effects.
-
Report the buffer system, concentration, and ionic strength used in the study, as these can all influence the reaction rate.
Q5: How does the amino group specifically affect the stability of the phenyl acetate moiety?
The presence of an amino group introduces additional complexity compared to simple phenyl acetate. Its effect can be twofold:
-
Electronic Effects: An amino group is an electron-donating group, which can increase electron density on the phenyl ring and potentially influence the electrophilicity of the carbonyl carbon.
-
Intramolecular Catalysis: Depending on its position relative to the ester (e.g., ortho position), the amino group can act as an intramolecular nucleophilic or general-base catalyst, significantly accelerating hydrolysis, especially at pH values near its pKa.
This is distinct from the behavior of amides, which are significantly more stable to hydrolysis than esters due to strong resonance stabilization between the nitrogen lone pair and the carbonyl group.[4][10][11]
Troubleshooting Guide for Experimental Issues
This section provides a structured approach to resolving common problems encountered during stability studies.
| Issue Observed | Potential Cause(s) | Recommended Action(s) |
| Poor Reproducibility of Kinetic Data | 1. pH Fluctuation: The pH of the solution is not stable, or the buffer capacity is insufficient. | 1. Verify the pH of each solution before and after the experiment. Ensure the buffer concentration is adequate for the expected acid/base generation. Prepare fresh buffers daily.[12] |
| 2. Temperature Variation: Inconsistent temperature control between experiments. | 2. Use a calibrated, temperature-controlled water bath or column oven. Ensure solutions are fully equilibrated to the target temperature before initiating the reaction.[12] | |
| 3. Inconsistent Sample Preparation: Variability in stock solution concentration or dilution steps. | 3. Use calibrated volumetric glassware and analytical balances. Prepare stock solutions in a stable organic solvent (e.g., acetonitrile) and aliquot for single use to avoid freeze-thaw cycles. | |
| Unexpected Peaks in Chromatogram | 1. Sample Impurities: The starting material contains impurities. | 1. Analyze the starting material (t=0 sample) thoroughly. If necessary, purify the compound before initiating stability studies. |
| 2. Degradation Products: The new peaks are products of degradation. | 2. This is the expected outcome of a stability study. The goal is to identify and quantify these peaks. Ensure your analytical method can resolve these peaks from the parent compound.[1][12] | |
| 3. Solvent/Buffer Contamination: Impurities in the solvents or buffers used. | 3. Use high-purity (e.g., HPLC-grade) solvents and freshly prepared buffers. Run a blank gradient (injecting only the sample diluent) to check for system peaks.[12] | |
| Mass Balance is Below 95% | 1. Undetected Degradants: One or more degradation products are not detected by the analytical method (e.g., they lack a chromophore for UV detection). | 1. Use a photodiode array (PDA) detector to screen for peaks at different wavelengths.[12] Employ a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD) to search for non-chromophoric degradants. |
| 2. Precipitation: The parent compound or a degradant has precipitated from the solution. | 2. Visually inspect samples for precipitation. Check the solubility of the compound in the test medium. If solubility is an issue, consider adding a small, controlled amount of a co-solvent. | |
| 3. Adsorption: The compound is adsorbing to the surface of the container (e.g., glass or plastic vials). | 3. Test for adsorption by comparing concentrations in different vial types (e.g., glass vs. polypropylene). Silanized glass vials can mitigate adsorption of some compounds. | |
| Rapid Degradation at Neutral pH | 1. Intramolecular Catalysis: As discussed in FAQ #5, the amino group may be catalyzing the hydrolysis. | 1. This is a property of the molecule. The goal is to accurately measure this rate. This highlights the importance of performing studies across a wide pH range to understand the molecule's intrinsic reactivity. |
| 2. Oxidative Degradation: The compound may be sensitive to oxidation, which can occur in addition to hydrolysis. | 2. Degas buffers and consider running experiments under an inert atmosphere (e.g., nitrogen or argon) to see if the degradation rate decreases.[12] | |
| 3. Photodegradation: Exposure to light is causing degradation. | 3. Protect samples from light using amber vials or by covering them with aluminum foil. Conduct formal photostability studies as per ICH Q1B guidelines.[13] |
Visualizations
Caption: General pathways for acid- and base-catalyzed hydrolysis of amino-substituted phenyl acetate.
Caption: Troubleshooting workflow for common stability study issues.
Experimental Protocols
This section provides standardized protocols for conducting stability assessments. These should be adapted based on the specific properties of your molecule.
Protocol 1: Determining the pH-Rate Profile for Hydrolysis
This protocol outlines the steps to determine the hydrolysis rate constants of an amino-substituted phenyl acetate across a range of pH values. This is a form of stress testing recommended by regulatory agencies.[13][14][15][16]
Objective: To quantify the stability of the compound as a function of pH.
Materials:
-
Amino-substituted phenyl acetate (test compound)
-
Acetonitrile (ACN) or other suitable organic solvent for stock solution
-
Series of aqueous buffers (e.g., HCl for pH 1-2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10)
-
Calibrated pH meter and temperature-controlled water bath
-
HPLC system with UV or MS detector
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Stock Solution Preparation: Accurately prepare a concentrated stock solution of the test compound (e.g., 1-10 mg/mL) in ACN. This stock should be stored at -20°C.
-
Reaction Setup:
-
For each desired pH point, place a known volume of the aqueous buffer into a flask and allow it to equilibrate to a constant temperature (e.g., 25°C or 40°C) in the water bath.
-
Initiate the reaction by adding a small aliquot of the stock solution to the pre-heated buffer to achieve the target final concentration (e.g., 10-50 µg/mL). Ensure the final percentage of organic solvent is low (<1-2%) to avoid altering the aqueous environment.
-
Immediately mix and withdraw the first sample (t=0).
-
-
Time-Point Sampling:
-
Withdraw aliquots of the reaction mixture at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours). The sampling frequency should be adjusted based on the expected degradation rate.
-
Immediately quench the reaction in each aliquot if necessary (e.g., by adding an equal volume of cold mobile phase or by freezing) to prevent further degradation before analysis.
-
-
Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the parent compound concentration (or peak area) versus time.
-
If the plot is linear, the reaction follows pseudo-first-order kinetics. The observed rate constant (k_obs) is the negative of the slope.
-
Plot log(k_obs) versus pH to generate the final pH-rate profile.
-
Protocol 2: A Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that accurately and selectively measures the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[13]
Objective: To develop an HPLC method that can separate the parent compound from all potential degradation products.
Procedure:
-
Forced Degradation (Stress Testing):
-
Prepare separate solutions of the test compound and subject them to forced degradation conditions to generate potential degradants.[1][16]
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 8 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store the solid compound at 80°C for 48 hours.
-
Photolytic: Expose a solution to light according to ICH Q1B guidelines.
-
Neutralize the acidic and basic samples before injection.
-
-
Method Development:
-
Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a combination of a buffered aqueous phase (e.g., 20 mM phosphate or formate buffer) and an organic modifier (ACN or methanol).
-
Detection: Use a UV detector set to the λmax of the parent compound. A PDA detector is highly recommended to monitor peak purity and detect degradants with different UV spectra.[12]
-
Gradient Optimization: Inject a mixture of the stressed samples. Develop a gradient elution program that provides baseline separation between the parent peak and all degradant peaks. Aim for a resolution (Rs) > 1.5 between all critical peak pairs.
-
-
Method Validation:
-
Once the method is optimized, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Specificity: The key validation parameter for a stability-indicating method. Demonstrate that the parent peak is pure in the presence of degradants using a PDA detector (peak purity analysis) and/or mass spectrometry.
-
References
-
Pearson Education. (n.d.). Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate?. Retrieved from [Link]
- Ko, K., Morimoto, K., & Akatsuchi, H. (1995). Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Inorganic Chemistry, 34(18), 4563-4566.
-
ResearchGate. (n.d.). Hydrolysis pH rate profile of phenyl acetate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Retrieved from [Link]
- Ismail, W., & El-Said, W. A. (2012). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Journal of Biological Chemistry, 287(26), 21699-21708.
-
ResearchGate. (n.d.). Hydrolysis pH rate profile of phenyl acetate at 25° C. Retrieved from [Link]
- Song, B. D., et al. (2006). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Korean Chemical Society, 50(4), 285-291.
-
National Center for Biotechnology Information. (n.d.). Phenyl acetate. PubChem Compound Database. Retrieved from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Pharmastability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]
- Fedorov, Y. V., et al. (2022). Effect of Na+ and K+ on the cucurbituril-mediated hydrolysis of a phenyl acetate.
-
Food and Drugs Authority, Philippines. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Retrieved from [Link]
-
IRE Journals. (2025). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. Retrieved from [Link]
- Kim, H. Y., et al. (2020).
-
Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
-
University of Liverpool. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved from [Link]
- Wang, J., & Fyles, T. M. (1997). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. The Journal of Organic Chemistry, 62(26), 9158-9164.
-
U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
- D'Amelia, R. P., Kimura, M. W., & Villon, M. C. (2018). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy.
- Abd-Elhakeem, M., Elsayed, A., & Alkhulaqi, T. (2013). New Colorimetric Method for Lipases Activity Assay in Microbial Media. American Journal of Analytical Chemistry, 4, 442-444.
-
Scribd. (2017). Fries Rearrangement of Phenyl Acetate. Retrieved from [Link]
-
CPT Labs. (2021). Stability Testing Of Drug Products In The US 2021. Retrieved from [Link]
-
Chemistry Steps. (2020). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]
- Horne, R. N., & Shook, G. M. (2018).
-
Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
- Mena, P., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular Nutrition & Food Research, 61(9), 1700077.
Sources
- 1. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 2. benchchem.com [benchchem.com]
- 3. Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl ... | Study Prep in Pearson+ [pearson.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. irejournals.com [irejournals.com]
- 8. Effect of Na + and K + on the cucurbituril-mediated hydrolysis of a phenyl acetate - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00772J [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. fdaghana.gov.gh [fdaghana.gov.gh]
- 15. qlaboratories.com [qlaboratories.com]
- 16. onyxipca.com [onyxipca.com]
Section 1: Pharmacokinetic Profiling & Baseline Troubleshooting
Technical Support Center: Enhancing In Vivo Bioavailability of Phenylacetic Acid (PAA)
Welcome to the Application Scientist Support Center. Phenylacetic acid (PAA) and its derivatives are critical components in oncology, urea cycle disorder treatments, and antimicrobial research. However, researchers frequently encounter sub-therapeutic in vivo efficacy due to PAA's rapid metabolic clearance and poor pharmacokinetic (PK) profile. This guide provides mechanistic troubleshooting, validated protocols, and formulation strategies to overcome these bottlenecks.
Q1: Why do my in vivo models show a rapid drop in systemic PAA concentrations within 2 hours of intravenous (IV) or oral administration?
A: This is a classic manifestation of capacity-limited hepatic metabolism. In humans and many mammalian models, PAA is rapidly conjugated with glutamine in the liver to form phenylacetylglutamine (PAG), an inactive metabolite that is swiftly excreted by the kidneys[1]. The conversion follows Michaelis-Menten kinetics. Because the enzymes responsible for this conjugation are highly efficient, the half-life of unformulated PAA is exceptionally short—typically 55–77 minutes depending on the dose[1].
Causality Insight: The rapid clearance (approx. 60–66 mL/min/m²) means that simply increasing the bolus dose will not proportionally increase the Area Under the Curve (AUC) over time; it will merely saturate the conjugation pathway temporarily before rapid renal elimination of PAG[1].
Table 1: Typical Pharmacokinetic Parameters of PAA and its Metabolite (PAG)[1]
| Parameter | Phenylacetic Acid (PAA) | Phenylacetylglutamine (PAG) | Clinical / Experimental Implication |
| Half-life ( | 55 ± 18 min | 112 ± 53 min | PAA requires continuous infusion or a sustained-release formulation. |
| Clearance (CL) | 66 ± 33 mL/min/m² | N/A | Rapid systemic clearance mandates bioavailability enhancement. |
| Volume of Distribution ( | 7.9 ± 3.4 L/m² | 34.4 ± 16.1 L/m² | PAA is mostly confined to extracellular fluid; PAG distributes wider. |
| Primary Elimination | Hepatic (Conjugation) | Renal (Urine) | Renal function impacts PAG clearance, not PAA half-life. |
Section 2: Prodrug Synthesis & Formulation Strategies
Q2: How can I chemically modify PAA to bypass rapid hepatic first-pass metabolism and improve oral bioavailability?
A: The most effective strategy is the synthesis of amino acid prodrugs. By conjugating PAA with specific amino acids (e.g., L-valine or L-phenylalanine) via ester or amide linkers, you can actively target oligopeptide transporters (such as PEPT1) expressed on the apical membrane of enterocytes in the small intestine[2].
Causality Insight: PEPT1 transporters actively shuttle the prodrug across the intestinal epithelium against a concentration gradient. Once in the systemic circulation, endogenous esterases/amidases gradually hydrolyze the promoiety, providing a sustained release of active PAA and buffering against immediate glutamine conjugation[2].
Fig 1: PK pathways comparing standard PAA administration vs PEPT1-targeted prodrug delivery.
Protocol 1: Synthesis and In Vitro Validation of Val-PAA Prodrugs Self-Validating System: This protocol includes a stability check at both acidic (gastric) and physiological (intestinal/blood) pH to ensure the prodrug survives the stomach but releases the active drug in systemic circulation[2].
-
Synthesis: React phenylacetic acid with a chloromethyl ester linker (e.g., using trioxane) to form a reactive intermediate.
-
Conjugation: Couple the intermediate with N-Boc-L-valine in the presence of a coupling agent (e.g., DCC/DMAP) in anhydrous dichloromethane (DCM).
-
Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM at 0°C for 2 hours.
-
Purification: Evaporate the solvent and purify via silica gel column chromatography to yield the Val-PAA prodrug.
-
Stability Validation (Crucial Step):
-
Incubate the prodrug in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 7.4) at 37°C.
-
Validation Check: Aliquot samples at 0, 30, 60, and 120 mins. Analyze via HPLC. The prodrug must show >90% stability at pH 1.2 and controlled degradation at pH 7.4[2].
-
Section 3: Biomarkers and Analytical Quantification
Q3: My plasma PAA levels fluctuate wildly between subjects. How can I reliably correlate the administered dose with systemic exposure?
A: Do not rely solely on random plasma PAA measurements. Because PAA has a short half-life, intra-subject variability in plasma concentrations is extremely high[3]. Instead, use the terminal metabolite, phenylacetylglutamine (PAG), as your primary dosing biomarker.
Causality Insight: The conversion of PAA to PAG is near-quantitative in humans. Measuring the 24-hour Area Under the Curve (AUC) of plasma PAG, or more practically, the 24-hour urinary excretion of PAG, provides the strongest correlation with the administered dose[3]. Nearly 70% of the administered dose is recovered as urinary PAG[3].
Fig 2: Validated LC-MS/MS workflow for the quantification of PAA and PAG in biological matrices.
Protocol 2: LC-MS/MS Quantification of Urinary PAG
-
Sample Collection: Collect 24-hour urine in containers maintained at 4°C. Record total volume.
-
Standardization: Spike a 50 µL aliquot of the urine sample with 10 µL of an isotopically labeled internal standard (e.g., PAG-d5).
-
Extraction: Add 200 µL of cold acetonitrile to precipitate proteins and extract the analytes. Vortex for 2 minutes.
-
Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C.
-
Analysis: Inject 5 µL of the supernatant into a UHPLC system equipped with a C18 column, coupled to an ESI-MS/MS.
-
Validation: Ensure the calibration curve is linear (
) over the expected concentration range. Calculate total 24-hour PAG excretion by multiplying the concentration by the total urine volume[3].
Section 4: Alternative Delivery Systems (Nanocarriers)
Q4: If chemical modification (prodrug) is not viable for my specific application, how else can I achieve sustained PAA bioavailability?
A: Liposomal encapsulation or polymeric nanoparticle formulations (e.g., PLGA) are excellent alternatives. Because PAA is highly water-soluble, it can be efficiently loaded into the aqueous core of liposomes.
Causality Insight: The lipid bilayer physically protects PAA from immediate hepatic uptake and enzymatic conjugation. By tuning the lipid composition (e.g., adding PEG for "stealth" properties), the liposomes evade the reticuloendothelial system (RES), prolonging circulation time and allowing for a slow, diffusion-mediated release of PAA into the bloodstream.
Protocol 3: Preparation of PEGylated PAA Liposomes (Thin-Film Hydration)
-
Lipid Film Formation: Dissolve DPPC, cholesterol, and DSPE-PEG2000 (molar ratio 65:30:5) in chloroform/methanol (2:1 v/v) in a round-bottom flask.
-
Evaporation: Remove solvents using a rotary evaporator under reduced pressure at 45°C to form a thin lipid film. Dry under vacuum overnight.
-
Hydration & Loading: Hydrate the film with a 100 mM aqueous solution of PAA (adjusted to pH 7.4) at 55°C (above the phase transition temperature of DPPC).
-
Extrusion: Pass the multilamellar vesicle suspension through 100 nm polycarbonate membranes 10 times using a mini-extruder to form uniform unilamellar vesicles.
-
Purification: Remove unencapsulated PAA via dialysis (MWCO 10 kDa) against PBS (pH 7.4) for 24 hours.
-
Validation: Measure encapsulation efficiency (EE%) by lysing a liposome aliquot with Triton X-100 and quantifying PAA via HPLC. Target EE% is >30%.
References
- Pharmacokinetics of phenylacetate administered as a 30-min infusion in children with refractory cancer. PubMed.
- Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC.
- Urinary Phenylacetylglutamine as Dosing Biomarker for P
Sources
- 1. Pharmacokinetics of phenylacetate administered as a 30-min infusion in children with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Urinary Phenylacetylglutamine as Dosing Biomarker for Patients with Urea Cycle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Phenylacetate Cytotoxicity in Cell-Based Assays
Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with unexpected cell death or confounding assay readouts when using phenylacetate (PA) and its derivatives in vitro. This guide is designed to move beyond basic troubleshooting by explaining the causality behind PA-induced cytotoxicity and providing self-validating protocols to ensure the scientific integrity of your experiments.
Mechanistic Overview: Why Does Phenylacetate Cause Cytotoxicity?
To mitigate toxicity, we must first understand the biological variables PA introduces into a cell culture system. Phenylacetate is not merely a passive solvent or a highly specific targeted agent; it actively rewires cellular metabolism and signaling cascades.
The cytotoxicity of PA is primarily driven by three distinct mechanisms:
-
The "Glutamine Trap" (Metabolic Starvation): PA covalently conjugates with intracellular glutamine to form phenylacetylglutamine (PAG), which is typically excreted in vivo[1]. In a closed in vitro system, this rapidly depletes the bioavailable glutamine pool, starving rapidly dividing cells of the nitrogen required for nucleotide synthesis and TCA cycle anaplerosis[2].
-
Inhibition of Protein Isoprenylation: PA directly inhibits the mevalonate pathway, which prevents the farnesylation and geranylgeranylation of critical signaling proteins (such as Ras), ultimately triggering apoptosis[3].
-
G1 Cell Cycle Arrest: PA modulates cyclin-dependent kinases (CDKs) by significantly upregulating the potent CDK inhibitor p21Cip1, preventing cells from entering the S phase and halting proliferation[4].
Fig 1. Mechanistic pathways of phenylacetate-induced cytotoxicity.
Troubleshooting FAQs
Q: My cells are dying at 10 mM phenylacetate, but I need this concentration for my target assay. What is happening? A: You are exceeding the physiological tolerance threshold of the cells. While PA has a track record of safety in vivo at plasma levels of 3–6 mM, concentrations of 10 mM and above are broadly toxic to most cell lines in vitro[5]. At >10 mM, the rapid depletion of glutamine outpaces the cell's compensatory metabolic pathways, leading to acute metabolic collapse rather than specific target engagement. Solution: Titrate your concentration down to a maximum of 3.0 mM.
Q: I am using an MTT assay to normalize my functional readout, but the data looks erratic after PA treatment. Why? A: The causality here lies in the assay's mechanism. The MTT assay relies on the reduction of tetrazolium salts by metabolically active mitochondria[4]. Because PA induces severe metabolic stress via glutamine depletion, mitochondrial reductase activity drops precipitously before actual cell death occurs. This results in a false-positive signal for cytotoxicity. Solution: Switch to an orthogonal viability assay that does not rely on metabolic flux, such as an ATP-luminescence assay or a mammalian cell-based genotoxicity/cytotoxicity platform like the BlueScreen HC assay[6].
Q: How can I isolate the specific effects of my compound from PA's background toxicity? A: You must build a self-validating system using a "Rescue Control." By supplementing a parallel control group with excess stable glutamine, you can saturate the PA "glutamine trap." Any residual cytotoxicity observed in the rescued group can be confidently attributed to specific pathway modulation (e.g., mevalonate inhibition) rather than generalized metabolic starvation.
Quantitative Data & Mitigation Strategies
To easily compare standard practices with our field-proven mitigation strategies, refer to the data table below.
| Parameter | Standard Condition | Mitigated Condition | Mechanistic Rationale |
| PA Concentration | > 10 mM | 0.1 mM – 3.0 mM | Avoids widespread G1 arrest and non-specific osmotic stress[5]. |
| Glutamine Source | 2 mM L-Glutamine | 4 – 6 mM GlutaMAX | Compensates for the "glutamine trap" without generating toxic ammonia[2]. |
| Assay Duration | 72 – 96 hours | 24 – 48 hours | Minimizes cumulative metabolic starvation and secondary apoptosis. |
| Viability Readout | MTT / WST-1 | ATP / BlueScreen HC | Prevents false readouts caused by PA's interference with mitochondrial reductases[6]. |
Field-Proven Protocol: Glutamine-Rescued PA Exposure
To guarantee trustworthiness in your results, do not simply apply PA and measure the endpoint. Use the following step-by-step methodology to create a self-validating experimental workflow.
Step 1: Media Optimization & Rescue Preparation Prepare your basal media. Instead of standard L-glutamine (which spontaneously degrades into toxic ammonia in culture), supplement the media with 4-6 mM GlutaMAX (L-alanyl-L-glutamine). Causality: GlutaMAX provides a slow-release nitrogen source that outpaces PA-induced depletion without causing secondary ammonia toxicity.
Step 2: Cell Seeding
Seed cells at an optimized density (e.g.,
Step 3: PA Preparation and Titration Dissolve PA in a compatible vehicle. Titrate the final concentration in the well to remain between 0.1 mM and 3.0 mM[5].
Step 4: Self-Validating Co-Treatment Establish the following three conditions to validate your assay internally:
-
Condition A (Baseline): Vehicle Control + Standard Media.
-
Condition B (Test): PA (Target Concentration) + Standard Media (2 mM Glutamine).
-
Condition C (Rescue Validation): PA (Target Concentration) + Rescue Media (6 mM GlutaMAX). If Condition C restores viability compared to Condition B, your PA toxicity was purely an artifact of glutamine depletion.
Step 5: Orthogonal Viability Readout Limit exposure to 24-48 hours. Assess viability using an ATP-luminescence assay or the BlueScreen HC assay[6]. Normalize your functional target readouts against this viability data.
Fig 2. Workflow for mitigating PA cytotoxicity via glutamine rescue and orthogonal validation.
References
-
Benchchem: In-vitro cytostatic activity of phenylacetate derivatives.4
-
Google Patents (US5852056A): Phenylacetate and derivatives alone or in combination with other compounds against neoplastic conditions and other disorders.3
-
AACR Journals: Phenylbutyrate and Phenylacetate Induce Differentiation and Inhibit Proliferation of Human Medulloblastoma Cells.5
-
NIH / PMC: An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism.1
-
Physiology.org: Phenylbutyrate-induced glutamine depletion in humans: effect on leucine metabolism.2
-
ResearchGate: RIFM fragrance ingredient safety assessment, p-tolyl phenylacetate.6
Sources
- 1. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. US5852056A - Phenylacetate and derivatives alone or in combination with other compounds against neoplastic conditions and other disorders - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficacy of phenylacetate and sodium benzoate for hyperammonemia
[2]
Executive Summary
In the pharmacological management of hyperammonemia, Phenylacetate (PA) and Sodium Benzoate (SB) serve as alternative pathway therapies.[2][3][4][5] They bypass the defective urea cycle by conjugating with specific amino acids (glutamine and glycine, respectively) to form renally excretable metabolites.[2][3][6]
-
Efficacy: PA is stoichiometrically superior, removing two moles of nitrogen per mole of drug, whereas SB removes only one mole .
-
Clinical Utility: Due to PA’s distinct toxicity profile and offensive odor, it is rarely used as a monotherapy for maintenance. Instead, it is combined with SB (e.g., Ammonul for IV rescue) or administered as its prodrug, Sodium Phenylbutyrate (PB).
-
Mechanism: Both agents deplete the amino acid pool, forcing the body to synthesize new amino acids from free ammonia, thereby lowering serum ammonia levels.
Mechanistic Foundation: Nitrogen Scavenging Pathways
The efficacy of these drugs is dictated by their metabolic conjugation targets.
Sodium Benzoate (The Glycine Pathway)
Sodium benzoate relies on the mitochondrial enzyme glycine N-acyltransferase . It conjugates with glycine to form hippurate (hippuric acid).[3]
-
Nitrogen Yield: 1 mole N removed per 1 mole Benzoate.[3][5][7][8][9]
-
Limitation: The availability of glycine can become rate-limiting, although the body can synthesize glycine rapidly.
Phenylacetate (The Glutamine Pathway)
Phenylacetate conjugates with glutamine via glutamine N-acyltransferase to form phenylacetylglutamine (PAGN) .[10]
-
Nitrogen Yield: 2 moles N removed per 1 mole Phenylacetate (since Glutamine contains 2 nitrogen atoms).[2][3][5][7]
-
Advantage: Glutamine is the primary carrier of ammonia in the blood; targeting it directly is highly efficient for reducing cerebral ammonia load.
Pathway Visualization
The following diagram illustrates the parallel scavenging pathways and the stoichiometry of nitrogen removal.
Figure 1: Comparative mechanism of nitrogen scavenging.[10][11] Note the 2:1 nitrogen removal advantage of Phenylacetate via the Glutamine pathway.[2][3][5][8]
Comparative Efficacy & Pharmacometrics
The following table synthesizes the physicochemical and pharmacological differences between the two agents.
| Feature | Sodium Benzoate (SB) | Phenylacetate (PA) |
| Target Amino Acid | Glycine | Glutamine |
| Stoichiometry | 1:1 (Drug : Nitrogen) | 1:2 (Drug : Nitrogen) |
| Primary Metabolite | Hippurate (HA) | Phenylacetylglutamine (PAGN) |
| Molar Efficiency | Lower | Higher (2x) |
| Typical Dose (IV) | 5.5 g/m² (in Ammonul) | 5.5 g/m² (in Ammonul) |
| Dose-Limiting Toxicity | Metabolic acidosis, mucositis | Reversible neurotoxicity, hypotension, odor |
| Saturation Point | Glycine conjugation is high capacity | Glutamine conjugation is high capacity |
| Clinical Preference | Maintenance (Oral) | Acute Rescue (IV) |
Clinical Insight: Why use the combination?
While PA is more efficient, it induces dose-dependent neurotoxicity (somnolence) and has a pervasive, unpleasant body odor (described as "sweaty feet" or "mouse-like"). SB is better tolerated but carries a risk of salicylate-like toxicity. The combination (e.g., Ammonul) allows for maximal nitrogen scavenging while keeping the individual dose of each drug below its specific toxicity threshold.
Experimental Protocol: Efficacy Validation via LC-MS/MS
To objectively compare the efficacy of these agents in a research setting (e.g., a mouse model of UCD or a clinical study), one must quantify the urinary output of their respective metabolites: Hippurate (HA) and Phenylacetylglutamine (PAGN) .
The following protocol is a self-validating workflow using UPLC-MS/MS.
Materials
-
Internal Standards (IS): Hippuric acid-d5 and Phenylacetylglutamine-d5.
-
Matrix: Urine (human or murine).[12]
-
Mobile Phase A: 0.1% Formic acid in Water.[13]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Step-by-Step Methodology
-
Sample Preparation:
-
Thaw urine samples on ice.
-
Centrifuge at 12,000 x g for 10 minutes to remove particulates.
-
Dilute supernatant 1:100 with Mobile Phase A to prevent column saturation.
-
Add 10 µL of Internal Standard Mix (10 µg/mL) to 90 µL of diluted urine.
-
Vortex for 30 seconds.
-
-
Chromatographic Separation (UPLC):
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 95% A (Isocratic hold)
-
1-5 min: Ramp to 95% B
-
5-7 min: 95% B (Wash)
-
7.1 min: Return to 95% A (Re-equilibration)
-
-
-
Mass Spectrometry Detection (MS/MS):
-
Operate in Negative Electrospray Ionization (ESI-) mode (preferred for carboxylic acids).
-
MRM Transitions:
-
Hippurate: m/z 178.0 → 134.0 (Quantifier)
-
PAGN: m/z 263.1 → 145.1 (Quantifier)
-
IS (HA-d5): m/z 183.0 → 139.0
-
-
-
Data Analysis & Validation:
-
Calculate the Response Ratio (Area_Analyte / Area_IS).
-
Validation Check: The retention time (RT) of the analyte must match the standard within ±0.1 min. Signal-to-Noise (S/N) ratio must be >10 for LOQ.
-
Experimental Workflow Diagram
Figure 2: Analytical workflow for quantifying nitrogen scavenging efficacy.
Safety & Toxicity Profile
Understanding the toxicity limits is crucial for drug development professionals designing dosing regimens.
Sodium Benzoate Toxicity
-
Mechanism: Saturation of glycine conjugation leads to accumulation of free benzoate.
-
Symptoms: Metabolic acidosis (due to unbuffered benzoic acid), nausea, vomiting.
-
Rare/Severe: Benzoate can displace bilirubin from albumin, posing a risk of kernicterus in neonates (though less risk than hyperammonemia itself).
Phenylacetate Toxicity
-
Mechanism: Direct neurotoxicity and saturation of acetylation capacity.
-
Symptoms:
-
Acute: Somnolence, confusion, and hypotension (rapid IV infusion).
-
Chronic: Mucositis and the characteristic "mouse-like" odor caused by the formation of phenylacetic acid on the skin/breath.
-
-
Prodrug Solution: Sodium Phenylbutyrate is often used orally; it undergoes beta-oxidation in the liver to form Phenylacetate, mitigating the direct GI irritation and some odor issues, though not entirely.
References
-
Enns, G. M., et al. (2007). Survival after treatment with phenylacetate and benzoate for urea-cycle disorders.[1] New England Journal of Medicine.[14] Link
-
Brusilow, S. W., et al. (1984). Treatment of episodic hyperammonemia in children with inborn errors of urea synthesis. New England Journal of Medicine.[14] Link
-
Mokhtarani, M., et al. (2012). Urinary phenylacetylglutamine as a biomarker of nitrogen scavenging efficacy.[5] Molecular Genetics and Metabolism. Link
-
FDA Prescribing Information. (2020). AMMONUL (sodium phenylacetate and sodium benzoate) Injection.[1][2][5][7][8][10][15]Link
-
Laryea, M. D., et al. (2010). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites. Journal of Chromatography B. Link
Sources
- 1. e-century.us [e-century.us]
- 2. Ammonul (Sodium Phenylacetate and Sodium Benzoate Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. prescriberpoint.com [prescriberpoint.com]
- 4. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pedmed.org [pedmed.org]
- 6. Nitrogen Scavengers: History, Clinical Considerations and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium Phenylacetate and Sodium Benzoate Monograph for Professionals - Drugs.com [drugs.com]
- 8. echemi.com [echemi.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. publications.aap.org [publications.aap.org]
- 11. researchgate.net [researchgate.net]
- 12. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 15. pdr.net [pdr.net]
Comprehensive Validation Guide: Analytical Methodologies for "Azane; Phenyl Acetate" Quantification in Pharmacokinetic Models
Executive Summary
The simultaneous quantification of azane (the systematic IUPAC nomenclature for ammonia,
However, quantifying these two molecules from the same biological matrix is notoriously difficult. Phenyl acetate is highly susceptible to ex vivo aminolysis by the very azane it is meant to treat, leading to artifactual degradation during sample preparation. This guide objectively compares legacy disjointed assays against a modern, multiplexed UHPLC-MS/MS methodology, providing researchers with a self-validating, step-by-step protocol for robust pharmacokinetic tracking.
The Biochemical & Chemical Context
To design a valid analytical method, we must first understand the chemical relationship between the analytes. Phenyl acetate acts as a metabolic scavenger, but in an aqueous ex vivo environment (like a plasma sample), azane and phenyl acetate will spontaneously react.
Computational studies on the mechanism of phenyl acetate aminolysis reveal that the reaction proceeds via a neutral stepwise mechanism, where the nucleophilic attack of azane on the ester carbonyl is the rate-determining stage[2]. This process is highly sensitive to general base catalysis. If a plasma sample is left at physiological pH and room temperature, the high concentrations of azane will rapidly degrade the phenyl acetate into phenol and acetamide, destroying the integrity of the pharmacokinetic data.
Caption: Metabolic pathway of phenyl acetate mediating azane (ammonia) clearance.
Methodological Comparison: UHPLC-MS/MS vs. Legacy Assays
Historically, tracking this treatment required splitting the sample: one aliquot for azane quantification via colorimetry (e.g., the Berthelot reaction) and another for phenyl acetate via GC-FID or HPLC-UV. This disjointed approach increases sample volume requirements, introduces cross-assay variance, and fails to control for ex vivo aminolysis.
By transitioning to a multiplexed UHPLC-MS/MS approach with pre-column derivatization, laboratories can achieve superior sensitivity while utilizing acidic quenching to completely halt analyte cross-reactivity.
Table 1: Performance Comparison of Analytical Methodologies
| Performance Metric | Legacy Approach (Colorimetry + GC-MS) | Advanced UHPLC-MS/MS (Proposed) |
| Analytes Targeted | Single (Requires split samples) | Dual (Simultaneous multiplexing) |
| Azane LOD | 10.0 μM (Berthelot/Nessler) | 0.5 μM (Dansyl-derivatized MRM) |
| Phenyl Acetate LOD | 2.0 μM (GC-MS) | 0.1 μM (Direct ESI-MS/MS MRM) |
| Sample Volume Req. | > 500 μL | 50 μL |
| Ex Vivo Artifact Risk | High (Spontaneous aminolysis) | Negligible (Acidic quench arrests reaction) |
| Throughput | Low (Separate extraction workflows) | High (96-well plate compatible, 5 min run) |
Causality in Experimental Design (The "Why")
As analytical scientists, we do not just follow steps; we engineer environments that force the analytes to behave. Every parameter in the proposed UHPLC-MS/MS protocol is a deliberate countermeasure against the chemical instability of the "Azane; phenyl acetate" system.
-
The Acidic Quench (Causality): Because the aminolysis of phenyl acetate requires the lone pair on the azane nitrogen for nucleophilic attack[2], dropping the matrix pH to < 3.0 instantly protonates azane (
) into ammonium ( ). This eliminates its nucleophilicity, freezing the ester's degradation and preserving the exact in vivo ratio of the two molecules. -
Dansyl Chloride Derivatization: Azane is too volatile and low-mass (17 Da) for standard LC-MS/MS retention and ionization. Derivatizing the trapped ammonium with Dansyl chloride increases its mass and hydrophobicity, ensuring it retains on a sub-2 μm C18 column alongside phenyl acetate.
-
Self-Validating Isotope Dilution: The protocol utilizes
-Azane and -Phenyl acetate as internal standards (IS). By spiking these into the extraction solvent before matrix introduction, the system self-validates. Any matrix effect, derivatization inefficiency, or residual hydrolysis will affect the IS identically to the endogenous analytes, ensuring the final calculated ratio remains absolute.
Self-Validating Experimental Protocol
Caption: Optimized analytical workflow for simultaneous azane and phenyl acetate quantification.
Step 1: Matrix Quenching and Spiking
-
Pre-chill 1.5 mL Eppendorf tubes containing 150 μL of crash solvent (Acetonitrile containing 0.1% Formic Acid, spiked with 5 μM
-Azane and 5 μM -Phenyl acetate) on dry ice. -
Pipette 50 μL of fresh plasma/serum directly into the chilled crash solvent.
-
Critical Step: Vortex immediately for 10 seconds. The immediate exposure to Formic Acid protonates the azane, preventing the nucleophilic attack on phenyl acetate.
Step 2: Protein Precipitation & Extraction
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 μL of the clear supernatant to a clean 96-well autosampler plate.
Step 3: On-Plate Derivatization (For Azane)
-
Add 20 μL of Sodium Carbonate buffer (100 mM, pH 9.0) to the supernatant to temporarily neutralize the acid specifically for the labeling reaction.
-
Immediately add 30 μL of Dansyl chloride solution (5 mg/mL in Acetonitrile).
-
Incubate the plate at 40°C for 15 minutes in the dark.
-
Quench the derivatization by adding 10 μL of 1% Formic Acid, returning the system to an acidic state to protect the phenyl acetate.
Step 4: UHPLC-MS/MS Analysis
-
Column: Inject 2 μL onto a sub-2 μm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 μm) maintained at 35°C.
-
Mobile Phases:
-
Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.
-
Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.
-
Dansyl-Azane: m/z 251.1 → 157.0
-
Phenyl Acetate: m/z 137.1 → 95.0
-
Monitor corresponding heavy isotope transitions for the internal standards.
-
Conclusion
The quantification of the "Azane; phenyl acetate" system requires a deep understanding of physical chemistry to prevent ex vivo analyte degradation. By abandoning disjointed legacy assays in favor of a multiplexed, acid-quenched UHPLC-MS/MS methodology, laboratories can achieve unmatched precision, throughput, and data integrity when evaluating hyperammonemia therapeutics.
References
- Sigma-Aldrich. "Phenyl acetate analytical standard 122-79-2". Sigma-Aldrich.
- Bulgarian Academy of Sciences. "Mechanism of the aminolysis of phenyl acetate: a computational study". bas.bg.
- BioKB. "Relationship - Ammonia - activates - phenyl acetate". uni.lu.
Sources
Comparative study of the antimicrobial activity of different phenylacetate salts
A Comparative Guide to the Antimicrobial Activity of Phenylacetate Salts
This guide provides a detailed comparative analysis of the antimicrobial properties of various phenylacetate salts. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to offer in-depth methodological insights and explore the underlying mechanisms of action. Our objective is to furnish the scientific community with a robust framework for evaluating these compounds, grounded in established experimental protocols and authoritative data.
Introduction: The Emerging Antimicrobial Potential of Phenylacetates
Phenylacetic acid (PAA) is a well-known natural compound, recognized as a plant auxin and a metabolic intermediate in various organisms.[1][2] PAA and its salt derivatives are gaining significant interest for their bioactivity, including potent antimicrobial effects against a broad spectrum of pathogens.[2][3] These compounds have demonstrated inhibitory action against both Gram-positive and Gram-negative bacteria, as well as various fungi.[1][3] The exploration of simple organic acids and their salts as antimicrobial agents presents a promising avenue for developing new therapeutic and preservative agents, particularly in an era of growing antimicrobial resistance. This guide focuses on elucidating the comparative efficacy of different phenylacetate forms and provides the technical basis for their standardized evaluation.
Mechanism of Antimicrobial Action
The efficacy of phenylacetic acid as an antimicrobial agent stems from its ability to induce multifaceted damage to microbial cells. Rather than targeting a single cellular process, PAA appears to initiate a cascade of disruptive events, leading to cell death.
Recent studies have elucidated several key aspects of its mechanism:[1][4]
-
Cell Membrane and Wall Disruption: PAA compromises the integrity of the cell membrane. This leads to increased permeability, resulting in the leakage of essential intracellular components such as nucleic acids, proteins, and soluble sugars.[1][4]
-
Inhibition of Metabolic Pathways: The compound has been shown to interfere with crucial metabolic processes. Specifically, it reduces the activity of key enzymes in the tricarboxylic acid (TCA) cycle, such as malate dehydrogenase (MDH) and succinate dehydrogenase (SDH), thereby crippling the cell's energy production.[1][4]
-
Disruption of Protein Synthesis: Evidence suggests that PAA inhibits the synthesis of total cellular proteins, further hampering the microbe's ability to grow and replicate.[1]
-
Induction of Oxidative Stress: PAA treatment has been correlated with a significant increase in reactive oxygen species (ROS) within the bacterial cell, inducing a state of oxidative stress that damages cellular components.[1][4]
These synergistic actions—destroying cellular barriers, disrupting energy metabolism, and halting protein production—make PAA a potent antimicrobial agent.[1]
Caption: Mechanism of Phenylacetic Acid Antimicrobial Activity.
Standardized Methodologies for Antimicrobial Susceptibility Testing
To ensure that experimental data is reproducible, comparable, and clinically relevant, antimicrobial susceptibility testing (AST) must be performed under rigorously controlled conditions.[5] The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized standards, such as M02, M07, and the comprehensive M100 document, which detail procedures for disk diffusion and dilution tests.[5][6] Adherence to these standards is paramount for generating trustworthy data.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[7][8][9] This method is considered a "gold standard" in susceptibility testing.[9]
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh the phenylacetate salt and dissolve it in a suitable solvent (e.g., sterile deionized water, or DMSO for PAA) to create a high-concentration stock solution.[10] The potency of the compound powder should be accounted for in this step.
-
Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller Hinton Broth (CAMHB) to create a range of concentrations.[11] These will be the "mother" plates or tubes, typically at 2x the final desired concentration.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.[10][12]
-
Transfer the colonies into a tube containing sterile saline or broth. Vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[9] This standard corresponds to approximately 1.5 x 10⁸ CFU/mL and can be verified visually or with a photometric device.[10]
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.[9] A typical dilution is 1:100 or 1:200 of the 0.5 McFarland suspension.[10]
-
-
Inoculation of Microtiter Plates:
-
Dispense 50 µL or 100 µL of the appropriate antimicrobial dilutions from the "mother" plate into the wells of a 96-well microtiter plate.[11][13]
-
Add an equal volume (50 µL or 100 µL) of the standardized bacterial inoculum to each well. This dilutes the antimicrobial concentration to its final 1x strength.
-
Include a sterility control well (broth only) and a growth control well (broth + inoculum, no drug).[14]
-
-
Incubation:
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air for most common aerobic bacteria.[10] Stacking plates more than four high should be avoided to ensure uniform heating.
-
-
Reading and Interpreting Results:
-
Following incubation, examine the wells for visible turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[8]
-
Caption: Standardized Workflow for Broth Microdilution MIC Assay.
Agar Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of an antimicrobial's effectiveness.[15] An antibiotic-impregnated disk is placed on an agar plate inoculated with a bacterial lawn. The agent diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth—the zone of inhibition—will form around the disk.[16][17]
-
Media Preparation:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, ensuring the final pH is between 7.2 and 7.4.
-
Pour the sterile MHA into petri dishes to a uniform depth of 4 mm and allow them to solidify on a level surface.
-
Dry the plates prior to use to remove excess surface moisture.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.[12]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum.[17]
-
Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[16]
-
Inoculate the MHA plate by streaking the swab evenly across the entire surface in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[16][17]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[16]
-
-
Application of Disks:
-
Prepare sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the phenylacetate salt solution. A solvent control disk should also be prepared.
-
Aseptically place the disks on the inoculated agar surface using sterile forceps or a dispenser.[17]
-
Ensure disks are placed at least 24 mm apart from center to center and no closer than 15 mm from the edge of the plate.[7]
-
Gently press each disk to ensure complete contact with the agar. Do not move a disk once it has been placed.[17]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours for most common bacteria.
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.
-
The size of the zone correlates with the susceptibility of the organism to the compound.
-
Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Test.
Comparative Analysis of Phenylacetate Antimicrobial Activity
Experimental data allows for a direct comparison of the antimicrobial efficacy of phenylacetic acid and its salts. The following table summarizes Minimum Inhibitory Concentration (MIC) data for PAA and sodium phenylacetate against a panel of fungal and bacterial plant pathogens.
Table 1: Comparative MIC Values of Phenylacetic Acid and Sodium Phenylacetate [18]
| Microorganism | Type | Phenylacetic Acid (µg/mL) | Sodium Phenylacetate (µg/mL) |
| Alternaria mali | Fungus | 50 | 100 |
| Colletotrichum orbiculare | Fungus | 50 | 100 |
| Cylindrocarpon destructans | Fungus | 25 | 50 |
| Fusarium moniliforme | Fungus | >1000 | >1000 |
| Fusarium oxysporum | Fungus | >1000 | >1000 |
| Magnaporthe grisea | Fungus | 100 | 200 |
| Didymella bryoniae | Fungus | 100 | 200 |
| Rhizoctonia solani | Fungus | 100 | 200 |
| Phytophthora capsici | Oomycete | 50 | 100 |
| Pythium ultimum | Oomycete | 50 | 100 |
| Bacillus subtilis | Bacterium | 100 | 200 |
| Pseudomonas syringae | Bacterium | 500 | 1000 |
| Saccharomyces cerevisiae | Yeast | 500 | 1000 |
| Candida albicans | Yeast | 500 | 1000 |
Data sourced from Kim et al. (2004).[18]
Interpretation of Data: The presented data consistently indicates that phenylacetic acid exhibits greater antimicrobial activity (lower MIC values) than its sodium salt against the tested microorganisms.[18] For every susceptible organism, the MIC of PAA was half that of sodium phenylacetate. This suggests that the protonated (acidic) form of the molecule is likely more effective at crossing the microbial cell membrane to exert its inhibitory effects. Both compounds showed limited to no activity against the tested Fusarium species at concentrations up to 1000 µg/mL.[18]
Further research has demonstrated the activity of PAA against other bacteria. For instance, PAA isolated from Bacillus megaterium showed an IC₅₀ of 0.8038 mg/mL (803.8 µg/mL) against Agrobacterium tumefaciens.[1][4] Additionally, metal complexes of PAA, such as a Cu(II)-PAA-azide complex, have been synthesized and shown to have antibacterial activity, with zones of inhibition of 3 mm and 2.5 mm against S. aureus and E. coli, respectively.[19]
Discussion and Future Directions
The available evidence strongly supports the antimicrobial potential of phenylacetic acid and its sodium salt. The superior activity of the acidic form over the salt is a critical finding, likely attributable to differences in cellular uptake. This observation underscores the importance of formulation pH in any potential application.
While the current data provides a valuable foundation, it also highlights several areas for future investigation:
-
Expansion to Other Salts: There is a notable lack of publicly available data on the antimicrobial activity of other phenylacetate salts, such as potassium, calcium, or ammonium phenylacetate. A systematic study comparing a wider range of these salts is necessary to determine if the observed trend with the sodium salt holds true and to identify potentially more effective or soluble variants.
-
Testing Against Clinically Relevant Strains: The majority of existing data focuses on plant pathogens or standard laboratory strains. Future studies should evaluate these compounds against a panel of clinically relevant, antibiotic-resistant bacteria (e.g., MRSA, VRE, ESBL-producing Enterobacteriaceae) to assess their therapeutic potential.
-
Synergy Studies: Investigating the synergistic effects of phenylacetates with existing antibiotics could reveal new combination therapies that enhance efficacy or overcome resistance.
-
Toxicology and Safety: For any therapeutic or preservative application, comprehensive toxicological studies are required to establish the safety profile of these compounds for human use.
References
-
CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]
-
Wikipedia. (n.d.). Disk diffusion test. [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
University of Technology, Iraq. (n.d.). Practical Microbiology Lab.9: Antibiotic Sensitivity Test The disk agar diffusion method. [Link]
-
U.S. Food and Drug Administration. (2024, June 20). FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. [Link]
-
American Association for Clinical Chemistry. (2019, February 28). Application of Antimicrobial Susceptibility Testing Standards to Help Combat Antimicrobial Resistance. [Link]
-
Medtigo. (n.d.). sodium benzoate/sodium phenylacetate | Dosing & Uses. [Link]
-
Kim, B. S., Lee, B. K., & Kim, K. S. (2004). Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus. Journal of Microbiology and Biotechnology, 14(3), 536-541. [Link]
-
Babu, B. K., et al. (2017). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. Journal of Chemical and Pharmaceutical Sciences, 10(1). [Link]
-
Wadhwani, A., & Scherer, B. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]
-
World Organisation for Animal Health. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Pan, X., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 10, e14220. [Link]
-
Pan, X., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. ResearchGate. [Link]
-
Kim, P. I., et al. (2004). Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. Journal of Microbiology and Biotechnology, 14(3), 536-541. [Link]
-
Wang, Q., et al. (2022). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers in Microbiology, 13, 960017. [Link]
-
U.S. Food and Drug Administration. (2004). Pharmacology/Toxicology Review and Evaluation for Ammonul. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium phenylacetate? [Link]
-
Lahtinen, S. (2012). Phenyllactic Acid: A Potential Antimicrobial Compound in Lactic acid Bacteria. Probiotics and Antimicrobial Proteins, 4(3), 143-151. [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentrations (MIC, 25 µg/mL) of tested compounds... [Link]
-
National Center for Biotechnology Information. (n.d.). Sodium Phenylacetate. PubChem Compound Summary for CID 23690424. [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentrations (MIC) (mg/mL) and minimum... [Link]
-
GlobalRx. (n.d.). Clinical Profile of Sodium Phenylacetate and Sodium Benzoate 10%-10% Solution for Injection. [Link]
-
International Journal of Advanced Research. (n.d.). Minimum Inhibitory Concentration (MIC) Of various synthetic and natural antimicrobial agents using E coli screened from VIT sewage treatment plant. [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]
Sources
- 1. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 3. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nih.org.pk [nih.org.pk]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 10. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chainnetwork.org [chainnetwork.org]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. protocols.io [protocols.io]
- 15. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 16. asm.org [asm.org]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jchps.com [jchps.com]
Precision Immuno-Analysis of Phenylacetic Acid Derivatives: A Comparative Guide to Antibody Specificity and Cross-Reactivity
Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals. Focus: Diclofenac (DCF), Aceclofenac (ACF), and related phenylacetic acid (PAA) pharmacophores.
Introduction: The Phenylacetic Acid Challenge
In drug development and environmental monitoring, Phenylacetic Acid (PAA) derivatives represent a critical class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural core—a phenyl ring attached to an acetic acid moiety—is the scaffold for major drugs like Diclofenac and Aceclofenac .
For the bioanalytical scientist, the challenge lies in metabolic interference . PAA derivatives undergo extensive Phase I and II metabolism (hydroxylation, glucuronidation). An antibody raised against the parent drug must distinguish between the active pharmaceutical ingredient (API) and its structurally distinct but immunologically similar metabolites.
This guide analyzes the performance of antibodies against PAA derivatives, focusing on the mechanistic drivers of cross-reactivity (CR) and providing a self-validating protocol for specificity assessment.
Mechanistic Insight: Hapten Design & Epitope Exposure
The specificity of an antibody is deterministically programmed during the immunogen design phase. Small molecules like PAAs are non-immunogenic haptens (molecular weight < 1000 Da) and must be conjugated to a carrier protein (e.g., BSA, KLH) to elicit an immune response.
The "Linker Logic"
The position of the linker determines which part of the molecule is exposed to the immune system (the epitope ).
-
Carboxyl-Linkage (C1 Position):
-
Strategy: The carboxylic acid of the PAA is used to attach the linker.
-
Result: The "distal" part of the molecule (the dichlorophenyl ring in Diclofenac) is maximally exposed.
-
Consequence: Antibodies generated this way often show high cross-reactivity with prodrugs or analogs that share the distal ring structure (e.g., Aceclofenac) but low cross-reactivity with ring-hydroxylated metabolites (e.g., 4'-OH-Diclofenac).
-
-
Ring-Linkage (Aromatic Substitution):
-
Strategy: A linker is introduced onto the phenyl ring itself.
-
Result: The carboxylic acid tail is exposed.
-
Consequence: Antibodies may recognize the acid chain length specifically, distinguishing PAA (acetic) from Phenylpropionic (propionic) derivatives like Ibuprofen.
-
Visualization: Hapten Exposure Strategy
The following diagram illustrates how linker placement dictates antibody recognition profiles.
Figure 1: Impact of hapten linker position on antibody specificity profiles. Carboxyl-linkage favors recognition of the aromatic core, while ring-linkage favors recognition of the acidic tail.
Comparative Performance Analysis
The data below compares the cross-reactivity profiles of Monoclonal (mAb) and Polyclonal (pAb) antibodies raised against Diclofenac.
Table 1: Cross-Reactivity (% CR) of Anti-Diclofenac Antibodies
Data synthesized from competitive ELISA assays (IC50 displacement).
| Compound | Structure / Class | Monoclonal Antibody (mAb) % CR | Polyclonal Antibody (pAb) % CR | Performance Note |
| Diclofenac (DCF) | Parent Drug | 100% | 100% | Reference Standard |
| Aceclofenac | Prodrug (Glycolic ester of DCF) | 61% - 150% | N/A* | High Risk: The mAb recognizes the shared dichlorophenyl core. |
| 4'-OH-Diclofenac | Major Metabolite (Phase I) | < 1.0% | < 1.0% | Excellent: Distinguishes parent from metabolite. |
| 5-OH-Diclofenac | Minor Metabolite | < 1.0% | < 1.0% | Excellent: No interference from minor hydroxylation. |
| Ibuprofen | Phenylpropionic Acid | < 0.1% | < 0.1% | High Specificity: Distinguishes acetic vs. propionic tail. |
| Naproxen | Naphthaleneacetic Acid | < 0.1% | < 0.1% | Distinct aromatic core prevents binding. |
| Mefenamic Acid | Anthranilic Acid Derivative | < 0.1% | 1.2% | Slight pAb cross-reactivity due to structural homology. |
*Note: N/A indicates data not explicitly quantified in the primary comparative study, but expected to be high due to pAb epitope diversity.
Analysis of Alternatives
-
Monoclonal Antibodies (mAbs): Best for metabolite discrimination . If your goal is to measure the parent drug (Diclofenac) in a patient with high levels of hydroxylated metabolites, the mAb is superior (CR < 1%). However, it fails to distinguish the prodrug Aceclofenac.
-
Polyclonal Antibodies (pAbs): Offer robust affinity but slightly broader reactivity (e.g., Mefenamic acid interaction). They are cost-effective for general screening where specific metabolite exclusion is less critical.
-
Anti-Ibuprofen Antibodies: As a negative control comparison, antibodies raised against Ibuprofen (phenylpropionic acid) show <0.1% cross-reactivity with Diclofenac, confirming that even a one-carbon difference in the acid chain is sufficient for immunological discrimination.
Experimental Protocol: Self-Validating Competitive ELISA
This protocol is designed for Cross-Reactivity Assessment . It uses a "Self-Validating" approach where internal checkpoints (CP) determine if the assay run is valid before data analysis.
Materials
-
Coating Antigen: Diclofenac-BSA conjugate (0.5 - 1.0 µg/mL).
-
Primary Antibody: Anti-Diclofenac mAb or pAb (optimized titer).
-
Competitors: Diclofenac standards (0.01 - 1000 ng/mL) and Analogs (Aceclofenac, Ibuprofen, 4'-OH-DCF).
-
Detection: HRP-conjugated secondary antibody + TMB Substrate.
Workflow
-
Coating: Coat 96-well plate with Diclofenac-BSA in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.
-
Blocking: Block with 1% Casein in PBS. 1h at 37°C.
-
Competition (Critical Step):
-
Add 50 µL of Standard/Analog (serial dilution).
-
Add 50 µL of Primary Antibody .
-
Mechanism: Free drug in solution competes with plate-bound drug for antibody binding sites.
-
Incubate 1h at 37°C.
-
-
Detection: Wash 3x. Add HRP-Secondary Antibody. Incubate 45 min.
-
Development: Add TMB. Stop with 2M H2SO4 after 15 min. Read OD450.
Self-Validating Logic Gates (Checkpoints)
Use this logic to accept or reject the assay run:
-
CP1 (Max Signal): OD450 of "Zero Standard" (B0) must be > 1.0. If < 1.0, antibody titer is too low.
-
CP2 (Background): OD450 of "Blank" (No Ab) must be < 0.1. If > 0.1, washing is insufficient.
-
CP3 (Sensitivity): IC50 of Diclofenac standard must be within ±20% of historical mean. If deviated, reagents have degraded.
Calculation of % Cross-Reactivity
Workflow Visualization
Figure 2: Self-validating ELISA workflow. The process enforces quality control checkpoints (yellow diamonds) before data calculation.
References
-
Re-assessment of monoclonal antibodies against diclofenac for their application in the analysis of environmental waters. Source: Analytical Methods (RSC Publishing) URL:[Link] (Key source for mAb cross-reactivity data with metabolites and Aceclofenac)
-
Hapten Design and Monoclonal Antibody to Fluoroacetamide, a Small and Highly Toxic Chemical. Source: MDPI (Biomolecules) URL:[Link] (Provides mechanistic insight into phenylacetic acid linker strategies)
-
Simultaneous determination of aceclofenac and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. Source: PubMed (Journal of Chromatography B) URL:[Link] (Validates the metabolic pathway and structural relationship between Aceclofenac and Diclofenac)
Comparing the auxin activity of phenylacetic acid and indole-3-acetic acid
[1][2][3][4][5][6]
Executive Summary: The Dual-Auxin System
For decades, Indole-3-acetic acid (IAA) has monopolized the spotlight as the "master regulator" of plant development. However, ignoring Phenylacetic Acid (PAA) is a methodological oversight. While IAA acts as the potent, gradient-forming director of pattern formation, PAA functions as the steady-state "base load" auxin.
This guide dissects the biophysical and physiological distinctions between these two molecules. For researchers designing synthetic auxin analogs or studying transport kinetics, understanding why PAA fails to induce polar gradients despite activating the same receptors is critical.
Mechanistic Divergence
Receptor Binding Kinetics (The "Molecular Glue" Hypothesis)
Both IAA and PAA function as "molecular glue," stabilizing the interaction between the TIR1/AFB F-box proteins and the Aux/IAA transcriptional repressors. However, their efficacy differs by orders of magnitude.
-
IAA (The Precision Key): The indole ring of IAA fits perfectly into the hydrophobic pocket of TIR1, creating a high-affinity interface (
~10–50 nM). This allows rapid degradation of Aux/IAA repressors even at low physiological concentrations. -
PAA (The Loose Agonist): PAA lacks the indole nitrogen and the specific pi-stacking capability provided by the indole ring. While it can enter the pocket, it stabilizes the TIR1-Aux/IAA complex poorly. Experimental data shows that PAA often requires concentrations 1,000-fold higher (micromolar range) to elicit the same level of Aux/IAA degradation as IAA.
The Transport Paradox: Why PAA Cannot Pattern
The most profound difference lies in transport. IAA generates morphogenic gradients (maxima and minima) essential for organogenesis (e.g., root tips, leaf veins). PAA is non-polar.[1][2]
-
IAA: Is a substrate for PIN efflux carriers.[3] This allows cells to pump IAA directionally, creating flow.
-
PAA: Is excluded by PIN proteins.[4] It moves primarily via diffusion or non-specific transporters. Consequently, PAA forms a "cloud" of auxin activity rather than a sharp stream, maintaining background growth without triggering ectopic organogenesis.
Visualizing the Pathways
Diagram 1: Auxin Signaling & Transport Logic
The following diagram contrasts the high-affinity, polar nature of IAA against the low-affinity, non-polar nature of PAA.
Caption: IAA utilizes PIN transporters to form gradients, while PAA bypasses PINs, resulting in uniform distribution and lower receptor affinity.
Quantitative Performance Comparison
The following data aggregates findings from Sugawara et al. (2015) and standard binding assays.
| Feature | Indole-3-Acetic Acid (IAA) | Phenylacetic Acid (PAA) | Implication for Research |
| Molecular Weight | 175.18 g/mol | 136.15 g/mol | PAA diffuses slightly faster in agar. |
| TIR1 Receptor Affinity ( | High (~10–50 nM) | Low (>10,000 nM estimated) | PAA requires high doses for phenotypic screening. |
| Polar Transport (PAT) | Yes (PIN-dependent) | No (PIN-independent) | PAA cannot rescue pin mutants; IAA can. |
| Endogenous Concentration | Low (tightly regulated) | High (often > IAA) | PAA acts as a buffer; IAA acts as a signal. |
| Metabolic Stability | Low (Rapid oxidation/conjugation) | Moderate/High | PAA persists longer in media/tissue. |
| Specific Activity (Bioassay) | 100% (Reference) | ~5–10% of IAA | Use 10-20x PAA concentration to match IAA effects. |
Validated Protocol: Comparative Root Inhibition Assay
Materials
-
Plant Material: Arabidopsis thaliana (Col-0) seeds.
-
Media: 0.5x Murashige & Skoog (MS) medium, 1% sucrose, 0.8% phytoagar, pH 5.7.
-
Ligands:
-
IAA Stock: 10 mM in Ethanol.
-
PAA Stock: 100 mM in Ethanol (Note the higher stock concentration due to lower potency).
-
-
Imaging: Flatbed scanner or high-res camera.
Experimental Workflow
-
Stratification: Sterilize seeds and stratify at 4°C for 2 days to synchronize germination.
-
Plate Preparation:
-
Prepare MS agar plates supplemented with increasing concentrations of auxin.
-
IAA Range: 0 nM (Mock), 10 nM, 100 nM, 1 µM.
-
PAA Range: 0 nM (Mock), 1 µM, 10 µM, 100 µM.
-
Note: The ranges differ intentionally to capture the dynamic range of both molecules.
-
-
Transfer: Transfer 5-day-old seedlings (grown on auxin-free media) to the treatment plates. Use 10 seedlings per plate.
-
Incubation: Grow vertically for 48–72 hours under long-day conditions (16h light/8h dark).
-
Quantification: Mark root tip position at T=0 and T=72h. Measure the length of new growth.
Self-Validation & Quality Control
-
The "Mock" Check: If your ethanol control (Mock) shows inhibition compared to a no-solvent plate, your solvent concentration is too high. Keep ethanol <0.1%.
-
The "Potency" Check: 100 nM IAA should inhibit root growth by ~50-80%. 100 nM PAA should show negligible inhibition (<10%). If PAA inhibits strongly at 100 nM, check for contamination or pH issues.
Auxin Metabolic Interaction Pathway
It is vital to understand that PAA and IAA are not isolated; they interact via the GH3 conjugation machinery. High PAA levels can actually lower free IAA levels by upregulating GH3 enzymes.
Caption: Reciprocal regulation: Excess PAA induces GH3 enzymes, which conjugate and inactivate free IAA.
References
-
Sugawara, S., et al. (2015). Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants.[5][4][6] Plant and Cell Physiology, 56(8), 1641–1654.
-
Cook, S. D. (2019). An Historical Review of Phenylacetic Acid. Plant and Cell Physiology, 60(2), 243–254.
-
Shimizu-Mitao, Y., & Kakimoto, T. (2014). Auxin sensitivities of all Arabidopsis Aux/IAAs for degradation in the presence of every TIR1/AFB. Plant and Cell Physiology, 55(8), 1450–1459.
-
Enders, T. A., & Strader, L. C. (2015). Auxin activity: Past, present, and future.[7] American Journal of Botany, 102(2), 180–196.
Sources
- 1. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants [escholarship.org]
- 2. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Benchmarking the synthesis of phenylacetic acid via different routes
Title: Benchmarking the Synthesis of Phenylacetic Acid: A Comparative Guide to Chemical and Biocatalytic Routes
Phenylacetic acid (PAA) is a privileged pharmacophore and a critical building block in the synthesis of penicillin G, diclofenac, and numerous agrochemicals. As process chemists and drug development professionals scale these molecules, they frequently grapple with the trade-offs between classic, highly robust chemical syntheses and modern, atom-economical or green biocatalytic approaches.
This guide critically evaluates three distinct synthetic routes to PAA. By detailing the mechanistic rationale, self-validating experimental protocols, and quantitative performance metrics, this comparison provides the field-proven insights necessary to select the optimal pathway for your specific scale-up or discovery needs.
Mechanistic Overview of Synthetic Pathways
Three primary synthetic routes converging on phenylacetic acid.
Route 1: Acid-Catalyzed Hydrolysis of Benzyl Cyanide
The Classic Workhorse
The hydrolysis of benzyl cyanide is the most established route for PAA synthesis. While base-catalyzed hydrolysis is possible, acid-catalyzed hydrolysis is preferred because it proceeds more smoothly and avoids the formation of highly stable amide intermediates that require harsh, prolonged heating to cleave.
Causality in Experimental Design: The standard protocol uses sulfuric acid and water. However, benzyl cyanide and dilute aqueous acid form a biphasic mixture that can react violently upon heating. By introducing glacial acetic acid as a co-solvent, we achieve a homogeneous reaction mixture. This moderates the exothermic hydrolysis, ensures uniform heat distribution, and prevents the reaction from violently erupting out of the apparatus [1].
Self-Validating Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 100 g of benzyl cyanide, 100 mL of distilled water, 100 mL of concentrated sulfuric acid, and 100 mL of glacial acetic acid.
-
Reaction: Heat the mixture to a gentle reflux for 45 minutes. Validation checkpoint: The complete homogenization of the initially biphasic mixture visually indicates the consumption of the nitrile.
-
Isolation: Pour the hot reaction mixture into a beaker containing 500 mL of crushed ice. The sudden drop in temperature and high polarity of the aqueous phase will force PAA to precipitate as a white solid.
-
Purification: Filter the crude solid, wash with cold water, and recrystallize from hot water to yield pure PAA flakes (m.p. 76–76.5 °C).
Route 2: Palladium-Catalyzed Carbonylation of Benzyl Chloride
The Atom-Economical Powerhouse
Carbonylation utilizes carbon monoxide (CO) to directly insert a carbonyl group into a benzylic C-X bond. This method is highly atom-economical and bypasses the use of toxic cyanide precursors entirely.
Causality in Experimental Design: The reaction relies on a biphasic system (organic solvent / aqueous NaOH) to continuously extract the formed PAA as a sodium salt, driving the equilibrium forward. However, the palladium catalyst resides in the organic phase, while the base is in the aqueous phase. The addition of tetraethylammonium chloride (TEAC) acts as a phase-transfer catalyst, shuttling hydroxide ions across the interface. This neutralizes the generated hydrochloric acid in real-time, preventing the acid from poisoning the palladium catalyst [2].
Self-Validating Protocol:
-
Setup: In a high-pressure Parr reactor, combine benzyl chloride (0.01 mol), Pd(PPh3)2Cl2 (0.13 mmol), TEAC (0.18 mmol), and 10 mL of a non-polar solvent (e.g., xylene).
-
Base Addition: Add 8 mL of 4 M aqueous NaOH.
-
Pressurization: Seal the reactor, purge with CO three times to remove oxygen, and pressurize with CO to 1.5 MPa (approx. 15 atm).
-
Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm to maximize interfacial area) for 20 hours. Validation checkpoint: A steady drop in CO pressure indicates active carbonylation.
-
Work-up: Cool the reactor, vent the CO safely, and separate the aqueous layer. Acidify the aqueous layer with concentrated HCl to pH 1. The sudden protonation of the sodium phenylacetate will cause pure PAA to crash out of the solution.
Route 3: Biocatalytic Cascade Oxidation
The Green Alternative
Biocatalysis offers an environmentally benign route, operating at ambient temperatures and neutral pH. Recent advances utilize recombinant E. coli whole-cell biocatalysts to convert L-phenylalanine or 2-phenylethanol into PAA via an enzymatic cascade.
Causality in Experimental Design: Using isolated enzymes for the oxidation of 2-phenylethanol to PAA requires the stoichiometric addition of expensive cofactors (NAD+/NADH). By employing a whole-cell system expressing L-amino acid deaminase and aldehyde dehydrogenase, the cell's native glucose metabolism handles cofactor regeneration. This self-sufficient redox loop prevents the accumulation of the intermediate phenylacetaldehyde, which is prone to over-oxidation and polymerization [3][4].
Cofactor regeneration loop in the whole-cell biocatalytic synthesis of PAA.
Self-Validating Protocol:
-
Biocatalyst Preparation: Grow recombinant E. coli cells expressing the required cascade enzymes. Harvest and resuspend the resting cells (10 g-cdw/L) in 200 mM potassium phosphate buffer (pH 8.0) containing 1% glucose.
-
Biotransformation: Add 50 mM of L-phenylalanine to the cell suspension.
-
Reaction: Incubate the mixture at 30 °C with orbital shaking (200 rpm) for 16 hours. Validation checkpoint: Monitor via HPLC; the lack of a phenylacetaldehyde peak confirms the efficiency of the dehydrogenase step.
-
Isolation: Centrifuge to remove the biomass. Acidify the supernatant to pH 2 and extract with ethyl acetate. Evaporate the organic layer to yield PAA.
Quantitative Benchmarking
To facilitate decision-making, the core metrics of each synthetic route are summarized below:
| Metric | Acid Hydrolysis | Pd-Carbonylation | Biocatalytic Cascade |
| Starting Material | Benzyl Cyanide | Benzyl Chloride | L-Phenylalanine / 2-Phenylethanol |
| Typical Yield | 77–80% | Up to 95% | ~85–90% (>99% conversion) |
| Reaction Time | 45 minutes | 20 hours | 16–24 hours |
| Temperature | Reflux (~115 °C) | 80 °C | 30 °C |
| Key Advantage | Highly robust, scalable, fast | Atom-economical, avoids cyanide | Green, mild, high selectivity |
| Primary Limitation | Toxic precursors, highly exothermic | Requires high-pressure CO gas handling | Lower volumetric productivity |
References
- Organic Syntheses Procedure: Phenylacetic Acid.Organic Syntheses.
- An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.
- Efficient Synthesis of Phenylacetate and 2‐Phenylethanol by Modular Cascade Biocatalysis.
- Identifying and minimizing byproducts in phenylacetaldehyde synthesis.Benchchem.
Side-by-side comparison of phenylacetate and its halogenated derivatives
[1]
Executive Summary: The Halogen Advantage
In the landscape of organic synthesis and medicinal chemistry, Phenylacetate (PA) serves as a fundamental scaffold.[1] However, its utility is often limited by metabolic susceptibility and moderate lipophilicity. Its halogenated derivatives (fluorinated, chlorinated, brominated analogs) offer a strategic toolkit to modulate these properties without altering the core pharmacophore.
This guide provides a technical side-by-side analysis of Phenylacetate against its 4-halogenated counterparts. The introduction of a halogen atom at the para position is not merely a structural variation; it is a functional switch that alters pKa , metabolic stability , and binding affinity through electronic withdrawal and lipophilic expansion.
Physicochemical Profile
The following data aggregates experimental values to highlight the trends introduced by halogenation. Note the distinct increase in lipophilicity (LogP) and the subtle acidification (lower pKa) caused by the electron-withdrawing nature of the halogens.
Table 1: Comparative Physicochemical Properties
| Property | Phenylacetic Acid (PAA) | 4-Fluorophenylacetic Acid | 4-Chlorophenylacetic Acid | 4-Bromophenylacetic Acid |
| Formula | ||||
| MW ( g/mol ) | 136.15 | 154.14 | 170.59 | 215.05 |
| Melting Point | 76–77 °C | 83–86 °C | 104–106 °C | 117–119 °C |
| pKa (H₂O) | 4.31 | ~4.25 | 4.19 | 4.18 |
| LogP (Exp) | 1.41 | 1.65 | 2.10 | 2.38 |
| Hammett | 0.00 | 0.06 | 0.23 | 0.23 |
Key Insight: The 4-Chloro and 4-Bromo derivatives provide a significant boost in lipophilicity (+0.7 to +1.0 LogP units) compared to the parent PAA, facilitating membrane permeability in drug delivery systems.
Synthetic Utility & Reactivity[1][4][5]
Electronic Effects on Carbonyl Activity
The reactivity of phenylacetates is governed by the transmission of electronic effects through the methylene spacer. While the methylene group insulates the carbonyl from strong resonance effects, inductive effects persist.
-
Nucleophilic Attack: Halogens (EWG) at the para position decrease the electron density at the carbonyl carbon, making the ester/acid more susceptible to nucleophilic attack (e.g., hydrolysis, transesterification).
-
Hammett Correlation: The alkaline hydrolysis of ethyl phenylacetates follows a Hammett relationship with a positive
value (+0.4 to +0.8), confirming that electron-withdrawing groups accelerate hydrolysis.
Diagram: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates how halogen selection dictates the chemical behavior of the phenylacetate scaffold.
Caption: SAR logic flow demonstrating how specific halogen substitutions drive metabolic stability, potency, and chemical reactivity.
Biological Performance
Anticancer Potency (Platinum Complexes)
Recent studies utilizing Platinum(IV) complexes with halogenated phenylacetate ligands demonstrate a clear superiority over cisplatin and the non-halogenated parent.
-
Mechanism: The halogenated ligands enhance cellular uptake via increased lipophilicity and facilitate interaction with DNA through intercalation or minor groove binding.
-
Data Highlight: In Du145 prostate cancer lines, the 4-Fluoro derivative exhibited a
of 0.7 nM , making it ~1700-fold more potent than cisplatin and significantly more potent than the unsubstituted phenylacetate complex.
Auxin Activity (Agrochemistry)
Phenylacetic acid is a natural auxin, albeit weaker than Indole-3-acetic acid (IAA).[2]
-
Lipophilicity Correlation: The biological activity of phenylacetate derivatives in plant tissue (e.g., coleoptile elongation) correlates strongly with lipophilicity.
-
Performance: 4-Chlorophenylacetic acid shows enhanced auxin activity compared to PAA, attributed to its ability to penetrate plant cuticles and resist oxidative degradation (blocking ring hydroxylation).
Enzymatic Hydrolysis (Biocatalysis)
In biocatalytic applications (e.g., kinetic resolution using Lipases), the rate of hydrolysis is a trade-off between electronic activation and steric hindrance.
-
Electronic: 4-Cl and 4-Br derivatives hydrolyze faster under alkaline conditions due to inductive stabilization of the tetrahedral intermediate.
-
Steric: For enzymatic pockets (e.g., Burkholderia cepacia lipase), the 4-position is distal enough to avoid major steric clashes, allowing the electronic effect to dominate.
Experimental Protocols
Protocol A: Industrial Synthesis via Carbonylation
Best for: Scalable production of Halogenated Phenylacetic Acids.
Principle: Palladium-catalyzed carbonylation of benzyl chlorides avoids the use of toxic cyanides (classic Kolbe nitrile synthesis).
Reagents:
-
Substrate: 4-Chlorobenzyl chloride (1.0 eq)
-
Catalyst:
(0.1 mol%) -
Solvent: Xylene / 4M NaOH (Biphasic)
-
Atmosphere: CO (1.5 MPa)
-
Additive: Tetraethylammonium chloride (TEAC) (Phase transfer catalyst)
Workflow:
-
Charge: Load autoclave with 4-chlorobenzyl chloride, Xylene, and TEAC.
-
Catalyst Addition: Add Pd catalyst and aqueous NaOH.
-
Pressurize: Purge with
, then pressurize to 1.5 MPa with CO. -
Reaction: Heat to 80°C with vigorous stirring (800 rpm) for 20 hours.
-
Work-up: Cool, vent CO. Separate aqueous layer.[3] Acidify with HCl to pH < 2.
-
Isolation: Filter the precipitated 4-chlorophenylacetic acid. Recrystallize from water/ethanol.
Validation: Yields typically exceed 90%. Purity confirmed by MP (104-106°C) and HPLC.
Protocol B: Comparative Enzymatic Hydrolysis Assay
Best for: Determining kinetic stability of esters.
Objective: Compare hydrolysis rates of Ethyl Phenylacetate vs. Ethyl 4-Chlorophenylacetate.
-
Preparation: Prepare 10 mM solutions of both esters in Phosphate Buffer (pH 7.5) with 10% DMSO (co-solvent).
-
Enzyme: Add Pig Liver Esterase (PLE) or Lipase PS (10 U/mL).
-
Monitoring: Monitor the production of the free acid via pH-stat titration (maintaining pH 7.5 with 0.01 M NaOH) or HPLC (C18 column, 60:40 MeOH:Water).
-
Calculation: Plot consumption of NaOH vs. time. Calculate initial rate (
).-
Expectation: The 4-Chloro derivative will show a higher
due to the electron-withdrawing effect facilitating the nucleophilic attack of the enzyme's serine residue.
-
Diagram: Experimental Workflow (Carbonylation)
Caption: Step-by-step workflow for the Pd-catalyzed carbonylation synthesis of halogenated phenylacetates.
References
-
Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates. MDPI / NIH. (2022). Demonstrates superior cytotoxicity of 4-F and 4-Br derivatives in prostate cancer models.
-
An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of Chemical Research. (2019). details the Pd-catalyzed synthesis protocol from benzyl chlorides.
-
Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters. Collection of Czechoslovak Chemical Communications. (2001). Provides Hammett correlation data for hydrolysis rates.[4][5]
-
Structure-Activity Relationship in the Auxin Activity of Mono-Substituted Phenylacetic Acids. Plant Physiology. Establishes the link between lipophilicity and auxin activity.
-
Efficient α-selective chlorination of phenylacetic acid. RSC Advances. (2015). Provides context on halogenation methodologies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. 2-(4-Chlorophenoxy)phenylacetic acid | 25563-04-6 [chemicalbook.com]
- 4. web.viu.ca [web.viu.ca]
- 5. 637. The transmission of polar effects through aromatic systems. Part III. Hammett σ-constants - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Nitrogen-Scavenging Agents in Hyperammonemia: A Comparative Analysis
For researchers and clinicians in drug development and metabolic disorders, the management of hyperammonemia—a condition characterized by toxic levels of ammonia in the blood—is a critical challenge. This guide provides an in-depth comparative analysis of therapeutic agents designed to mitigate hyperammonemia, with a focus on phenylacetate and its modern derivatives. The initial query, "Azane;phenyl acetate," points toward the fundamental chemical relationship at the heart of this therapy: the interaction between ammonia (an azane) and a therapeutic scavenger, phenylacetate. This guide moves beyond a simple product overview to offer a technical, data-driven comparison for the scientific community.
The Challenge: Urea Cycle Disorders and the Need for Nitrogen Scavenging
The primary driver of hyperammonemia in the context of drug development is often congenital Urea Cycle Disorders (UCDs).[1] The urea cycle is the body's main pathway for detoxifying ammonia, a byproduct of protein metabolism, by converting it into urea for excretion.[2] A deficiency in any of the cycle's enzymes leads to the rapid accumulation of ammonia, which is highly neurotoxic and can lead to severe brain damage, coma, or death if untreated.[1][3]
The core therapeutic strategy for UCDs involves providing an alternative pathway for waste nitrogen excretion.[2][4] This is achieved through "nitrogen-scavenging" drugs that bind to nitrogen-rich amino acids, forming conjugates that can be safely excreted in the urine.
Mechanism of Action: The Phenylacetate Pathway
The foundational therapeutic agent, sodium phenylacetate, operates by providing an alternative route for nitrogen disposal. Its active metabolite, phenylacetate (PAA), is the key player in this process.
-
Activation: Phenylacetate is converted to phenylacetyl-CoA.[5]
-
Conjugation: In the liver and kidneys, phenylacetyl-CoA combines with glutamine, an amino acid that carries two nitrogen atoms.[5][6]
-
Excretion: This reaction forms phenylacetylglutamine (PAGN), which is then excreted in the urine.[5]
Each mole of phenylacetate effectively removes two moles of nitrogen, thus reducing the body's total ammonia load and bypassing the defective urea cycle.[7]
Caption: Mechanism of Phenylacetate as a Nitrogen Scavenger.
Comparative Analysis of Nitrogen-Scavenging Agents
While sodium phenylacetate (often co-administered with sodium benzoate) is effective, its clinical use is hampered by a strong, unpleasant odor and taste, leading to poor patient compliance.[2][4] This has driven the development of more palatable and potentially more effective alternatives.
| Feature | Sodium Phenylacetate (IV) | Sodium Phenylbutyrate (Oral) | Glycerol Phenylbutyrate (Oral Liquid) |
| Drug Type | Active Drug | Prodrug | Prodrug |
| Active Moiety | Phenylacetate (PAA) | Phenylacetate (PAA) | Phenylacetate (PAA) |
| Administration | Intravenous (for acute crises) | Oral (powder, granules, tablets) | Oral (liquid) |
| Key Advantage | Rapid action for acute hyperammonemic crises.[8] | Improved palatability over PAA.[2] | Tasteless and odorless, sodium-free, potentially improved ammonia control.[9][10] |
| Key Disadvantage | Requires hospitalization; risk of neurotoxicity at high doses.[11][12] | Aversive taste/odor, high sodium load, large pill burden.[4][13] | Potential for reduced digestion in patients with pancreatic insufficiency; neurotoxicity risk if PAA accumulates.[7][14] |
Experimental Data: Efficacy Comparison
Direct head-to-head trials have established the non-inferiority of newer agents compared to their predecessors, with some studies suggesting superior ammonia control.
| Study Metric | Sodium Phenylbutyrate (NaPBA) | Glycerol Phenylbutyrate (GPB) | Outcome & Citation |
| 24-hr Ammonia AUC (µmol·h/L) | 815 | 604 | In a switch-over study of pediatric patients (6-17 years), GPB demonstrated lower ammonia exposure.[15] |
| 24-hr Ammonia AUC (µmol·h/L) | 720 | 632 | In pediatric patients (2-5 years), GPB also showed lower ammonia exposure.[15] |
| 24-hr Ammonia AUC (µmol/L) | 38.4 | 26.2 | In an adult switch-over study, ammonia values on GPB were ~30% lower than on NaPBA.[16][17][18] |
| Hyperammonemic Crises (HACs) | 2 events | 0 events | In a Phase 2 study, two patients experienced HACs on NaPBA, while none did on GPB.[16][17][18] |
| HAC Rate (Pre-study vs. On GPB) | 44% (pre-study) | 25% (on GPB) | A long-term follow-up showed a significant reduction in HACs in pediatric patients after switching from NaPBA to GPB. |
Experimental Data: Adverse Effect Profiles
Patient tolerance is a critical factor in the long-term management of UCDs. The side effect profiles differ, largely due to the formulation and delivery mechanism.
| Adverse Effect | Sodium Phenylacetate/Benzoate (IV) | Sodium Phenylbutyrate (Oral) | Glycerol Phenylbutyrate (Oral) |
| Gastrointestinal | Nausea, Vomiting. | Nausea, Vomiting, Diarrhea, Decreased Appetite.[4] | Diarrhea, Flatulence, Nausea, Vomiting, Abdominal Pain.[7][14][19] |
| Neurological | Confusion, Somnolence, Headache (risk of PAA neurotoxicity).[6] | Headache, Dizziness, Fatigue.[4] | Headache, Dizziness, Fatigue (risk of PAA neurotoxicity).[7][14][19] |
| Metabolic | Hypokalemia, Metabolic Acidosis, Hyperglycemia.[20] | Metabolic Acidosis, Renal Tubular Acidosis.[2] | Metabolic Acidosis.[14] |
| Other | Injection site reactions, Hypotension (in neonates).[20] | Distinct body odor, Menstrual dysfunction.[4][21] | Rash.[14] |
Experimental Protocols for Clinical Monitoring
Effective management of UCDs with nitrogen-scavenging agents requires rigorous monitoring of both therapeutic efficacy (ammonia levels) and drug metabolism (phenylacetate and its metabolites).
Protocol 1: Quantification of Blood Ammonia
Principle: The enzymatic method utilizing glutamate dehydrogenase (GLDH) is the most common automated method.[22] It measures the decrease in absorbance at 340 nm as NADPH is consumed in the conversion of α-ketoglutarate and ammonia to glutamate.[23]
Step-by-Step Methodology:
-
Sample Collection: Collect venous or arterial blood into a pre-chilled tube containing EDTA or lithium heparin anticoagulant. Avoid tourniquet use if possible to prevent spurious increases.[22]
-
Sample Handling (CRITICAL): Place the sample immediately on ice. Centrifuge at 2000-3000 x g for 10 minutes at 4°C within 15 minutes of collection to separate plasma.[22] Delays or improper handling can lead to falsely elevated ammonia levels.
-
Reagent Preparation:
-
Reconstitute the Ammonia Assay Reagent (containing α-ketoglutaric acid and NADPH) with deionized water as per the manufacturer's instructions (e.g., Sigma-Aldrich AA0100).[23]
-
Prepare a set of ammonia standards by serially diluting a stock solution (e.g., 10 µg/ml) to create a standard curve (e.g., 0, 2.5, 5, 10, 15 µg/ml).[23]
-
-
Assay Procedure (Automated Analyzer):
-
Pipette plasma samples, standards, and controls into sample cups.
-
The analyzer automatically adds the GLDH enzyme solution and the assay reagent to the samples.
-
The instrument monitors the rate of decrease in absorbance at 340 nm at a controlled temperature (e.g., 37°C).
-
-
Data Analysis: The change in absorbance per minute (ΔA340/min) is calculated. The concentration of ammonia in the patient samples is determined by comparing their ΔA340/min to the standard curve.
Caption: Workflow for Blood Ammonia Quantification.
Protocol 2: Quantification of Phenylacetate and Metabolites
Principle: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides a robust, sensitive, and rapid method for the simultaneous determination of phenylbutyrate (PB), phenylacetate (PAA), and phenylacetylglutamine (PAGN) in plasma and urine.[24][25]
Step-by-Step Methodology:
-
Sample Preparation (Plasma):
-
To 50 µL of plasma, add an internal standard solution (containing deuterated analogues of the analytes).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Sample Preparation (Urine):
-
Thaw frozen urine samples and centrifuge to remove particulates.
-
Dilute the urine sample (e.g., 1:10) with mobile phase or deionized water.
-
Add the internal standard solution.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the prepared sample onto a reverse-phase C18 or similar column. Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The total run time is typically short (e.g., <8 minutes).[25]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Detection: Use Selected Reaction Monitoring (SRM) to detect and quantify each analyte and its corresponding internal standard based on their specific precursor-to-product ion transitions.
-
-
Data Analysis:
-
Generate a standard curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Quantify the concentration of PB, PAA, and PAGN in the patient samples from the standard curve.
-
Caption: LC-MS/MS Workflow for Drug Metabolite Analysis.
Conclusion and Future Directions
The evolution from sodium phenylacetate to its prodrugs, sodium phenylbutyrate and glycerol phenylbutyrate, marks a significant advancement in the chronic management of urea cycle disorders. While all three agents rely on the same fundamental mechanism of nitrogen scavenging via phenylacetate, the newer formulations offer substantial improvements in patient compliance and may provide more stable ammonia control.[9][26] Glycerol phenylbutyrate, in particular, offers a tasteless, odorless, and sodium-free alternative that has been shown to be at least non-inferior, and in some measures superior, to sodium phenylbutyrate in controlling ammonia levels and reducing hyperammonemic crises.[15][16]
The choice of agent depends on the clinical scenario: intravenous sodium phenylacetate/benzoate remains a cornerstone for treating acute, life-threatening hyperammonemia, while glycerol phenylbutyrate represents the current state-of-the-art for chronic oral therapy.[1][3] Rigorous experimental monitoring of blood ammonia and drug metabolite levels is paramount to ensure both safety and efficacy, preventing the accumulation of neurotoxic phenylacetate while confirming adequate nitrogen scavenging.
Future research will likely focus on gene therapy as a potential cure for UCDs, but until then, optimizing nitrogen-scavenging therapies remains a critical goal for improving the quality of life and clinical outcomes for these patients.
References
-
RAVICTI (glycerol phenylbutyrate) Safety Information. [Link]
-
Pharmacology Review: Sodium Phenylacetate and Sodium Benzoate in the Treatment of Neonatal Hyperammonemia. NeoReviews. [Link]
-
What are the side effects of Glycerol Phenylbutyrate? Patsnap Synapse. [Link]
-
What is the mechanism of Sodium phenylacetate? Patsnap Synapse. [Link]
-
RAVICTI (glycerol phenylbutyrate) oral liquid Label. accessdata.fda.gov. [Link]
-
What are the side effects of Sodium phenylacetate? Patsnap Synapse. [Link]
-
Profile of sodium phenylbutyrate granules for the treatment of urea-cycle disorders. PMC. [Link]
-
Sodium Benzoate/Sodium Phenylacetate: Uses, Side Effects. MedicineNet. [Link]
-
Glycerol phenylbutyrate. wikidoc. [Link]
-
Suggested guidelines for the diagnosis and management of urea cycle disorders: First revision. Oslo universitetssykehus HF. [Link]
-
Side Effects and Safety | RAVICTI (glycerol phenylbutyrate) For HCPs. [Link]
-
sodium phenylacetate and sodium benzoate. LHSC. [Link]
-
(PDF) Suggested Guidelines for the Diagnosis and Management of Urea Cycle Disorders. ResearchGate. [Link]
-
Phenylbutyrate, Sodium Benzoate. LiverTox - NCBI Bookshelf. [Link]
-
Ravicti Glycerol Phenylbutyrate MCP-242. Molina Healthcare. [Link]
-
What are the side effects of Sodium Phenylbutyrate? Patsnap Synapse. [Link]
-
Sodium phenylbutyrate. Therapeutic Goods Administration (TGA). [Link]
-
Ammonaps, sodium phenylbutyrate. EMA. [Link]
-
The Side Effects of Sodium Phenylacetate and Sodium Benzoate. Biomedicus. [Link]
-
Clinical Guideline Urea Cycle Disorder (UCD) Treatment Agents. BCBSND. [Link]
-
Suggested guidelines for the diagnosis and management of urea cycle disorders: First revision. PubMed. [Link]
-
5.01.611 Pharmacologic Treatment of Urea Cycle Disorders. Florida Blue. [Link]
-
Ammonia (plasma, blood). Association for Laboratory Medicine. [Link]
-
Improved assay protocol for measurement of ammonia on the Roche Cobas 8000 automated platform. PMC. [Link]
-
Phase 2 Comparison of A Novel Ammonia Scavenging Agent With Sodium Phenylbutyrate In Patients With Urea Cycle Disorders. PMC. [Link]
-
Glycerol phenylbutyrate for the maintenance treatment of patients with deficiencies in enzymes of the urea cycle. Taylor & Francis. [Link]
-
Phase 2 Comparison of A Novel Ammonia Scavenging Agent With Sodium Phenylbutyrate In Patients With Urea Cycle Disorders: Safety, Pharmacokinetics And Ammonia Control. ResearchGate. [Link]
-
glycerol-phenylbutyrate-ravict-final-july-2018-for-website.pdf. Scottish Medicines Consortium. [Link]
-
Phase 2 Comparison of a Novel Ammonia Scavenging Agent With Sodium Phenylbutyrate in Patients With Urea Cycle Disorders: Safety, Pharmacokinetics and Ammonia Control. PubMed. [Link]
-
Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. PubMed. [Link]
-
Comparative Efficacy of Phenylbutyrate vs. Benzoate in Urea Cycle Disorders. Grantome. [Link]
-
Hyperammonemic crises in patients with urea cycle disorders on chronic nitrogen scavenger therapy with either sodium phenylbutyrate or glycerol phenylbutyrate. Neuropsychiatry Journal. [Link]
-
Sodium Phenylacetate and Sodium Benzoate Injection: Package Insert / Prescribing Info. Drugs.com. [Link]
-
Ammonia Assay (AA). ScienCell Research Laboratories. [Link]
-
Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. ResearchGate. [Link]
-
Investigating a Systematic and Widespread Misidentification in the Metabolic Profiling Literature: Phenylacetylglutamine and Phe. Spiral. [Link]
-
Urea Cycle Disorders. OHP Preferred Drug List. [Link]
-
(PDF) Urine Phenylacetylglutamine Determination in Patients with Hyperphenylalaninemia. ResearchGate. [Link]
-
Ammonaps (sodium phenylbutyrate) vs Relyvrio (sodium phenylbutyrate and taurursodiol). Vidal. [Link]
-
Pharmacotherapies that specifically target ammonia for the prevention and treatment of hepatic encephalopathy in adults with cirrhosis. Cochrane Library. [Link]
-
Urine Phenylacetylglutamine Determination in Patients with Hyperphenylalaninemia. PMC. [Link]
-
Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Agilent. [Link]
Sources
- 1. premera.com [premera.com]
- 2. Profile of sodium phenylbutyrate granules for the treatment of urea-cycle disorders: patient perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. What are the side effects of Sodium Phenylbutyrate? [synapse.patsnap.com]
- 5. EXECUTIVE SUMMARY - Glycerol Phenylbutyrate (Ravicti) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What are the side effects of Sodium phenylacetate? [synapse.patsnap.com]
- 7. What are the side effects of Glycerol Phenylbutyrate? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
- 9. Phenylbutyrate, Sodium Benzoate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suggested guidelines for the diagnosis and management of urea cycle disorders: First revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ravicti.eu [ravicti.eu]
- 15. molinahealthcare.com [molinahealthcare.com]
- 16. experts.umn.edu [experts.umn.edu]
- 17. Phase 2 Comparison of A Novel Ammonia Scavenging Agent With Sodium Phenylbutyrate In Patients With Urea Cycle Disorders: Safety, Pharmacokinetics And Ammonia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase 2 comparison of a novel ammonia scavenging agent with sodium phenylbutyrate in patients with urea cycle disorders: safety, pharmacokinetics and ammonia control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Glycerol phenylbutyrate - wikidoc [wikidoc.org]
- 20. sodium phenylacetate and sodium benzoate | LHSC [lhsc.on.ca]
- 21. tga.gov.au [tga.gov.au]
- 22. labmed.org.uk [labmed.org.uk]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
Reproducibility of Phenylacetic Acid’s Biological Effects: A Comparative Technical Guide
Executive Summary: The Kinetic Barrier to Reproducibility
Phenylacetic Acid (PAA) represents a classic paradox in pharmacological reproducibility. While its mechanism as a nitrogen scavenger and differentiating agent is biochemically robust, published studies often exhibit high variability in efficacy and toxicity.
The Core Issue: PAA exhibits nonlinear, saturable pharmacokinetics . The conversion of PAA to Phenylacetyl-CoA (catalyzed by acyl-CoA synthetase) is the rate-limiting step.[1] Once this enzyme system is saturated, plasma PAA levels spike disproportionately, leading to neurotoxicity (drug accumulation) rather than therapeutic glutamine conjugation.
The Solution: Reproducibility depends not on the molecule itself, but on the delivery kinetics . Studies using bolus IV PAA often report toxicity and variable efficacy, whereas those using slow-release prodrugs (Phenylbutyrate or Glycerol Phenylbutyrate) achieve steady-state conjugation with high reproducibility.
Part 1: Mechanistic Foundation & Signaling Pathways
The Nitrogen Scavenging Pathway (Primary Mechanism)
PAA bypasses the defective urea cycle by conjugating with Glutamine (Gln) to form Phenylacetylglutamine (PAGN), which is renally excreted. This removes two nitrogen atoms per molecule of PAGN.
The Antitumor/Differentiating Pathway (Secondary Mechanism)
High levels of PAA deplete plasma Glutamine, starving glutamine-addicted tumor cells. Additionally, PAA inhibits protein prenylation (farnesylation), arresting cell growth in the G1 phase.
Pathway Visualization
The following diagram illustrates the metabolic fate of PAA and its prodrugs, highlighting the saturation point that causes reproducibility issues.
Caption: Figure 1. Metabolic pathway of PAA showing the critical saturation point at Acyl-CoA Synthetase. Saturation leads to exponential PAA accumulation and neurotoxicity.
Part 2: Comparative Performance Guide
This section compares the three primary forms of PAA delivery. For reproducible biological effects, Glycerol Phenylbutyrate (GPB) is the superior standard due to its linear pharmacokinetic profile.
Table 1: Comparative Efficacy & Reproducibility Profile
| Feature | Sodium Phenylacetate (IV) | Sodium Phenylbutyrate (NaPB) | Glycerol Phenylbutyrate (GPB) |
| Nature | Active Metabolite (Salt) | Prodrug (Salt) | Pre-Prodrug (Triglyceride) |
| Delivery | Intravenous (Bolus/Infusion) | Oral (Tablets/Powder) | Oral (Liquid) |
| PK Profile | Nonlinear/Saturable | Rapid Absorption (Peak & Trough) | Slow Release (Pseudo-Linear) |
| Reproducibility | Low (High risk of saturation) | Medium (Variable absorption) | High (Steady state maintained) |
| Toxicity Risk | High (Neurotoxicity if infused too fast) | Moderate (Peak-associated toxicity) | Low (No drastic peaks) |
| Nitrogen Scavenging | Direct (Immediate) | Requires β-oxidation | Requires Hydrolysis + β-oxidation |
| Key Limitation | 98% protein bound; saturable metabolism causes drug accumulation. | High sodium load; offensive taste reduces compliance. | Cost; requires pancreatic enzymes for hydrolysis. |
Expert Insight on Selection:
-
For Acute Hyperammonemia (Crisis): Use Sodium Phenylacetate (IV) . The need for immediate scavenging outweighs reproducibility concerns. Strict monitoring of plasma levels is required.
-
For Chronic Management/Research: Use Glycerol Phenylbutyrate .[2][3] It provides the most stable PAA exposure, minimizing the "peak-and-trough" variability seen with NaPB, making it the gold standard for reproducible long-term studies.
Part 3: Validated Experimental Protocols
To ensure reproducibility, you must validate the concentration of active PAA in your system. Relying on "administered dose" is insufficient due to the metabolic saturation described above.
Protocol 3.1: HPLC Quantification of PAA in Plasma
This protocol uses direct derivatization to ensure sensitivity and specificity, avoiding the variability of simple UV detection.
Objective: Quantify free PAA levels to ensure they remain below the saturation threshold (approx. 400–500 µg/mL in humans).
Reagents:
-
Derivatizing Agent: DMEQ-hydrazide (6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide).[4]
-
Catalyst: Pyridine + EDC (1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide).[4]
-
Mobile Phase: Acetonitrile / 20mM Phosphate Buffer (pH 3.0).
Workflow:
-
Sample Prep: Mix 50 µL Plasma + 50 µL Internal Standard (p-Methylphenylacetic acid).
-
Deproteinization: Add 200 µL Acetonitrile, vortex, centrifuge at 10,000 x g for 10 min.
-
Derivatization: Take 100 µL supernatant. Add 100 µL DMEQ-hydrazide solution + 100 µL EDC/Pyridine. Incubate at 37°C for 20 mins.
-
HPLC Setup:
-
Validation: Linear range should be established between 1–1000 µg/mL.
Protocol 3.2: Assessment of Glutamine Conjugation Efficiency
For studies measuring efficacy, tracking the PAA:PAGN ratio is the only self-validating metric.
Logic: A ratio of PAA:PAGN > 1.0 indicates metabolic saturation (the system cannot conjugate fast enough). A ratio < 1.0 indicates efficient scavenging.
-
Collect Urine (24h) or Plasma.
-
Measure PAA and PAGN using the HPLC method above (PAGN elutes earlier than PAA on C18).
-
Calculate Molar Ratio:
-
Interpretation:
-
Index > 0.8: High Efficiency (Reproducible data).[6]
-
Index < 0.5: Saturation/Toxicity (Data likely compromised by nonlinear PK).
-
Part 4: References
-
Mechanism of Sodium Phenylacetate & Nitrogen Scavenging Source: Patsnap Synapse / Vertex AI Search Summary: Describes the conjugation of phenylacetyl-CoA with glutamine to form phenylacetylglutamine, bypassing the urea cycle.[1] 1
-
Comparative Pharmacokinetics: Glycerol Phenylbutyrate vs. Sodium Phenylbutyrate Source: Molecular Genetics and Metabolism (via NIH/PubMed) Summary: A Phase 2 switch-over study showing GPB has lower peak variability and similar total nitrogen scavenging efficacy compared to NaPB, with better reproducibility. 2
-
Nonlinear Pharmacokinetics of Phenylacetic Acid Source: NIH / PubMed Summary: Analysis of PAA exposure across subpopulations, highlighting nonlinear kinetics and the lack of correlation between PAA levels and adverse events in certain controlled populations.[7] 7
-
HPLC Method for Phenylacetic Acid Detection Source: Biological and Pharmaceutical Bulletin (via NIH) Summary: Describes a highly sensitive column-switching HPLC method with fluorescence detection for free PAA in plasma. 4
-
Anticancer Effects of Phenylacetate and Derivatives Source: Pharmaceutical Sciences Summary: Investigates the cytotoxicity and pro-apoptotic activity of phenylacetamide derivatives, validating the apoptotic mechanism in cancer cell lines.[8][9] 8
Sources
- 1. What is the mechanism of Sodium phenylacetate? [synapse.patsnap.com]
- 2. providence.elsevierpure.com [providence.elsevierpure.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Analysis of Phenylacetic Acid on Ascentis® C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 6. medipol.edu.tr [medipol.edu.tr]
- 7. Exposures of Phenylacetic Acid and Phenylacetylglutamine Across Different Subpopulations and Correlation with Adverse Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
Does ammonium phenylacetate have better solubility than phenylacetic acid?
Yes. Ammonium phenylacetate demonstrates significantly higher aqueous solubility than phenylacetic acid.
While phenylacetic acid (PAA) is a lipophilic weak acid with limited solubility in water (~15 g/L at 20°C), ammonium phenylacetate (APA) is its ionic salt form. Like most ammonium salts of carboxylic acids, it is freely soluble in water, often exceeding 500–1000 g/L depending on temperature. This drastic difference is the primary reason the salt form is preferred in industrial fermentation feeds (e.g., Penicillin G production) to prevent precursor precipitation and ensure consistent bioavailability.
Physicochemical Profile & Data Comparison
The following table contrasts the key physical properties of the free acid versus its ammonium salt. Note the shift from a molecular solid to an ionic lattice, which drives the solubility performance.
| Property | Phenylacetic Acid (PAA) | Ammonium Phenylacetate (APA) |
| CAS Number | 103-82-2 | 7188-16-1 |
| Formula | ||
| Molecular Weight | 136.15 g/mol | 153.18 g/mol |
| Physical State | White crystalline solid | White crystalline solid / Hygroscopic |
| Aqueous Solubility (20°C) | ~15 g/L (Sparingly Soluble) | > 600 g/L (Freely Soluble) * |
| pKa | 4.31 | N/A (Fully dissociated salt) |
| pH (1% Solution) | Acidic (~3.0) | Neutral to slightly alkaline (~7.0–8.0) |
*Note: While specific gravimetric data for APA is rare in literature compared to the sodium salt (which is ~1000 g/L), ammonium salts of short-chain aromatic acids consistently exhibit solubility profiles similar to or exceeding their sodium counterparts due to the high solvation energy of the ammonium ion.
Mechanism of Solubility: The "Why"
To understand the solubility disparity, we must look at the molecular interactions at play.
Phenylacetic Acid (The Molecular Barrier)
PAA exists as a neutral molecule in water (below its pKa of 4.31).
-
Lattice Energy: The molecules are held together in the crystal lattice by strong intermolecular hydrogen bonds (dimerization of carboxylic groups) and van der Waals forces between the phenyl rings.
-
Hydration: Water molecules struggle to break these dimers. The hydrophobic phenyl ring disrupts the hydrogen bonding network of water (the hydrophobic effect), making dissolution energetically unfavorable.
Ammonium Phenylacetate (The Ionic Advantage)
APA is an ionic salt. When placed in water, it dissociates completely:
-
Ion-Dipole Interactions: Water molecules immediately surround the charged ammonium (
) and phenylacetate ( ) ions. The energy released by this hydration (solvation energy) far exceeds the lattice energy holding the crystal together. -
Entropy: The dissociation increases the entropy of the system significantly, driving the dissolution process forward.
Figure 1: Mechanistic pathway of dissolution. PAA is limited by dimer stability, while APA is driven by ionic dissociation.
Experimental Validation Protocols
As a researcher, you should verify these properties before scaling up any process (e.g., fermentation feeding).
Protocol A: Preparation of Ammonium Phenylacetate Solution
Objective: Convert insoluble PAA to soluble APA for liquid handling.
-
Calculate Stoichiometry: Weigh 13.6 g (0.1 mol) of Phenylacetic Acid.
-
Slurry Formation: Suspend the PAA in 50 mL of deionized water. Observation: The solid will not dissolve; it will form a white slurry.
-
Neutralization: Slowly add 10 mL of Ammonium Hydroxide (28-30%
solution) while stirring.-
Reaction:
-
Exotherm: Monitor temperature; the reaction is slightly exothermic.
-
-
Endpoint: The white slurry will clear rapidly as the pH rises above 5.0. Continue adding ammonia until the solution is clear and pH reaches 7.0–7.5.
-
Result: You now have a concentrated (~25% w/v) solution of Ammonium Phenylacetate.
Protocol B: Comparative Solubility Test (Shake-Flask Method)
Objective: Quantify the solubility limit.
-
Preparation: Prepare two 100 mL Erlenmeyer flasks.
-
Flask A: Water (pH 2.0, adjusted with HCl).
-
Flask B: Water (pH 8.0, adjusted with
).
-
-
Saturation: Add Phenylacetic acid in 1g increments to both flasks at 25°C, shaking vigorously between additions.
-
Observation:
-
Flask A (Simulating Free Acid): Saturation will occur rapidly (after ~1.5 g). Undissolved solid will persist.
-
Flask B (Simulating Ammonium Salt): You will be able to add >50g of precursor without observing precipitation, as the PAA converts to APA in the alkaline environment.
-
-
Quantification (Optional): Filter excess solids, dry, and weigh to calculate exact solubility (Mass Added - Mass Recovered).
Implications for Drug Development & Fermentation
The solubility difference is not just academic; it dictates process engineering strategies, particularly in Penicillin G biosynthesis .
-
Toxicity Management: PAA is toxic to the Penicillium chrysogenum fungus at high concentrations. However, the fungus requires a constant supply of the phenylacetyl side chain.
-
The "Feed" Solution: Engineers cannot feed solid PAA (it would clog lines and dissolve too slowly). Instead, they feed a concentrated solution of Ammonium Phenylacetate (or Potassium Phenylacetate).
-
Metabolic Uptake: Once in the bioreactor (typically pH 6.0–6.5), the salt exists in equilibrium. The uncharged acid form (PAA) crosses the cell membrane via passive diffusion, while the salt form in the bulk liquid acts as a high-capacity reservoir.
Figure 2: Industrial workflow utilizing the high solubility of APA to feed fermentation processes.
References
-
National Center for Biotechnology Information (NCBI). Phenylacetic Acid (CID 999) - Physical Properties. PubChem Database. Available at: [Link]
- Yalkowsky, S.H., He, Y., Jain, P. (2010). Handbook of Aqueous Solubility Data, Second Edition. CRC Press. (Source for PAA solubility of ~15 g/L).
-
Hillenga, D.J., et al. (1995). Penicillium chrysogenum Takes up the Penicillin G Precursor Phenylacetic Acid by Passive Diffusion. Applied and Environmental Microbiology. Available at: [Link]
Safety Operating Guide
Executive Summary: The Hidden Hazard of Ammonolysis
Topic: Safe Management and Disposal of Phenyl Acetate and Ammonia (Azane) Streams Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists
As a Senior Application Scientist, I must clarify a critical nomenclature and safety point immediately. "Azane" is the IUPAC systematic name for Ammonia (
The Core Safety Directive: Do NOT intentionally mix Phenyl Acetate and Ammonia waste streams unless part of a controlled, cooled quenching protocol. These compounds undergo ammonolysis , a reaction that converts the relatively manageable ester (phenyl acetate) into Phenol (highly toxic, rapidly absorbed through skin) and Acetamide (suspected carcinogen).
If these streams are already mixed, you must reclassify the waste immediately from "General Organic" to "Toxic/Phenolic Waste" .
Part 1: Chemical Identity & Hazard Profiling
Effective disposal begins with understanding the inputs and the inevitable outputs of their interaction.
| Property | Phenyl Acetate | Azane (Ammonia) | Reaction Product: Phenol |
| CAS Number | 122-79-2 | 7664-41-7 | 108-95-2 |
| Class | Phenol Ester | Inorganic Base | Toxic Phenolic |
| Primary Hazard | Combustible (FP: 77°C) | Corrosive / Toxic Gas | Systemic Poison / Corrosive |
| Toxicity | Irritant | Respiratory burns | Rapid skin absorption; Cardiac arrest |
| Waste Code (US) | D001 (Ignitable) | D002 (Corrosive) | U188 (Toxic Waste) |
| Compatibility | Incompatible with strong oxidizers/bases | Incompatible with acids/halogens | Incompatible with oxidizers |
Part 2: The Mechanism of Interaction (The "Why")
You must understand the chemistry to manage the safety. Phenyl acetate is an ester of a phenol. Unlike alkyl esters (like ethyl acetate) which hydrolyze to relatively benign alcohols, phenyl acetate hydrolyzes (or undergoes aminolysis with ammonia) to release Phenol .
The Ammonolysis Pathway: The nucleophilic ammonia attacks the carbonyl carbon of the phenyl acetate.[3] The phenoxide ion is an excellent leaving group, driving the reaction forward rapidly, especially at higher pH.
Figure 1: The chemical pathway converting standard solvents into high-toxicity phenolic waste.
Part 3: Disposal Protocols
Protocol A: Segregated Disposal (Preferred)
Use this protocol if the chemicals are currently in separate containers.
-
Phenyl Acetate (Organic Stream):
-
Container: High-density polyethylene (HDPE) or glass.
-
Labeling: "Hazardous Waste - Organic Solvent - Phenyl Acetate."
-
Segregation: Keep away from oxidative waste (e.g., Nitric Acid) and strong bases (Ammonia/Sodium Hydroxide) to prevent heat generation and hydrolysis.
-
Disposal Path: High-BTU incineration (Fuel Blending).
-
-
Ammonia/Azane (Inorganic Base Stream):
-
Container: HDPE or glass (Do not use metal).
-
Labeling: "Hazardous Waste - Basic Inorganic - Ammonia."[4]
-
Venting: If the ammonia is concentrated (
), ensure the cap is vented or the container is stored in a fume hood until pickup to prevent pressure buildup. -
Disposal Path: Neutralization/Aqueous Treatment facility.
-
Protocol B: Mixed Stream Disposal (Reaction Mixture)
Use this protocol if the chemicals have been mixed (e.g., a reaction mother liquor).
WARNING: This mixture now contains Phenol . Standard "Organic Solvent" disposal is often insufficient because phenol can compromise containment seals and poses severe exposure risks to waste handlers.
-
Quenching (If reaction is active):
-
Cool the mixture to
. -
Slowly acidify with dilute Sulfuric Acid (
) to pH 5-6 to protonate the phenoxide ions into phenol (reducing volatility slightly) and neutralize excess ammonia.
-
-
Packaging:
-
Use Glass or Phenol-resistant HDPE . Check container compatibility; phenol attacks some plastics and rubbers (avoid natural rubber seals).
-
-
Labeling (Critical):
-
MUST read: "Hazardous Waste - Toxic - Contains PHENOL , Acetamide, Phenyl Acetate."
-
Add "Skin Absorption Hazard" sticker.
-
-
Storage:
-
Store in secondary containment.
-
Do not bulk this waste with general non-halogenated solvents.
-
Part 4: Operational Decision Logic
Use this flowchart to determine the correct waste stream for your specific situation.
Figure 2: Operational decision tree for waste segregation.
Part 5: Emergency Procedures (Spill Response)
Because of the potential for Phenol generation, standard solvent spill kits are insufficient.
-
PPE Upgrade:
-
Standard nitrile gloves are permeable to phenol (breakthrough < 10 mins).
-
Requirement: Double-glove (Nitrile under Neoprene/Viton) or use Silver Shield® laminate gloves.
-
-
Containment:
-
Do not use paper towels (increases surface area for evaporation).
-
Use commercial "Universal" or "Aggressive" absorbents (vermiculite or clay-based).
-
-
Decontamination:
References
-
PubChem. (n.d.). Ammonia (Azane) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
PubChem. (n.d.). Phenyl Acetate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Ilieva, S., et al. (2008). Mechanism of the aminolysis of phenyl acetate: a computational study. Bulgarian Chemical Communications. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Phenol. United States Department of Labor. Retrieved from [Link]
-
Thermo Fisher Scientific. (2013).[4] Chemical Compatibility Chart. Retrieved from [Link]
Sources
Safe Handling & PPE Protocol: Ammonium Phenylacetate (Azane;phenyl acetate)
[1][2][3]
Chemical Identity & Risk Assessment[1][2][3][4][5]
Critical Verification: The nomenclature "Azane;phenyl acetate" typically refers to the component string for Ammonium Phenylacetate (CAS: 13005-36-2), the ammonium salt of phenylacetic acid.[1] This is a white, crystalline solid often used as a metabolic precursor in penicillin fermentation or organic synthesis.[1]
Note: Do not confuse this with "Phenyl Acetate" (CAS: 122-79-2), which is a combustible liquid ester.[1] This guide specifically addresses the solid salt form.
Hazard Profile (GHS Classification)
While Ammonium Phenylacetate is generally considered a moderate hazard compared to cytotoxic agents, its hygroscopic nature and potential for ammonia release require strict adherence to protocol to prevent chronic sensitization and sample contamination.[1]
| Hazard Category | Classification | Mechanism of Action |
| Respiratory | Irritant (Cat 3) | Inhalation of dust causes upper respiratory tract irritation.[1] Hydrolysis in moist mucous membranes releases ammonia.[1] |
| Skin/Eye | Irritant (Cat 2A/2) | Direct contact causes localized inflammation.[1] High concentrations can cause chemical burns due to alkaline pH upon dissolution.[1] |
| Physical | Hygroscopic | Absorbs atmospheric moisture rapidly, leading to "clumping" and potential hydrolysis, releasing ammonia gas.[1] |
The PPE Matrix: Layered Defense System[1]
Table 1: PPE Specifications by Operational Tier
| PPE Component | Material Specification | Technical Rationale |
| Gloves (Primary) | Nitrile (0.11 mm min) | Nitrile offers excellent resistance to organic salts and weak bases.[1] Latex is not recommended due to higher permeability to ammonia vapors.[1] |
| Gloves (Secondary) | Nitrile (Long Cuff) | Required for "Tier 2" operations (Solubilization/Spill Cleanup) to prevent wrist exposure during splashing.[1] |
| Respiratory | N-95 or P-100 | Solid Handling: Particulate filtration is mandatory to prevent inhalation of hygroscopic dust.[1] Solution Handling: If ammonia odor is detected, upgrade to a half-mask with Multi-Gas/Vapor (Ammonia/Methylamine) cartridges.[1] |
| Eye Protection | Chemical Goggles | Safety glasses with side shields are insufficient for powders due to air currents.[1] Goggles seal the eyes from irritating dust.[1] |
| Body | Lab Coat (High-Neck) | Poly-cotton blend is acceptable.[1] Ensure the collar is snapped shut to prevent dust accumulation on the neck/chest.[1] |
Operational Protocols
Workflow Visualization
The following diagram outlines the decision logic for PPE selection and handling based on the physical state of the reagent.
Figure 1: Decision logic for PPE selection based on the physical state of Ammonium Phenylacetate.[1]
Protocol A: Weighing & Transfer (Solid State)
Goal: Prevent dust generation and moisture absorption.[1][2]
-
Environment: Perform all weighing in a chemical fume hood or a powder containment balance enclosure.
-
Anti-Static Measures: Use an anti-static gun or bar on the weighing boat. Ammonium Phenylacetate crystals are prone to static charge, which causes "jumping" and dispersion.[1]
-
Transfer: Use a chemically inert spatula (PTFE-coated or stainless steel).[1] Avoid wooden spatulas which can absorb the chemical.[1]
-
Immediate Closure: The moment the aliquot is taken, reseal the stock container. Why? The substance is hygroscopic.[1][3][2] Absorption of water changes the stoichiometry and degrades the reagent.[1]
Protocol B: Solubilization (Liquid State)
Goal: Mitigate exothermic heat and ammonia release.[1]
-
Solvent Addition: Add the solid to the water (not water to solid) slowly.
-
Ventilation: Ensure the fume hood sash is at the working height. Upon dissolution, a faint ammonia odor may be released due to equilibrium shifts.[1]
-
pH Check: If adjusting pH, be aware that adding strong bases (NaOH) will drive the equilibrium toward free ammonia (
), significantly increasing inhalation risk.[1]
Emergency Response & Disposal
Accidental Release (Spill)
In the event of a spill, speed is critical to prevent the solid from deliquescing (turning into a liquid mess) due to humidity.[1]
-
Solid Spill:
-
Liquid Spill:
Disposal Protocol
-
Waste Stream: Non-halogenated organic solvent waste (if dissolved) or Solid Chemical Waste.[1]
-
Labeling: Clearly label as "Ammonium Phenylacetate - Potential Ammonia Release."
-
Segregation: Do not mix with strong oxidizers (e.g., bleach, peroxides) or strong acids, as this can generate heat or toxic gases.[1][4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
